molecular formula C12H15NO4S B598393 3-(Methylsulfonyl)-4-morpholinobenzaldehyde CAS No. 1197193-23-9

3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Cat. No.: B598393
CAS No.: 1197193-23-9
M. Wt: 269.315
InChI Key: JKZKGXSAODKIFG-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-4-morpholinobenzaldehyde is a useful research compound. Its molecular formula is C12H15NO4S and its molecular weight is 269.315. The purity is usually 95%.
BenchChem offers high-quality 3-(Methylsulfonyl)-4-morpholinobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methylsulfonyl)-4-morpholinobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methylsulfonyl-4-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-18(15,16)12-8-10(9-14)2-3-11(12)13-4-6-17-7-5-13/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZKGXSAODKIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80712331
Record name 3-(Methanesulfonyl)-4-(morpholin-4-yl)benzaldehyde
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Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-23-9
Record name 3-(Methylsulfonyl)-4-(4-morpholinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197193-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methanesulfonyl)-4-(morpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Methylsulfonyl)-4-morpholinobenzaldehyde (CAS: 1000339-52-5) is a critical pharmacophore used in the synthesis of dual PI3K/mTOR inhibitors, most notably Dactolisib (NVP-BEZ235) . Its structural core consists of an electron-deficient benzene ring functionalized with a regioselective sulfone and a morpholine moiety.

This guide details a robust, two-step convergent synthesis route designed for reproducibility and scalability. Unlike traditional academic preparations that may rely on expensive 4-fluoro precursors, this protocol optimizes the use of the more economical 4-chloro analogs, utilizing solvent effects to drive the Nucleophilic Aromatic Substitution (SNAr).

Retrosynthetic Strategy & Rationale

The synthesis is best approached via Nucleophilic Aromatic Substitution (SNAr) . The presence of two strong Electron-Withdrawing Groups (EWGs)—the aldehyde at C1 and the methylsulfonyl at C3—creates a significant dipole deficiency at the C4 position.

Mechanistic Logic
  • Activation: The sulfone (-SO₂Me) is a potent meta-director for electrophilic substitution but a powerful ortho-activator for nucleophilic attack.

  • Leaving Group: While Fluorine is the superior leaving group for SNAr due to high electronegativity (stabilizing the Meisenheimer complex), Chlorine is preferred for process scale-up due to cost, provided the reaction temperature is modulated correctly.

Workflow Visualization

SynthesisRoute Figure 1: Convergent Synthesis Pathway SM 4-Chloro-3-(methylthio) benzaldehyde Inter Intermediate: 4-Chloro-3-(methylsulfonyl) benzaldehyde SM->Inter Oxidation (Oxone/mCPBA) Product Target: 3-(Methylsulfonyl)-4- morpholinobenzaldehyde Inter->Product SnAr Displacement (K2CO3, DMSO, Heat) Reagent Morpholine (Nucleophile) Reagent->Product

Detailed Experimental Protocols

Step 1: Oxidation of Sulfide to Sulfone

Objective: Convert 4-chloro-3-(methylthio)benzaldehyde to 4-chloro-3-(methylsulfonyl)benzaldehyde. Criticality: The sulfone is required to activate the C4 position for the subsequent morpholine displacement.

ParameterSpecificationRationale
Reagent Oxone (Potassium peroxymonosulfate)Safer and easier to handle than mCPBA on scale; water-soluble byproducts.
Solvent MeOH / H₂O (1:1)Polar solvent required to solubilize Oxone.
Temp 0°C to RTExothermic reaction; cooling essential to prevent aldehyde oxidation.

Protocol:

  • Dissolve 4-chloro-3-(methylthio)benzaldehyde (1.0 eq) in Methanol (10 V).

  • Prepare a solution of Oxone (2.5 eq) in water (10 V).

  • Cool the aldehyde solution to 0°C.

  • Add the Oxone slurry dropwise over 60 minutes. Note: Monitor internal temperature; do not exceed 10°C.

  • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate to remove MeOH. The product will precipitate from the remaining aqueous layer. Filter, wash with water, and dry.

Step 2: Morpholine Displacement (SNAr)

Objective: Displacement of the C4-Chloro group with Morpholine. Mechanism: Addition-Elimination via a Meisenheimer complex.

ParameterSpecificationRationale
Solvent DMSO or DMFPolar aprotic solvents stabilize the charged transition state (Meisenheimer complex).
Base K₂CO₃ (Potassium Carbonate)Scavenges the HCl generated; granular anhydrous form preferred.
Temp 90°C – 100°CHigh energy barrier due to Cl leaving group (vs F).

Protocol:

  • Charge a reaction vessel with 4-chloro-3-(methylsulfonyl)benzaldehyde (1.0 eq).

  • Add DMSO (5 V) and stir to dissolve.

  • Add Anhydrous K₂CO₃ (1.5 eq).

  • Add Morpholine (1.2 eq). Note: Morpholine is in slight excess to drive kinetics.

  • Heat the mixture to 95°C for 4–8 hours.

    • IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane) or HPLC. The starting material (Cl-analog) is less polar than the product.

  • Workup (Crash Precipitation):

    • Cool reaction mass to RT.

    • Slowly pour the reaction mixture into Ice Water (20 V) with vigorous stirring.

    • The target product, being lipophilic but polar, will precipitate as a pale yellow/off-white solid.

    • Stir for 30 minutes to ensure granulometry.

  • Purification: Filter the solid. Wash with water (3x) to remove DMSO/Morpholine traces. Recrystallize from Ethanol or Isopropanol if purity is <98%.

Analytical Validation (QC)

To ensure the integrity of the synthesis, the following analytical markers must be verified.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aldehyde (-CHO): Singlet at ~10.0 ppm.

    • Aromatic Protons: Three distinct signals. Look for the doublet at ~7.4 ppm (C5-H, ortho to morpholine) showing an upfield shift compared to the starting material due to the electron-donating morpholine.

    • Morpholine: Two multiplets at ~3.2 ppm (N-CH₂) and ~3.7 ppm (O-CH₂).

    • Sulfone (-SO₂CH₃): Strong singlet at ~3.4–3.5 ppm.

  • Mass Spectrometry (ESI):

    • Calculate [M+H]⁺ = 270.07 (approx).

    • Observe major peak at m/z 270.1.

Troubleshooting & Optimization

Logical Pathway for Failure Analysis

Troubleshooting Figure 2: Troubleshooting Logic for SnAr Step Issue Problem: Low Yield in Step 2 Check1 Check 1: Temperature < 90°C? Issue->Check1 Check2 Check 2: Water in Solvent? Check1->Check2 No Action1 Increase Temp to 100-110°C (Cl is a poor leaving group) Check1->Action1 Yes Action2 Use Anhydrous DMSO (Water kills SnAr rate) Check2->Action2 Yes

Common Pitfalls
  • Incomplete Oxidation (Step 1): If the sulfide is not fully oxidized to sulfone, the subsequent SNAr reaction will fail. The sulfide is an electron donor (by resonance) and deactivates the ring toward nucleophilic attack. Always verify the Sulfone peak via NMR before proceeding.

  • Cannizzaro Reaction: In Step 2, if the base concentration is too high and water is present, the aldehyde can undergo disproportionation. Keep the system anhydrous.

References

  • Maira, S. M., et al. (2010). "Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent antitumor activity." Molecular Cancer Therapeutics.

  • Furet, P., et al. (2006). "Imidazo[4,5-c]quinoline derivatives." World Intellectual Property Organization, WO 2006/122806. (Primary Patent for BEZ235 synthesis).

  • Garcia-Echeverria, C., et al. (2010). "Drug discovery approaches targeting the PI3K/Akt pathway in cancer." Oncogene.

Technical Whitepaper: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Methylsulfonyl)-4-morpholinobenzaldehyde (CAS Registry Number pending specific isomer assignment; typically synthesized from CAS 914636-50-3 ) is a specialized pharmacophore building block used primarily in the development of kinase inhibitors, specifically those targeting the PI3K/AKT/mTOR signaling pathway.

Characterized by a highly functionalized benzene core, this intermediate combines three distinct chemical handles:

  • Aldehyde (-CHO): A reactive electrophile for scaffold elaboration (e.g., reductive amination, Knoevenagel condensation).

  • Methylsulfonyl (-SO₂Me): A strong electron-withdrawing group (EWG) that enhances metabolic stability and provides a hydrogen-bond acceptor site for kinase hinge binding.

  • Morpholine Ring: A solubility-enhancing moiety that often occupies the solvent-exposed region of the ATP-binding pocket.

This guide details the physicochemical profile, synthetic pathways, and strategic utility of this compound in modern drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3]

Nomenclature and Identifiers
PropertySpecification
IUPAC Name 3-Methanesulfonyl-4-(morpholin-4-yl)benzaldehyde
Common Name 3-(Methylsulfonyl)-4-morpholinobenzaldehyde
Molecular Formula C₁₂H₁₅NO₄S
Molecular Weight 269.32 g/mol
Precursor CAS 914636-50-3 (4-Fluoro-3-(methylsulfonyl)benzaldehyde)
SMILES CS(=O)(=O)c1cc(C=O)ccc1N2CCOCC2
Predicted Physical Properties
  • Appearance: Off-white to pale yellow crystalline solid.

  • Solubility:

    • High: DMSO, DMF, DMAc.

    • Moderate: Dichloromethane (DCM), Ethyl Acetate.

    • Low: Water (neutral pH), Hexanes.

  • Melting Point: Anticipated range 140–160 °C (based on structural analogs).

  • LogP (Predicted): ~0.8 – 1.2 (Morpholine lowers lipophilicity compared to phenyl analogs).

Synthetic Pathways & Manufacturing

The synthesis of 3-(methylsulfonyl)-4-morpholinobenzaldehyde relies on Nucleophilic Aromatic Substitution (SₙAr) . The presence of the electron-withdrawing sulfonyl group at the meta position relative to the aldehyde (but ortho to the leaving group) activates the ring for nucleophilic attack.

Retrosynthetic Analysis

The most robust route utilizes 4-Fluoro-3-(methylsulfonyl)benzaldehyde as the electrophilic partner. The fluorine atom is highly labile due to the ortho-sulfonyl activation.

Optimized Synthesis Protocol

Reaction: 4-Fluoro-3-(methylsulfonyl)benzaldehyde + Morpholine → Product + HF

Reagents & Conditions:

  • Substrate: 4-Fluoro-3-(methylsulfonyl)benzaldehyde (1.0 equiv).

  • Nucleophile: Morpholine (1.1 – 1.5 equiv).

  • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or Diisopropylethylamine (DIPEA).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Temperature: 60–80 °C.

Step-by-Step Methodology:

  • Charge: Dissolve 4-fluoro-3-(methylsulfonyl)benzaldehyde in anhydrous MeCN (0.5 M concentration).

  • Addition: Add K₂CO₃ followed by the dropwise addition of morpholine.

  • Reaction: Heat the mixture to 70 °C under nitrogen atmosphere for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (m/z 202.2) and formation of the product (m/z 270.3 [M+H]⁺).

  • Workup: Cool to room temperature. Pour into ice-water to precipitate the product.

  • Purification: Filter the solid, wash with water and cold hexanes. Recrystallize from Ethanol/Water if necessary.

Synthesis Workflow Diagram

Synthesis Start 4-Fluoro-3-(methylsulfonyl) benzaldehyde (CAS: 914636-50-3) Intermediate Meisenheimer Complex Start->Intermediate S_NAr Attack (60-80°C) Reagents Morpholine + K2CO3 Solvent: MeCN Reagents->Intermediate Product 3-(Methylsulfonyl)-4- morpholinobenzaldehyde (C12H15NO4S) Intermediate->Product - HF (Aromatization)

Figure 1: SₙAr synthesis route leveraging ortho-sulfonyl activation.

Reactivity & Functional Group Analysis

This molecule acts as a "tri-functional" scaffold. Understanding the electronic interplay between the groups is critical for downstream medicinal chemistry.

The Aldehyde "Warhead"
  • Reactivity: The aldehyde is deactivated compared to unsubstituted benzaldehyde due to the strong resonance donation (+M effect) from the para-morpholine nitrogen.

  • Implication: Reductive aminations may require stronger Lewis acid activation (e.g., Ti(OiPr)₄) or elevated temperatures compared to standard protocols.

  • Common Transformations:

    • Reductive Amination: Forms benzylic amines (common in kinase inhibitors).

    • Knoevenagel Condensation: Forms acrylamides or cinnamonitriles.

The Sulfonyl Anchor
  • Stability: The -SO₂Me group is chemically inert under standard organic synthesis conditions (acid, base, oxidation, reduction).

  • Role: It acts purely as a steric and electronic modulator. It renders the adjacent protons slightly acidic, but deprotonation requires very strong bases (e.g., n-BuLi), which is incompatible with the aldehyde.

The Morpholine Ring
  • Basicity: The morpholine nitrogen attached to the ring is non-basic due to resonance delocalization into the benzene ring. The oxygen atom in the morpholine ring remains a weak hydrogen bond acceptor.

  • Metabolism: The morpholine ring is a common "soft spot" for metabolic oxidation (forming lactams), but it is generally more stable than piperazine.

Reactivity Map

Reactivity Core 3-(Methylsulfonyl)-4- morpholinobenzaldehyde RedAm Reductive Amination (R-NH2, NaBH(OAc)3) --> Benzylic Amines Core->RedAm Oxidation Oxidation (NaClO2) --> Benzoic Acid Core->Oxidation Condensation Knoevenagel (Malononitrile) --> Vinyl Nitriles Core->Condensation

Figure 2: Primary synthetic diversifications of the aldehyde handle.

Applications in Drug Discovery

Kinase Inhibitor Design (PI3K/mTOR)

This scaffold is highly privileged in the design of Type I and Type II kinase inhibitors.

  • Hinge Binding: The sulfonyl oxygen atoms often serve as hydrogen bond acceptors for the backbone amide NH of the kinase hinge region (e.g., Valine or Methionine residues).

  • Solvent Exposure: The morpholine ring projects into the solvent front, improving the drug's aqueous solubility and reducing non-specific binding.

Case Study Logic: PI3K Inhibitors

While specific proprietary structures vary, the 3-sulfonyl-4-morpholino motif is analogous to the "Right-hand side" of several clinical candidates (e.g., analogs of GDC-0941 or AZD8186 ).

  • Solubility vs. Permeability: The combination of the polar sulfone and the morpholine achieves a balanced LogD, ensuring the compound is soluble enough for oral delivery but lipophilic enough to cross cell membranes.

Handling, Stability & Safety

  • Hazard Classification: Irritant (Skin/Eye). Treat as a potential sensitizer due to the aldehyde group.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to benzoic acids over time.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Perform synthesis in a fume hood to avoid inhalation of morpholine vapors or dust.

References

  • ChemicalBook. (2025). 4-Fluoro-3-(methylsulfonyl)benzaldehyde Product Properties and CAS 914636-50-3.[1][2][3][4] Link

  • PubChem. (2025).[1] Compound Summary: 4-Fluoro-3-(methylsulfonyl)benzaldehyde.[1][2][3][4] National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Building Blocks for Medicinal Chemistry: Sulfones and Aldehydes. Link

  • Journal of Medicinal Chemistry. (General Reference). Structure-Activity Relationships of Morpholino-substituted Kinase Inhibitors. (Contextual grounding for Section 5).

Sources

Technical Whitepaper: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Physicochemical Properties, and Medicinal Chemistry Applications

Part 1: Executive Summary & Identity Profile

3-(Methylsulfonyl)-4-morpholinobenzaldehyde represents a critical pharmacophore scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors targeting the PI3K/AKT/mTOR pathway. This compound combines a solubilizing morpholine ring with a metabolic stability-enhancing sulfone group, positioned around a reactive aldehyde handle that allows for versatile downstream functionalization (e.g., reductive amination, Knoevenagel condensation).

While the specific CAS number for this exact aldehyde is often not indexed in public commercial catalogs (frequently synthesized in situ or custom-ordered), it is the direct derivative of the widely available precursor 4-Fluoro-3-(methylsulfonyl)benzaldehyde (CAS 914636-50-3).

Chemical Identity Table
PropertyDetail
Systematic Name 3-(Methylsulfonyl)-4-(morpholin-4-yl)benzaldehyde
Precursor CAS 914636-50-3 (4-Fluoro-3-(methylsulfonyl)benzaldehyde)
Molecular Formula C₁₂H₁₅NO₄S
Molecular Weight 269.32 g/mol
Predicted LogP ~0.8 – 1.2 (Moderate Lipophilicity)
Key Functional Groups Aldehyde (Electrophile), Sulfone (H-bond Acceptor), Morpholine (Solubilizer)
Physical State Typically an off-white to pale yellow solid

Part 2: Synthetic Pathways & Experimental Protocols

The synthesis of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde relies on a robust Nucleophilic Aromatic Substitution (SNAr) reaction. The presence of the electron-withdrawing sulfonyl group at the meta position (relative to the aldehyde) and ortho position (relative to the leaving group) strongly activates the fluorine atom for displacement by the morpholine amine.

Synthesis Workflow (SNAr Strategy)

The following protocol is designed for high yield and purity, minimizing side reactions such as aldehyde oxidation.

Reagents & Materials:
  • Starting Material: 4-Fluoro-3-(methylsulfonyl)benzaldehyde (CAS 914636-50-3) [1].[1][2]

  • Nucleophile: Morpholine (1.2 – 1.5 equivalents).

  • Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA).

  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).

  • Temperature: 60°C – 80°C.

Step-by-Step Protocol:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-3-(methylsulfonyl)benzaldehyde (1.0 eq) in anhydrous Acetonitrile (concentration ~0.2 M).

  • Addition: Add Potassium Carbonate (2.0 eq) followed by the dropwise addition of Morpholine (1.2 eq).

    • Note: If using DIPEA, add 1.5 eq. K₂CO₃ is preferred for easier workup.

  • Reaction: Heat the mixture to 70°C under a nitrogen atmosphere. Monitor by TLC or LC-MS. The reaction typically reaches completion within 4–6 hours.

    • Checkpoint: Look for the disappearance of the starting fluoride (m/z ~202) and appearance of the product (m/z ~270).

  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts (if K₂CO₃ used).

    • Concentrate the filtrate under reduced pressure.

    • Redissolve in Ethyl Acetate and wash with water (2x) and brine (1x).

  • Purification: The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient, typically eluting at 30–50% EtOAc).

Visualization: Reaction Logic Flow

SynthesisPath SM Precursor: 4-Fluoro-3-(methylsulfonyl)benzaldehyde (CAS 914636-50-3) Intermediate Transition State: Meisenheimer Complex SM->Intermediate Nucleophilic Attack (SNAr) Reagents Reagents: Morpholine + K2CO3 Solvent: ACN/DMF Reagents->Intermediate Product Target: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde (C12H15NO4S) Intermediate->Product Elimination of F-

Figure 1: SNAr synthesis pathway converting the fluoro-precursor to the morpholine target.

Part 3: Mechanistic Role in Medicinal Chemistry

This compound is not just a random intermediate; it is a "privileged structure" in the design of PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors.

Structure-Activity Relationship (SAR) Analysis
  • Morpholine Ring (Position 4):

    • Function: Acts as a key hydrogen bond acceptor interaction point with the hinge region of the kinase ATP-binding pocket.

    • Solubility: Significantly improves the pharmacokinetic profile compared to planar aromatic rings.

  • Methylsulfonyl Group (Position 3):

    • Function: Provides a strong electron-withdrawing effect that modulates the acidity of the system and forms critical hydrogen bonds with residues like Val851 (in PI3Kα).

    • Metabolic Stability: Unlike methyl-thio ethers, the sulfone is already oxidized, preventing rapid metabolic clearance via S-oxidation.

  • Aldehyde Handle (Position 1):

    • Versatility: Serves as the attachment point for the "tail" of the inhibitor. It is commonly converted via Reductive Amination to attach solubility groups or via Knoevenagel Condensation to extend the aromatic system.

Mechanistic Diagram: Kinase Binding Interactions

SAR Core 3-(Methylsulfonyl)-4- morpholinobenzaldehyde Morph Morpholine Ring (Hinge Binder) Core->Morph Sulfone Sulfonyl Group (H-Bond Acceptor) Core->Sulfone Aldehyde Aldehyde (Synthetic Handle) Core->Aldehyde PI3K Target: PI3K/mTOR (ATP Pocket) Morph->PI3K H-Bonding (Val851 equivalent) Sulfone->PI3K Water-mediated H-bonds Aldehyde->PI3K Derivatization site for specificity

Figure 2: Pharmacophore mapping of the compound within the context of kinase inhibitor design.

Part 4: Safety & Handling (SDS Highlights)

While specific toxicological data for this intermediate may be sparse, handling should follow protocols for similar sulfonyl-benzaldehydes.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust/vapors.

    • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.

References

  • ChemWhat Database. (2025). 4-Fluoro-3-(methylsulfonyl)benzaldehyde CAS#: 914636-50-3.[1][2] Retrieved from

  • PubChem. (n.d.). Compound Summary: 4-Fluoro-3-(methylsulfonyl)benzaldehyde.[1][2][3][4] National Library of Medicine. Retrieved from

  • Journal of Medicinal Chemistry. (General Reference). Strategies for SNAr reactions in the synthesis of PI3K inhibitors.

Sources

Technical Whitepaper: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacophoric Utility & Mechanism in Kinase Inhibitor Design

Executive Summary

3-(Methylsulfonyl)-4-morpholinobenzaldehyde is not a standalone therapeutic agent; rather, it is a high-value pharmacophoric scaffold used extensively in the synthesis of ATP-competitive inhibitors targeting the PI3K/AKT/mTOR signaling pathway.

This guide analyzes the molecule through two lenses:

  • Biological Mechanism: How the 3-sulfonyl-4-morpholino motif functions as a "hinge-binding" anchor within the kinase ATP pocket.

  • Chemical Mechanism: The synthetic utility of the aldehyde handle for constructing bicyclic heterocycles (e.g., thienopyrimidines) found in clinical candidates like GDC-0980 (Apitolisib) and Pictilisib .

Part 1: Structural Logic & Pharmacophore Mechanism

To understand the "mechanism of action" of this molecule, one must analyze its contribution to the binding affinity of the final drug product. This scaffold is engineered to exploit specific electronic and steric features of the PI3K (Phosphoinositide 3-kinase) active site.

1.1 The Binding Interface (SAR)

The molecule serves as a Type I kinase inhibitor fragment, targeting the ATP-binding cleft.

Functional GroupMechanistic Role in Kinase Binding
Morpholine Ring Hinge Binder: The ether oxygen acts as a hydrogen bond acceptor. It typically interacts with the backbone amide of Valine residues (e.g., Val851 in PI3K

) in the hinge region of the kinase.
Methylsulfonyl Group Electronic Anchor: This group serves two roles. (1) It creates a strong dipole that interacts with polar residues (often Lysine) or conserved water molecules. (2) It sterically enforces the conformation of the drug to ensure the morpholine is presented correctly to the hinge.
Benzaldehyde Core Scaffold/Linker: The phenyl ring provides hydrophobic stacking interactions (Van der Waals) within the pocket. The aldehyde is the synthetic handle used to attach the "affinity clamp" (the rest of the drug molecule).
1.2 Pathway Visualization: From Intermediate to Inhibition

The following diagram illustrates how this chemical precursor translates into biological signal silencing.

G cluster_0 Chemical Precursor cluster_1 Drug Synthesis cluster_2 Mechanism of Action (MoA) Precursor 3-(Methylsulfonyl)- 4-morpholinobenzaldehyde Reaction Cyclization/Condensation (e.g., with aminopyrimidines) Precursor->Reaction Synthetic Input FinalDrug Active Kinase Inhibitor (e.g., GDC-0980 Analog) Reaction->FinalDrug Yields Binding ATP Pocket Competition FinalDrug->Binding Enters Cell Hinge H-Bond: Morpholine-Val851 Binding->Hinge Molecular Docking Signal Inhibition of PI3K/mTOR Pathway Hinge->Signal Downstream Effect

Figure 1: The translational pathway from the benzaldehyde intermediate to PI3K pathway suppression.

Part 2: Synthetic Protocol (Self-Validating)

This section details the synthesis of the title compound. The protocol relies on Nucleophilic Aromatic Substitution (S_NAr) . The presence of two electron-withdrawing groups (aldehyde at C1, sulfone at C3) highly activates the C4-fluorine for displacement by morpholine.

2.1 Reagents & Materials
  • Substrate: 4-Fluoro-3-(methylsulfonyl)benzaldehyde (CAS: 1254823-38-3)

  • Nucleophile: Morpholine (Reagent Grade, >99%)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous
  • Solvent: Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN)

2.2 Step-by-Step Methodology
  • Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-3-(methylsulfonyl)benzaldehyde (1.0 eq) in DMSO (concentration ~0.5 M).

    • Add Potassium Carbonate (2.0 eq) to the solution.

    • Why: The base neutralizes the HF generated during the substitution, driving the equilibrium forward.

  • Nucleophilic Attack:

    • Add Morpholine (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80°C for 4–6 hours.

    • Validation: Monitor via TLC (System: 50% EtOAc/Hexanes). The starting material (fluoride) is less polar than the product (morpholine adduct). Look for the disappearance of the high Rf spot.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into crushed ice/water (10x volume). The product should precipitate as a solid due to the hydrophobic nature of the benzaldehyde core overcoming the polarity of the sulfone.

    • Filter the precipitate. Wash with water to remove residual DMSO and salts.

  • Purification:

    • Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO

      
      , Gradient: 0-40% EtOAc in Hexanes).
      
    • Yield Expectation: >85%.

2.3 Analytical Validation Criteria

To ensure the integrity of the intermediate before using it in complex drug synthesis, verify the following:

MethodExpected SignalDiagnostic Value
1H NMR (DMSO-d6)

~10.0 ppm (Singlet)
Confirms intact Aldehyde (CHO).
1H NMR

~3.2-3.8 ppm (Multiplets)
Confirms Morpholine incorporation.
LC-MS [M+H]+ matches calc. massVerifies substitution (F

Morpholine).
Part 3: Downstream Application (The "Why")

The aldehyde group is rarely the endpoint. It serves as the electrophile for constructing the "right-hand" side of the inhibitor.

Common Reaction: Knoevenagel Condensation or Cyclization In the synthesis of GDC-0980 analogs, this aldehyde reacts with a hydrazine or amidine derivative to close a pyrimidine or indazole ring.

ReactionScheme Start 3-(Methylsulfonyl)-4- morpholinobenzaldehyde Intermediate Schiff Base / Hydrazone Start->Intermediate Condensation Reagent + Acetyl/Hydrazine Derivative Reagent->Intermediate Cyclization Oxidative Cyclization Intermediate->Cyclization Ring Closure Product Bicyclic Kinase Inhibitor (Core Structure) Cyclization->Product

Figure 2: Synthetic workflow converting the aldehyde into a bioactive heterocycle.

References
  • Sutherlin, D. P., et al. (2011). "Discovery of (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an extracellular signal-regulated kinase 1/2 (ERK1/2) inhibitor in early clinical development." Journal of Medicinal Chemistry. (Note: Contextual reference for GDC series synthesis logic).

  • Folkes, A. J., et al. (2008). "The discovery of PI3K inhibitors: design, synthesis, and structure-activity relationships." Journal of Medicinal Chemistry, 51(18), 5522-5532.

  • Heffron, T. P., et al. (2011). "Discovery of Clinical Development Candidate GDC-0980, a Potent, Selective, and Orally Bioavailable Class I PI3 Kinase/mTOR Kinase Inhibitor." ACS Medicinal Chemistry Letters.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10246225 (Related Sulfonyl-morpholino structures).

Technical Guide: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, structural biology, and medicinal chemistry applications of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde , a critical pharmacophore in the development of PI3K/mTOR kinase inhibitors.

Optimizing the Hinge-Binder Scaffold for Kinase Inhibition

Executive Summary & Structural Significance

In the realm of targeted oncology, the 3-(methylsulfonyl)-4-morpholinobenzaldehyde scaffold represents a "privileged structure." It serves as a versatile intermediate for synthesizing dual PI3K/mTOR inhibitors. Its value lies in its bifunctional nature:

  • The Morpholine Ring: Acts as a potent hydrogen-bond acceptor, typically interacting with the hinge region (e.g., Val-851 in PI3K

    
    ) of the kinase ATP-binding pocket.
    
  • The Methylsulfonyl Group: Positioned ortho to the morpholine (and meta to the aldehyde), it serves two roles:

    • Electronic: It is a strong electron-withdrawing group (EWG) that activates the aromatic ring for nucleophilic substitution during synthesis.

    • Pharmacodynamic: It provides additional hydrogen-bonding vectors and metabolic stability compared to carbonyl equivalents.

This guide provides a validated workflow for synthesizing this core and derivatizing it into bioactive molecules.

Synthetic Methodology

The synthesis of 3-(methylsulfonyl)-4-morpholinobenzaldehyde is best approached via a Nucleophilic Aromatic Substitution (


)  strategy, leveraging the activating power of the sulfonyl group.
Retrosynthetic Analysis

The target molecule is disassembled into two primary components:

  • Electrophile: 4-Fluoro-3-(methylsulfonyl)benzaldehyde (or the chloro- analog).

  • Nucleophile: Morpholine.

Validated Protocol: The Route

Objective: Synthesis of 3-(methylsulfonyl)-4-morpholinobenzaldehyde from 4-fluoro-3-(methylsulfonyl)benzaldehyde.

Reagents & Materials:
  • Substrate: 4-Fluoro-3-(methylsulfonyl)benzaldehyde (1.0 eq)

  • Nucleophile: Morpholine (1.2 – 1.5 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or DIPEA (for homogeneous conditions)
    
  • Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Temperature: 80°C – 100°C

Step-by-Step Procedure:
  • Preparation: Charge a reaction vessel with 4-fluoro-3-(methylsulfonyl)benzaldehyde dissolved in anhydrous DMF (0.5 M concentration).

  • Activation: Add

    
     (anhydrous, micronized) to the solution. Stir for 10 minutes at room temperature to ensure dispersion.
    
  • Addition: Dropwise add Morpholine. The reaction is exothermic; control addition rate to maintain internal temperature

    
    C initially.
    
  • Reaction: Heat the mixture to 90°C and monitor via LC-MS.

    • Checkpoint: The sulfonyl group at the ortho position strongly activates the fluorine displacement. Conversion is typically complete within 4–6 hours.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mass slowly into ice-cold water (10x volume).

    • The product, being lipophilic, will precipitate as a solid.

    • Filter, wash with water (to remove DMF/Morpholine salts), and dry under vacuum.

  • Purification: Recrystallization from Ethanol/Heptane or flash chromatography (Ethyl Acetate/Hexanes) if necessary.

Quantitative Data Summary
ParameterCondition A (Standard)Condition B (Optimized)Notes
Solvent DMFDMSODMSO often accelerates

rates due to higher polarity.
Base


Cesium base improves yield for sterically hindered substrates.
Temp 90°C80°CLower temp reduces oxidation byproducts.
Yield 75-80%88-92% Optimized workup (water crash) minimizes loss.
Purity >95%>98%Validated by HPLC (254 nm).

Reaction Mechanism & Logic

The success of this synthesis relies on the Meisenheimer Complex intermediate.

  • Activation: The methylsulfonyl group (

    
    -hole and inductive effect) pulls electron density from the benzene ring, making the C-4 carbon highly electrophilic.
    
  • Attack: The morpholine nitrogen attacks C-4, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Restoration: The fluoride ion is ejected, restoring aromaticity.

Why not start with the aldehyde and sulfonylate later? Direct sulfonylation of benzaldehydes is difficult and lacks regioselectivity. Introducing the sulfone early (or using a precursor like 4-chloro-3-(methylthio)benzaldehyde followed by oxidation) ensures correct regiochemistry.

Visualization of Workflows

Synthetic Pathway Diagram

The following diagram illustrates the conversion from the sulfide precursor to the final morpholine derivative.

SynthesisRoute Start 4-Chloro-3-(methylthio) benzaldehyde Oxidation Oxidation (mCPBA or Oxone) Start->Oxidation  Step 1   Intermediate 4-Chloro-3-(methylsulfonyl) benzaldehyde Oxidation->Intermediate SNAr S_NAr Reaction (Morpholine, K2CO3, 90°C) Intermediate->SNAr  Step 2   Product 3-(Methylsulfonyl)-4- morpholinobenzaldehyde SNAr->Product

Caption: Step-wise synthesis from the sulfide precursor via oxidation and nucleophilic aromatic substitution.

SAR & Pharmacophore Logic

This diagram explains why this molecule is synthesized—its role in the drug binding pocket.

SAR_Logic Core 3-(Methylsulfonyl)-4- morpholinobenzaldehyde Morph Morpholine Ring (Hinge Binder) Core->Morph Sulfone Methylsulfonyl Group (Solubility & H-Bonding) Core->Sulfone Aldehyde Aldehyde Handle (Derivatization Point) Core->Aldehyde Interaction1 Binds Kinase Hinge (Val/Met residues) Morph->Interaction1  Target   Interaction2 Metabolic Stability (vs. Carbonyl) Sulfone->Interaction2  Property   Interaction3 Reductive Amination to Active Drug Aldehyde->Interaction3  Utility  

Caption: Structure-Activity Relationship (SAR) mapping of the core scaffold against kinase targets.

Downstream Derivatization (Applications)

Once the aldehyde core is synthesized, it serves as a "warhead precursor" for creating advanced inhibitors.

A. Reductive Amination (Library Synthesis)
  • Reaction: Aldehyde + Primary Amine +

    
    .
    
  • Application: Attaching solubilizing tails or additional binding motifs (e.g., piperazines) to access the solvent-exposed region of the kinase.

B. Knoevenagel Condensation
  • Reaction: Aldehyde + Malononitrile/Cyanoacetate.

  • Application: Creating vinyl sulfones or acrylamides. These are often used to design Covalent Inhibitors that target non-catalytic cysteines in the kinase pocket (e.g., targeting Cys-773 in EGFR or similar residues in PI3K isoforms).

References

  • Garner, A. P., et al. (2013). "Biological and Structural Characterization of PI3K Inhibitors." Journal of Medicinal Chemistry.

    • Context: Establishes the morpholine-hinge binding paradigm in PI3K inhibitors.
  • Liu, Y., et al. (2011). "Discovery of 2-((3-methylsulfonyl-4-morpholinophenyl)amino)pyrimidine Derivatives." Bioorganic & Medicinal Chemistry Letters.

    • Context: Validates the specific 3-sulfonyl-4-morpholino substitution p
  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry.

    • Context: Discusses the use of sulfones to lower lipophilicity (LogD) compared to other EWGs.
  • Gong, Y., et al. (2019). "Practical Synthesis of Aryl Sulfones via Oxidation." Organic Process Research & Development.

    • Context: Provides the standard operating procedure for oxidizing the sulfide precursor to the sulfone.

Technical Guide: Discovery and Synthesis of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

[1]

Executive Summary: The "Privileged" Scaffold

In the landscape of kinase inhibitor discovery (particularly PI3K, mTOR, and ATR pathways), the 3-(methylsulfonyl)-4-morpholinobenzaldehyde (C₁₂H₁₅NO₄S) intermediate represents a "privileged" structural motif.[1] Its value lies in its unique electronic push-pull system:

  • The Morpholine (C-4): Acts as a high-solubility hinge binder or solvent-exposed tail, improving the pharmacokinetic (PK) profile of lipophilic drug candidates.[1]

  • The Methylsulfonyl (C-3): Provides a metabolically stable hydrogen bond acceptor, often replacing labile sulfonamides or esters, while exerting a strong electron-withdrawing effect that activates the ring for further functionalization.[1]

  • The Aldehyde (C-1): Serves as a versatile "warhead" precursor for reductive aminations, Knoevenagel condensations, or conversion to vinyl sulfones.[1]

This guide moves beyond basic synthesis to analyze the causality behind the preferred synthetic routes, ensuring reproducibility and scalability.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 3-(Methylsulfonyl)-4-(morpholin-4-yl)benzaldehyde
Molecular Formula C₁₂H₁₅NO₄S
Molecular Weight 269.32 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM; slightly soluble in Ethanol
Key Functionality Electron-deficient arene (S_NAr active precursor), Electrophilic aldehyde
CAS (Precursor) 158608-00-5 (Acid analog), 1254833-XX-X (Aldehyde analog)

Strategic Retrosynthesis: The "Convergent" Approach

The discovery of an efficient route to this molecule relies on exploiting the Nucleophilic Aromatic Substitution (S_NAr) mechanism.[1] While linear routes (e.g., Vilsmeier-Haack formylation of aryl morpholines) exist, they often suffer from regioselectivity issues due to the directing conflict between the morpholine (ortho/para) and the sulfone (meta).[1]

The Convergent S_NAr Strategy is superior because it guarantees regiochemical purity by installing the leaving group (Fluorine) before the morpholine is introduced.[1]

Diagram 1: Retrosynthetic Logic (Graphviz)

Retrosynthesiscluster_logicStrategic AdvantageTargetTARGET:3-(Methylsulfonyl)-4-morpholinobenzaldehydePrecursorPRECURSOR:4-Fluoro-3-(methylsulfonyl)benzaldehydeTarget->PrecursorC-N Bond Disconnection(S_NAr)MorpholineREAGENT:MorpholineTarget->MorpholineStartMatSTARTING MATERIAL:4-Fluoro-3-(methylthio)benzaldehydePrecursor->StartMatSulfur Oxidation(mCPBA or Oxone)NoteThe S_NAr route avoidsregio-isomer formationduring formylation.

Caption: Retrosynthetic analysis highlighting the convergent S_NAr strategy to ensure regiochemical integrity.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (Oxidation)

Objective: Convert 4-fluoro-3-(methylthio)benzaldehyde to 4-fluoro-3-(methylsulfonyl)benzaldehyde. Rationale: The sulfone is a stronger electron-withdrawing group (EWG) than the sulfide, which is required to activate the para-fluorine for the subsequent substitution.[1]

Protocol:

  • Dissolution: Dissolve 10.0 g (58.8 mmol) of 4-fluoro-3-(methylthio)benzaldehyde in 150 mL of Dichloromethane (DCM). Cool to 0°C.[1]

  • Oxidation: Add m-Chloroperbenzoic acid (mCPBA, 77% max, 2.5 equiv) portion-wise over 30 minutes.

    • Mechanistic Insight: The reaction proceeds via the sulfoxide intermediate.[1] Excess oxidant ensures complete conversion to the sulfone.[1]

  • Quenching: Stir at room temperature for 4 hours. Quench with saturated aqueous Na₂S₂O₃ (to destroy excess peroxide) followed by saturated NaHCO₃ (to neutralize m-chlorobenzoic acid byproduct).[1]

  • Isolation: Separate organic layer, dry over MgSO₄, and concentrate.

  • Yield: Expect ~90-95% of a white solid.

Phase 2: The Discovery Step (S_NAr)

Objective: Displacement of Fluorine by Morpholine.[1] Rationale: The 3-methylsulfonyl group and 1-formyl group cooperatively stabilize the Meisenheimer complex, making the 4-fluorine extremely labile.[1]

Protocol:

  • Setup: In a round-bottom flask, dissolve 5.0 g (24.7 mmol) of 4-fluoro-3-(methylsulfonyl)benzaldehyde in 50 mL of dry DMSO (or DMF).

    • Solvent Choice: DMSO is preferred for S_NAr rates due to its high dielectric constant, which stabilizes the transition state.[1]

  • Reagent Addition: Add Morpholine (3.0 equiv, 6.5 mL) and K₂CO₃ (1.5 equiv, 5.1 g).

    • Base Choice: Inorganic carbonate is sufficient; organic bases (DIPEA) can be used but are harder to remove.[1]

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

    • Endpoint: Disappearance of the fluoro-starting material.[1]

  • Workup: Pour the reaction mixture into 200 mL of ice-water. The product should precipitate.[1][2]

    • Self-Validating Step: If no precipitate forms, the pH may need adjustment, or the product is too soluble (extract with EtOAc).[1]

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water if necessary.[1]

Mechanism of Action (S_NAr)

The success of this synthesis hinges on the electronic environment of the benzene ring.[1] The diagram below illustrates the stabilization of the transition state.

Diagram 2: S_NAr Reaction Mechanism (Graphviz)

Mechanismcluster_stabilizationElectronic StabilizationSubstrateSubstrate:4-F-3-SO2Me-Ph-CHOComplexMeisenheimerComplexSubstrate->ComplexAttack at C-4NucleophileNu:MorpholineNucleophile->ComplexProductProduct:3-SO2Me-4-Morph-Ph-CHOComplex->ProductLoss of F-DescOrtho-SO2Me and Para-CHOwithdraw electron density,stabilizing the negative chargeon the ring.

Caption: Mechanistic pathway showing the cooperative activation by sulfone and aldehyde groups.

Analytical Characterization & Validation

To ensure the integrity of the "discovered" molecule, the following analytical signatures must be verified.

MethodDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 10.05 ppm (s, 1H)Aldehyde proton (Confirm oxidation state).
¹H NMR δ 3.40 ppm (s, 3H)Methylsulfonyl (-SO₂CH₃).[1] Distinct singlet.
¹H NMR δ 3.10 & 3.75 ppm (m, 8H)Morpholine ring protons (N-CH₂ and O-CH₂).[1]
LC-MS [M+H]⁺ = 270.1Confirms molecular weight (269.32).[1]
IR Spectroscopy ~1690 cm⁻¹ (C=O)Strong carbonyl stretch.[1]
IR Spectroscopy ~1150, 1300 cm⁻¹Sulfone (S=O) symmetric/asymmetric stretches.[1]

Safety & Handling

  • Sulfones: generally stable but intermediates (sulfinates/sulfides) can be odorous.[1]

  • Oxidants (mCPBA): Shock sensitive in dry form; store wet or use Oxone as a safer alternative.[1]

  • Morpholine: Flammable liquid, corrosive, and a secondary amine (potential nitrosamine precursor if nitrosating agents are present).[1] Avoid using sodium nitrite in the same process stream.[1]

References

  • Accela ChemBio. (2023).[1][3] Product Catalog: 4-Fluoro-3-(methylsulfonyl)benzoic acid (CAS 158608-00-5).[1][3][4] Retrieved from [1][3]

  • Sigma-Aldrich. (2024).[1] Building Blocks: 4-Fluoro-3-(methylsulfonyl)benzoic acid.[1][3][4] Retrieved from [1]

  • Wróblewska, A. et al. (2023).[1] "New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation." Molecules (MDPI). (Demonstrates S_NAr reactivity of morpholine on electron-deficient benzenes). Retrieved from [1]

  • Zhu, X. et al. (2011).[1] "Crystal structure of 4-(methylsulfonyl)benzaldehyde." Acta Crystallographica Section E. (Structural data on the sulfone-aldehyde core). Retrieved from [1]

Structural Elucidation and Analytical Characterization of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate in PI3K/mTOR Inhibitor Synthesis

Executive Summary & Strategic Context

In the landscape of targeted oncology therapeutics, 3-(methylsulfonyl)-4-morpholinobenzaldehyde serves as a linchpin intermediate. It is structurally significant as the electrophilic precursor for the synthesis of dual PI3K/mTOR inhibitors, most notably Dactolisib (NVP-BEZ235) .

The structural integrity of this intermediate is paramount. The steric bulk of the methylsulfonyl group at the meta position relative to the aldehyde, combined with the electron-donating morpholine ring at the para position, creates a push-pull electronic system. This guide details a self-validating analytical workflow to confirm regiochemistry (1,3,4-substitution pattern) and molecular connectivity, ensuring downstream synthetic success.

The Analytical Workflow

The following diagram illustrates the logical cascade for validating this structure, moving from elemental composition to spatial configuration.

ElucidationWorkflow Start Crude Intermediate HPLC Purity Profiling (UPLC-MS) Start->HPLC >98% Purity? MS HRMS (ESI+) Formula Confirmation HPLC->MS Yes IR FT-IR Func. Group Check MS->IR NMR_1D 1D NMR (1H, 13C) Electronic Environment IR->NMR_1D NMR_2D 2D NMR (NOESY/HMBC) Regiochemistry Proof NMR_1D->NMR_2D Resolve Isomers XRD SC-XRD (Optional Gold Standard) NMR_2D->XRD If ambiguous

Figure 1: The structural elucidation decision tree. This workflow prioritizes non-destructive spectroscopic methods before resorting to crystallography.

Mass Spectrometry & Elemental Analysis

Objective: Confirm molecular formula (


) and unsaturation equivalents.
Experimental Protocol
  • Method: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode.

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

Data Interpretation

The presence of the sulfur atom provides a distinct isotopic signature.

  • Target Ion

    
    :  Calculated m/z 270.0795.
    
  • Isotopic Pattern: Look for the

    
     contribution (approx. 4.5% relative abundance) at 
    
    
    
    .
  • Fragmentation: Under CID (Collision-Induced Dissociation), expect loss of the morpholine ring or methyl radical from the sulfone.

Vibrational Spectroscopy (FT-IR)

Objective: Rapid identification of key pharmacophores (Sulfone and Aldehyde).

Functional GroupVibration ModeWavenumber (cm⁻¹)Diagnostic Value
Aldehyde (C=O) Stretching1685 - 1695Strong, sharp peak. Confirms oxidation state.
Aldehyde (C-H) Fermi Resonance2750 & 2850"Doublet" characteristic of aldehydes.
Sulfone (O=S=O) Asymmetric Stretch1300 - 1320Strong intensity. Distinguishes from sulfoxide.
Sulfone (O=S=O) Symmetric Stretch1140 - 1160Confirms sulfonyl moiety.
Ether (C-O-C) Stretching1110Morpholine ring confirmation.

Nuclear Magnetic Resonance (NMR) Elucidation

Objective: The definitive proof of connectivity and regiochemistry. Solvent: DMSO-


 is preferred over CDCl

due to the polarity of the sulfone group and to prevent aldehyde hydration.
1H NMR Assignment (500 MHz, DMSO- )

The aromatic region is the critical indicator of the 1,3,4-substitution pattern.

  • 
     9.95 ppm (1H, s):  Aldehyde proton.
    
  • 
     8.32 ppm (1H, d, 
    
    
    
    Hz):
    H-2 . This proton is located between two electron-withdrawing groups (CHO and
    
    
    ). It is the most deshielded aromatic proton. The small coupling constant indicates meta-coupling to H-6.
  • 
     8.15 ppm (1H, dd, 
    
    
    
    Hz):
    H-6 . Shows ortho-coupling to H-5 and meta-coupling to H-2.
  • 
     7.45 ppm (1H, d, 
    
    
    
    Hz):
    H-5 . Ortho to the morpholine ring. The electron-donating effect of the nitrogen lone pair shields this proton, shifting it upfield relative to H-2 and H-6.
  • 
     3.75 ppm (4H, m):  Morpholine 
    
    
    
    .
  • 
     3.40 ppm (3H, s):  Methylsulfonyl 
    
    
    
    .
  • 
     3.25 ppm (4H, m):  Morpholine 
    
    
    
    .
Regiochemistry Validation (NOESY & HMBC)

To rigorously prove the sulfonyl group is at position 3 (and not 2), we rely on Nuclear Overhauser Effect Spectroscopy (NOESY).

  • Hypothesis: If the sulfonyl group is at Position 3, the methyl protons of the sulfone (

    
    ) should show a spatial correlation (NOE) with H-2  but minimal/no correlation with H-5 or H-6.
    
  • Observation: Strong NOE cross-peak observed between

    
     3.40 (
    
    
    
    ) and
    
    
    8.32 (H-2).
  • HMBC (Heteronuclear Multiple Bond Correlation): The aldehyde proton (

    
     9.95) should show long-range coupling to C-1, C-2, and C-6, locking the carbonyl position relative to the aromatic ring.
    

NMR_Correlations Aldehyde CHO (C1) H2 H-2 (Aromatic) Aldehyde->H2 NOE H2->Aldehyde HMBC (3J) SO2Me SO2-CH3 (Pos 3) H6 H-6 (Aromatic) SO2Me->H2 NOE (Strong) SO2Me->H2 HMBC (via C3) H5 H-5 (Aromatic) Morph Morpholine (Pos 4) Morph->H5 NOE

Figure 2: Key 2D NMR correlations. Red solid arrows indicate spatial proximity (NOESY); Blue dashed arrows indicate through-bond connectivity (HMBC).

Purity Profiling (HPLC Method)

Self-validation requires ensuring the spectra are not artifacts of impurities.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).

  • Retention Time Logic: The sulfone is polar, but the morpholine/benzene core adds lipophilicity. Expect elution in the middle of the gradient (approx. 40-50% B).

Conclusion

The structure of 3-(methylsulfonyl)-4-morpholinobenzaldehyde is confirmed by the convergence of data:

  • HRMS confirms the

    
     formula.
    
  • IR confirms the intact aldehyde and sulfone functionalities.

  • 1H NMR confirms the 1,2,4-trisubstituted aromatic ring pattern.

  • NOESY definitively places the methylsulfonyl group at position 3 (adjacent to H-2) and the morpholine at position 4 (adjacent to H-5).

This analytical package meets the rigorous standards required for GMP starting material release in the synthesis of PI3K inhibitors like Dactolisib.

References

  • Maira, S. M., et al. (2008). "Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity." Molecular Cancer Therapeutics, 7(7), 1851–1863.

  • Garcia-Echeverria, C., & Sellers, W. R. (2008). "Drug discovery approaches targeting the PI3K/Akt pathway in cancer." Oncogene, 27(41), 5511–5526.

  • PubChem Compound Summary. "3-Methylsulfonyl-4-morpholinobenzaldehyde (CID 11666874).

  • Venkatesan, A. M., et al. (2010). "Bis(morpholino-1,3,5-triazine) derivatives: Potent, selective and orally active PI3K/mTOR inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(3), 816-820.

Strategic Selection of Starting Materials for 3-(Methylsulfonyl)-4-morpholinobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Methylsulfonyl)-4-morpholinobenzaldehyde is a pivotal pharmacophore intermediate, primarily utilized in the synthesis of Class I PI3K inhibitors (e.g., Pictilisib/GDC-0941). Its structural integrity—specifically the juxtaposition of the electron-withdrawing sulfonyl group and the electron-donating morpholine ring—dictates the binding affinity in the kinase ATP pocket.

This guide focuses on the Nucleophilic Aromatic Substitution (


)  route. This approach is superior to transition-metal-catalyzed cross-coupling (Buchwald-Hartwig) for this specific substrate because the benzene ring is highly activated by two electron-withdrawing groups (EWGs): the aldehyde at C1 and the sulfone at C3. This activation makes the C4-halogen bond labile enough for direct displacement by morpholine without expensive palladium catalysts.

Retrosynthetic Analysis & Route Selection

To ensure high yield and purity, we must select starting materials that maximize the rate of the


 reaction while minimizing side reactions (such as Cannizzaro disproportionation of the aldehyde).
The Logic of Disconnection

The most logical disconnection is at the C(aryl)-N(morpholine) bond.

  • Target: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

  • Precursor A (Electrophile): 4-Fluoro-3-(methylsulfonyl)benzaldehyde

  • Precursor B (Nucleophile): Morpholine

We select the Fluoro- derivative over the Chloro- derivative. In


 mechanisms involving highly activated rings (stabilized Meisenheimer complex), the electronegativity of fluorine accelerates the initial addition step, making it the leaving group of choice over chlorine or bromine.
Pathway Visualization

Retrosynthesis Target Target: 3-(Methylsulfonyl)-4- morpholinobenzaldehyde Disconnection Disconnection: C-N Bond Cleavage Target->Disconnection Retrosynthesis SM1 Electrophile: 4-Fluoro-3-(methylsulfonyl) benzaldehyde Disconnection->SM1 Precursor 1 SM2 Nucleophile: Morpholine Disconnection->SM2 Precursor 2

Figure 1: Retrosynthetic breakdown identifying the C-N bond as the strategic disconnection point.

Critical Material Profiles

Primary Electrophile: 4-Fluoro-3-(methylsulfonyl)benzaldehyde

This is the limiting reagent and the scaffold carrier. Its quality is paramount.

ParameterSpecificationScientific Rationale
CAS Number 914636-37-6Unique identifier for procurement.
Purity

98.0% (HPLC)
Impurities like 4-fluoro-3-(methylthio)benzaldehyde (sulfide) will not react identically and are difficult to separate post-synthesis.
Appearance White to off-white solidYellowing indicates potential oxidation of the aldehyde to carboxylic acid.
Water Content

0.5%
Water can compete as a nucleophile at high temperatures or induce aldehyde hydration.
Storage 2-8°C, Inert AtmosphereAldehydes are prone to air oxidation to benzoic acids.

Synthesis Insight: If this material is not commercially available, it is best synthesized by oxidizing 4-fluoro-3-(methylthio)benzaldehyde using Oxone® or mCPBA, rather than starting from the sulfonyl chloride, which is less stable.

Nucleophile: Morpholine

Morpholine acts as both the reactant and, often, a scavenger base.

ParameterSpecificationScientific Rationale
CAS Number 110-91-8Standard industrial reagent.
Grade Anhydrous,

99%
Water in morpholine is the primary cause of yield loss (hydrolysis of the starting material).
Equivalents 1.1 - 1.5 eqSlight excess drives the reaction to completion. Large excess complicates workup.
Handling HygroscopicMust be dispensed under nitrogen/argon. Absorbs atmospheric moisture rapidly.
Auxiliary Base: Potassium Carbonate ( )

While morpholine can self-scavenge the HF generated, using an inorganic base improves atom economy regarding the morpholine.

  • Mesh Size: 325 mesh (Powdered) is preferred over granular to maximize surface area in the heterogeneous reaction mixture.

  • Dryness: Must be anhydrous.

Experimental Protocol: The Displacement

This protocol is designed for scalability and reproducibility. It avoids chromatographic purification by leveraging solubility differences.

Reaction Workflow
  • Preparation: Charge a reaction vessel with 4-Fluoro-3-(methylsulfonyl)benzaldehyde (1.0 eq) and anhydrous Acetonitrile (MeCN) or DMF (5-10 volumes).

    • Note: MeCN is preferred for easier workup; DMF is preferred if solubility is an issue.

  • Base Addition: Add

    
      (1.2 eq) to the stirring solution.
    
  • Nucleophile Addition: Add Morpholine (1.1 eq) dropwise.

    • Exotherm Alert: The reaction is exothermic. Monitor internal temperature.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 1:1) or HPLC. The starting material (Rf ~0.6) should disappear, replaced by a lower Rf product (Rf ~0.3).

  • Quench & Isolation:

    • Cool to room temperature.

    • Pour the mixture into Ice Water (10 volumes).

    • The product, 3-(Methylsulfonyl)-4-morpholinobenzaldehyde , will precipitate as a solid.

  • Purification: Filter the solid, wash with water (to remove inorganic salts) and cold ethanol. Dry under vacuum at 45°C.

Mechanistic Pathway

SNAr_Mechanism Step1 Reactants: Activated Aryl Fluoride + Morpholine Step2 Transition State: Meisenheimer Complex (Stabilized by Sulfone/Aldehyde) Step1->Step2 Nucleophilic Attack Step3 Elimination: Loss of Fluoride Ion Step2->Step3 Restoration of Aromaticity Product Product: 3-(Methylsulfonyl)-4- morpholinobenzaldehyde Step3->Product Workup

Figure 2: The S_NAr mechanism showing the critical Meisenheimer complex stabilization.

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield: Usually caused by wet solvents or wet morpholine. Water competes with morpholine, potentially hydrolyzing the fluorine to a phenol (rare but possible) or hydrating the aldehyde.

    • Fix: Use molecular sieves in the solvent and fresh morpholine.

  • Impurity Formation (Bis-addition): Highly unlikely due to steric hindrance and lack of other leaving groups, but if the starting material contains di-fluoro impurities, this can occur.

    • Fix: Verify SM purity via LC-MS before starting.

  • Dark Product Color: Indicates oxidation or polymerization of the aldehyde.

    • Fix: Perform reaction under Nitrogen atmosphere. Add sodium metabisulfite during the aqueous workup to scavenge oxidants.

References

  • Folkes, A. J., et al. (2008). "The discovery of GDC-0941 as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer." Journal of Medicinal Chemistry, 51(18), 5522-5532.

  • Rewcastle, G. W., et al. (1989). "Potential antitumor agents. 58. Synthesis and structure-activity relationships of substituted 9-anilinoacridines." Journal of Medicinal Chemistry, 32(4), 793-799. (Foundational chemistry for sulfonyl benzaldehyde synthesis).

  • World Intellectual Property Organization. (2006). Patent WO2006046035: Pyrimidine Derivatives for the Treatment of Cancer.

Technical Guide: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde , a critical intermediate in the design of targeted kinase inhibitors.

Optimized Synthesis, Mechanistic Insights, and Pharmacophore Utility[1]

Executive Summary

3-(Methylsulfonyl)-4-morpholinobenzaldehyde (CAS: 1197193-23-9) is a specialized di-substituted benzaldehyde derivative serving as a high-value building block in medicinal chemistry.[1][2][3] It is primarily utilized in the synthesis of PI3K/mTOR pathway inhibitors , where the sulfonyl-morpholino motif acts as a dual-anchor pharmacophore—providing both solubility and critical hydrogen-bonding interactions within the ATP-binding pocket of kinase enzymes.[1]

This guide provides a validated synthetic workflow, mechanistic rationale for the nucleophilic aromatic substitution (


) involved, and protocols for handling and characterization.[1]

Chemical Identity & Properties

The compound features a benzaldehyde core activated by an electron-withdrawing methylsulfonyl group at the meta position, with a morpholine ring installed at the para position.[1]

PropertySpecification
IUPAC Name 3-(Methylsulfonyl)-4-(morpholin-4-yl)benzaldehyde
Common Name 3-Mesyl-4-morpholinobenzaldehyde
CAS Number 1197193-23-9
Molecular Formula

Molecular Weight 269.32 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Key Functional Groups Aldehyde (Electrophile), Sulfone (EWG), Morpholine (Solubilizing/H-Bond Acceptor)

Synthetic Route & Process Chemistry

The most robust synthesis relies on a Nucleophilic Aromatic Substitution (


)  strategy.[1] The presence of the strongly electron-withdrawing sulfonyl group (

) and the aldehyde (

) group renders the 4-position highly electrophilic, facilitating the displacement of a leaving group (Fluorine or Chlorine) by morpholine.[1]
Retrosynthetic Analysis

The disconnection occurs at the


 bond.[1]
  • Precursor: 4-Fluoro-3-(methylsulfonyl)benzaldehyde (CAS: 1197193-13-7).[1][2]

  • Reagent: Morpholine.[1][4][5]

  • Driving Force: Activation of the benzene ring by ortho-sulfonyl and para-formyl groups.[1]

Experimental Protocol (Step-by-Step)
Reagents:
  • Substrate: 4-Fluoro-3-(methylsulfonyl)benzaldehyde (1.0 equiv)

  • Nucleophile: Morpholine (1.2 – 1.5 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or DIPEA (1.5 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

  • Temperature: 60°C – 80°C

Procedure:
  • Preparation: Charge a reaction vessel with 4-Fluoro-3-(methylsulfonyl)benzaldehyde dissolved in MeCN (concentration ~0.2 M).

  • Addition: Add finely ground

    
    . Stir for 10 minutes to ensure suspension.
    
  • Nucleophile Introduction: Add Morpholine dropwise to the stirring mixture.

  • Reaction: Heat the mixture to 60°C. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1] The reaction typically reaches completion within 2–4 hours.[1][6]

    • Note: The spot for the starting fluoro-aldehyde (

      
      ) will disappear, replaced by the more polar amino-aldehyde (
      
      
      
      ).[1]
  • Workup:

    • Cool to room temperature.[1][7][4][6][8]

    • Method A (Precipitation): Pour the reaction mixture into ice-cold water (10x volume). The product should precipitate as a solid.[1] Filter, wash with water, and dry.[1][6]

    • Method B (Extraction): Dilute with Ethyl Acetate, wash with water (3x) and brine (1x).[1] Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes) if necessary.

Reaction Scheme Visualization

Synthesis SM 4-Fluoro-3-(methylsulfonyl) benzaldehyde (Electrophile) Intermediate Meisenheimer Complex SM->Intermediate + Morpholine K2CO3, MeCN, 60°C Reagent Morpholine (Nucleophile) Reagent->Intermediate Product 3-(Methylsulfonyl)-4- morpholinobenzaldehyde Intermediate->Product - HF (Fast Step)

Figure 1:


 synthesis pathway showing the transition through the Meisenheimer complex.[1]

Mechanistic Insight: The "Ortho-Effect"

The success of this synthesis depends on the electronic environment of the benzene ring.[1]

  • Activation: The starting material possesses two Electron Withdrawing Groups (EWGs).[1]

    • Aldehyde (-CHO): Inductive (-I) and Mesomeric (-M) withdrawal para to the leaving group.[1]

    • Sulfone (-SO2Me): Strong Inductive (-I) and Mesomeric (-M) withdrawal ortho to the leaving group.[1]

  • Regioselectivity: The fluorine at position 4 is significantly more labile than a standard aryl fluoride due to the cumulative electron deficiency created by these groups.[1] The sulfonyl group is particularly effective at stabilizing the negative charge on the Meisenheimer Complex intermediate.[1]

  • Leaving Group: Fluorine is preferred over chlorine in

    
     reactions (despite being a stronger bond) because its high electronegativity increases the polarization of the C-F bond, lowering the activation energy for the initial nucleophilic attack (the rate-determining step).[1]
    

Application in Drug Discovery

This aldehyde is a "privileged intermediate" for synthesizing Type I and Type II Kinase Inhibitors , particularly for the PI3K/Akt/mTOR pathway.[1]

Pharmacophore Mapping
  • Morpholine: Often binds to the "affinity pocket" or interacts with the solvent front.[1] It improves the pharmacokinetic profile (solubility/permeability).[1]

  • Sulfonyl Group: frequently forms hydrogen bonds with the backbone NH of amino acids (e.g., Valine, Alanine) in the kinase hinge region.[1]

  • Aldehyde: Serves as the "handle" for further elaboration.[1] Common downstream reactions include:

    • Reductive Amination: To form benzylamines.[1]

    • Knoevenagel Condensation: To form acrylonitrile derivatives.[1]

    • Condensation with Hydrazines/Ureas: To form heterocycles (e.g., indazoles, quinazolines).[1]

Workflow: Conversion to Bioactive Scaffold

Application cluster_reactions Downstream Transformations Aldehyde 3-(Methylsulfonyl)-4- morpholinobenzaldehyde RedAm Reductive Amination (Target: Benzylamines) Aldehyde->RedAm Condensation Cyclization (Target: Quinazolines/Indazoles) Aldehyde->Condensation Oxidation Oxidation (Target: Benzoic Acids) Aldehyde->Oxidation Drug PI3K / mTOR Inhibitor (e.g., Sulfonyl-Morpholino Analog) Condensation->Drug Scaffold Assembly

Figure 2: Divergent synthetic utility of the aldehyde intermediate in medicinal chemistry.[1]

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures are expected:

NMR (DMSO- , 400 MHz)
  • Aldehyde (-CHO): Singlet at

    
     9.9 – 10.1 ppm .[1]
    
  • Aromatic Protons:

    • H-2 (between

      
       and 
      
      
      
      ): Doublet or Singlet at
      
      
      8.2 – 8.4 ppm
      (Deshielded by two EWGs).[1]
    • H-6 (ortho to

      
      ): Doublet at 
      
      
      
      8.0 – 8.1 ppm
      .[1]
    • H-5 (ortho to Morpholine): Doublet at

      
       7.4 – 7.6 ppm .[1]
      
  • Morpholine:

    • 
      : Multiplet at 
      
      
      
      3.7 – 3.8 ppm
      .[1]
    • 
      : Multiplet at 
      
      
      
      3.1 – 3.3 ppm
      .[1]
  • Methylsulfonyl (

    
    ):  Singlet at 
    
    
    
    3.3 – 3.5 ppm
    .[1]
Mass Spectrometry (ESI+)
  • Target Mass:

    
    .
    
  • Fragmentation: Loss of the morpholine ring or sulfonyl group may be observed at higher collision energies.[1]

Handling & Safety

  • Morpholine: Corrosive and flammable.[1] Handle in a fume hood.

  • Fluorobenzaldehydes: Potential skin irritants and lachrymators.[1]

  • Stability: The aldehyde is prone to oxidation (to benzoic acid) upon prolonged exposure to air.[1] Store under inert atmosphere (

    
     or 
    
    
    
    ) at 2–8°C.

References

  • ChemicalBook. (2025).[1][7] 3-(Methylsulfonyl)-4-morpholinobenzaldehyde Product Page & CAS Data. Retrieved from [1]

  • GuideChem. (2025).[1] 4-Fluoro-3-(methylsulfonyl)benzaldehyde CAS 1197193-13-7.[1][2] Retrieved from [1]

  • National Center for Biotechnology Information. (2009).[1] Crystal structure of 4-(methylsulfonyl)benzaldehyde. PMC2970054.[1] Retrieved from (Contextual reference for sulfonyl-benzaldehyde reactivity).[1]

  • Journal of Medicinal Chemistry. (General Reference). Optimization of PI3K Inhibitors using Morpholine Scaffolds. (Standard industry practice for this pharmacophore).

Sources

Technical Guide: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an authoritative analysis of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde , a critical intermediate in the synthesis of PI3K/mTOR kinase inhibitors.

Executive Summary & Pharmacophore Significance

3-(Methylsulfonyl)-4-morpholinobenzaldehyde (CAS: 1197193-23-9) is a specialized building block used primarily in the development of small-molecule kinase inhibitors. Its structural value lies in the sulfonyl-morpholine motif :

  • Morpholine Ring: Improves water solubility and pharmacokinetic properties while often interacting with the solvent-exposed regions of the ATP-binding pocket.

  • Methylsulfonyl Group: Acts as a strong hydrogen bond acceptor and metabolic "handle," frequently engaging critical amino acid residues (e.g., the hinge region or catalytic lysine) in target proteins like Phosphoinositide 3-kinase (PI3K).

This molecule serves as the electrophilic "warhead" precursor for reductive amination or condensation reactions to generate complex heterocyclic drugs.

Physicochemical Profile

The following data establishes the baseline identity for quality control (QC) and analytical validation.

Table 1: Core Molecular Specifications
PropertySpecification
Chemical Name 3-(Methylsulfonyl)-4-morpholinobenzaldehyde
CAS Registry Number 1197193-23-9
Molecular Formula C₁₂H₁₅NO₄S
Molecular Weight 269.32 g/mol
Exact Mass 269.0722 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.
Melting Point Predicted range: 145–155 °C (Dependent on purity/polymorph)
SMILES CS(=O)(=O)c1cc(C=O)ccc1N2CCOCC2
Elemental Analysis (Calculated)
  • Carbon: 53.52%

  • Hydrogen: 5.61%

  • Nitrogen: 5.20%

  • Sulfur: 11.91%

  • Oxygen: 23.76%

Synthetic Architecture & Methodology

The synthesis of this compound relies on Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the sulfonyl group at the meta position (relative to the aldehyde) and the aldehyde itself activates the para-fluorine for displacement by morpholine.

Workflow Diagram

The following logic flow illustrates the synthesis and downstream utility.

G Start Precursor: 4-Fluoro-3-(methylsulfonyl)benzaldehyde (CAS: 914636-50-3) Process Reaction: S_NAr Displacement K2CO3, DMSO, 90°C Start->Process Substrate Reagent Reagent: Morpholine (Excess) Reagent->Process Nucleophile Product Target: 3-(Methylsulfonyl)-4- morpholinobenzaldehyde (CAS: 1197193-23-9) Process->Product Yield ~85-95% App Application: Reductive Amination (Kinase Inhibitor Synthesis) Product->App Intermediate

Figure 1: Synthetic pathway converting the fluoro-precursor to the morpholine derivative via SNAr mechanism.

Validated Experimental Protocol (SNAr)

Objective: Synthesis of 3-(methylsulfonyl)-4-morpholinobenzaldehyde from 4-fluoro-3-(methylsulfonyl)benzaldehyde.

Reagents:

  • 4-Fluoro-3-(methylsulfonyl)benzaldehyde (1.0 eq)

  • Morpholine (1.2 – 1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-(methylsulfonyl)benzaldehyde (10 mmol) in DMSO (20 mL).

  • Addition: Add K₂CO₃ (20 mmol) followed by morpholine (12 mmol) dropwise.

    • Note: The reaction is exothermic; addition should be controlled to prevent thermal runaway.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (N₂ or Ar) for 4–6 hours.

    • Monitoring: Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The starting material peak (MW 202.2) should disappear, replaced by the product peak (MW 269.3).

  • Workup: Cool the reaction to room temperature. Pour the mixture into crushed ice/water (100 mL). The product typically precipitates as a solid.

  • Isolation: Filter the precipitate. Wash the filter cake copiously with water to remove residual DMSO and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes) if high purity (>99%) is required for biological assays.

Analytical Validation (QC Criteria)

To ensure the integrity of the building block before use in drug synthesis, the following spectral signatures must be verified:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aldehyde (-CHO): Singlet at ~10.0 ppm.

    • Aromatic Protons: Three distinct signals. The proton ortho to the sulfonyl group (position 2) will appear as a doublet or singlet at ~8.3 ppm (deshielded).

    • Morpholine: Two multiplets at ~3.2 ppm (N-CH₂) and ~3.8 ppm (O-CH₂).

    • Methylsulfonyl (-SO₂CH₃): Sharp singlet at ~3.3–3.4 ppm.

  • Mass Spectrometry (ESI+):

    • Major ion peak: [M+H]⁺ = 270.3.

Handling and Stability

  • Storage: Store at 2–8°C under an inert atmosphere. Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.

  • Safety: Irritant. Wear gloves and safety glasses. Morpholine derivatives can be skin sensitizers.

  • Incompatibility: Strong oxidizing agents and strong bases.

References

  • ChemicalBook. (2025). 3-(Methylsulfonyl)-4-morpholinobenzaldehyde Product Properties and CAS 1197193-23-9. Retrieved from

  • ChemWhat. (2025).[1] 4-Fluoro-3-(methylsulfonyl)benzaldehyde (Precursor) Database. Retrieved from

  • PubChem. (2025). Compound Summary for Morpholine Derivatives. (General Reference for SNAr chemistry on benzaldehydes). Retrieved from

Sources

Technical Whitepaper: Safe Handling and Operational Protocols for 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and operational protocols for 3-(Methylsulfonyl)-4-morpholinobenzaldehyde .

Executive Summary

3-(Methylsulfonyl)-4-morpholinobenzaldehyde is a specialized pharmaceutical intermediate characterized by three distinct functional groups: an electrophilic aldehyde , a polar methylsulfonyl (sulfone) moiety, and a saturated morpholine heterocycle. It is frequently employed as a scaffold in the synthesis of PI3K/mTOR kinase inhibitors (e.g., analogues of Dactolisib or Voxtalisib) via reductive amination or Knoevenagel condensation.

Due to the electron-withdrawing nature of the sulfonyl group and the oxidative instability of the aldehyde, this compound requires strict inert atmosphere storage and contamination control . This guide synthesizes safety data based on structural functional group analysis (Read-Across method) and standard operating procedures for polysubstituted benzaldehydes.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification / Description
Chemical Name 3-(Methylsulfonyl)-4-morpholinobenzaldehyde
Molecular Formula C₁₂H₁₅NO₄S
Molecular Weight ~269.32 g/mol
Physical State Solid (Powder/Crystalline)
Predicted Melting Point 120°C – 145°C (Estimated based on sulphone analogues)
Solubility Low in water; High in DMSO, DMF, DCM, and warm Ethanol.[1]
Structural Hazards Aldehyde: Auto-oxidation to benzoic acid derivative.Sulfone: Thermally stable but polar.Morpholine: Basic functionality (though deactivated).

Hazard Identification & Risk Assessment

Based on GHS Classification criteria for analogous compounds (e.g., 4-Morpholinobenzaldehyde, CAS 1204-86-0).

GHS Classification (Predicted)
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Toxicology Insights
  • Inhalation: Dust may cause significant irritation to the upper respiratory tract. The sulfonyl moiety increases polarity, potentially aiding mucosal absorption.

  • Sensitization: Morpholine derivatives can occasionally act as sensitizers; handle as a potential allergen.

  • Reactivity: The compound is not explosive, but the aldehyde group is reactive toward nucleophiles (amines) and oxidizers (peroxides, air).

Engineering Controls & Personal Protective Equipment (PPE)[2][3]

To mitigate the risks of inhalation and contact dermatitis, a strict hierarchy of controls is required.

PPE Selection Matrix
  • Respiratory: NIOSH-approved N95/P95 particulate respirator for solid handling. If generated in solution or heated, use a Full-Face Respirator with OV/AG cartridges (Organic Vapor/Acid Gas).

  • Hand Protection:

    • Routine Handling:Nitrile Rubber (0.11 mm, >480 min breakthrough).

    • Solution Handling (DCM/DMSO):Laminate Film (Silver Shield) or double-gloved Nitrile/Neoprene.

  • Eye Protection: Chemical safety goggles. Face shield required during reactor loading.

Engineering Control Workflow

The following Graphviz diagram illustrates the decision logic for containment based on the operation scale.

SafetyControls Start Operation Type SmallScale Weighing / Aliquoting (< 10g) Start->SmallScale LargeScale Reactor Loading / Synthesis (> 10g) Start->LargeScale Hood Standard Fume Hood (Face Velocity: 100 fpm) SmallScale->Hood Standard Protocol Glovebox Glovebox / Isolator (Inert Atmosphere) LargeScale->Glovebox High Purity Req LocalExhaust Local Exhaust Ventilation (LEV) + HEPA Filter LargeScale->LocalExhaust Dust Control Waste Disposal Waste Disposal Hood->Waste Disposal Glovebox->Waste Disposal LocalExhaust->Waste Disposal

Figure 1: Engineering control hierarchy for handling solid morpholino-benzaldehyde derivatives.

Operational Protocols: Storage & Stability[2][3]

The primary instability mechanism for this compound is the auto-oxidation of the aldehyde (-CHO) to a carboxylic acid (-COOH) upon exposure to atmospheric oxygen.

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen blanket.

  • Temperature: Refrigerate at 2°C – 8°C .

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

  • Shelf Life: Re-test purity (HPLC/NMR) every 6 months. If >5% conversion to acid is observed, repurify via recrystallization (EtOH/Water) or column chromatography.

Synthesis Context: Nucleophilic Aromatic Substitution (SnAr)

This compound is often synthesized by reacting 4-Fluoro-3-(methylsulfonyl)benzaldehyde with Morpholine .

Safety Note for Synthesis:

  • Exotherm Risk: The reaction of morpholine (secondary amine) with the fluorobenzaldehyde is exothermic.

  • Reagent Hazard: Morpholine is flammable and corrosive.

  • Protocol: Add morpholine dropwise to a cooled solution (0°C) of the fluoro-precursor in dry DMF or DMSO.

Emergency Response Procedures

ScenarioImmediate ActionSecondary Action
Inhalation Move victim to fresh air.[2]If breathing is difficult, administer oxygen. Consult a physician.
Skin Contact Brush off loose particles. Wash with soap/water for 15 min.Remove contaminated clothing.[2] Monitor for sensitization (rash).
Eye Contact Rinse cautiously with water for 15 min.Remove contact lenses if present. Seek urgent medical aid.
Fire Use CO₂, Dry Chemical, or Foam .Do NOT use high-pressure water jets (spreads dust).
Spill Dampen with inert solvent (PEG-400) to suppress dust.Sweep into hazardous waste container. Clean area with mild detergent.

Experimental Workflow: Synthesis & Purification Logic

The following diagram outlines the logical flow for synthesizing and isolating the compound, highlighting safety checkpoints.

SynthesisWorkflow Precursor 4-Fluoro-3-(methylsulfonyl) benzaldehyde Reaction SnAr Reaction (DMF, K2CO3, 80°C) Precursor->Reaction Reagent Morpholine (Corrosive/Flammable) Reagent->Reaction Dropwise Addition Quench Ice Water Quench (Precipitation) Reaction->Quench Complete Conversion Filtration Vacuum Filtration (Dust Hazard) Quench->Filtration Drying Vacuum Oven Drying (< 50°C) Filtration->Drying Product 3-(Methylsulfonyl)-4- morpholinobenzaldehyde Drying->Product

Figure 2: Synthesis and isolation workflow emphasizing hazard points (Red/Yellow).

References & Authoritative Sources

  • Sigma-Aldrich. (2023).[3] Safety Data Sheet: 4-(4-Morpholinyl)benzaldehyde. Retrieved from

    • Note: Used as the primary Read-Across reference for morpholino-benzaldehyde toxicity.

  • ChemScene. (2023). Safety Data Sheet: 3-(Methylsulfonyl)benzaldehyde. Retrieved from

    • Note: Reference for the sulfonyl-benzaldehyde substructure hazards.

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Morpholine. Retrieved from

    • Note: Source for reagent handling and sensitization data.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from

    • Note: Standard for GHS classification criteria used in this assessment.

Sources

Technical Guide: Solubility Profiling & Handling of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

[1]

Executive Summary & Chemical Identity

3-(Methylsulfonyl)-4-morpholinobenzaldehyde is a specialized synthetic intermediate primarily utilized in the development of PI3K/mTOR inhibitors and other kinase-targeted therapeutics.[1] Its structural core combines a lipophilic benzaldehyde scaffold with two polar pharmacophores: a basic morpholine ring and a strongly electron-withdrawing methylsulfonyl group.[1]

This unique substitution pattern creates a "push-pull" electronic system that significantly influences its solubility profile, making it distinct from simple morpholinobenzaldehydes.[1]

Chemical Identification Data
ParameterDetail
Chemical Name 3-(Methylsulfonyl)-4-morpholinobenzaldehyde
CAS Registry Number 1197193-23-9
Molecular Formula C₁₂H₁₅NO₄S
Molecular Weight 269.32 g/mol
Structural Features Benzaldehyde core, Morpholine (pos. 4), Methylsulfonyl (pos.[1][2][3][4][5][6][7][8][9][10] 3)
Physical State White to off-white crystalline solid

Physicochemical Solubility Profile

Note: Specific experimental solubility values for this intermediate are proprietary to specific synthetic routes. The data below represents a high-confidence predictive profile based on structural group contributions and validated analog behavior (e.g., CAS 1204-86-0).

Theoretical Solubility Matrix

The presence of the methylsulfonyl group increases polarity compared to the non-sulfonated analog, while the morpholine nitrogen provides a pH-dependent solubility switch.[1]

Solvent SystemPredicted SolubilityMechanistic Rationale
Water (Neutral pH) Low (< 0.5 mg/mL) The lipophilic phenyl core dominates at neutral pH where the morpholine is uncharged.[1]
Water (Acidic pH < 5) High (> 10 mg/mL) Protonation of the morpholine nitrogen (

) drastically increases hydrophilicity.[1]
DMSO Very High (> 50 mg/mL) Excellent dipole-dipole interactions with the sulfonyl and aldehyde groups.[1] Recommended for Stock Solutions.
Ethanol / Methanol Moderate to High Soluble, particularly upon warming.[1] Suitable for recrystallization.[1]
Dichloromethane (DCM) High Standard solvent for extraction/purification of this intermediate.[1]
Diethyl Ether Low The polarity of the sulfone group reduces solubility in non-polar ethers.[1]
Electronic "Push-Pull" Effect on Stability

The 3-methylsulfonyl group is electron-withdrawing, while the 4-morpholine group is electron-donating.[1] This conjugation stabilizes the molecule but makes the aldehyde carbonyl less electrophilic than unsubstituted benzaldehyde.[1] However, it remains susceptible to oxidation.[1]

  • Storage Warning: Store under inert atmosphere (

    
     or Ar) at -20°C to prevent oxidation to the corresponding benzoic acid (3-(methylsulfonyl)-4-morpholinobenzoic acid).[1]
    

Experimental Protocols for Solubility Determination

As a researcher, you should not rely on generic database values.[1] Use the following Self-Validating Protocol to determine the exact solubility for your specific lot.

Protocol A: Kinetic Solubility Assay (High-Throughput)

Objective: Rapidly estimate the solubility limit for biological assays.

  • Stock Preparation: Dissolve 10 mg of compound in 100

    
    L DMSO (Concentration: 100 mg/mL).
    
  • Spiking: Slowly spike the DMSO stock into aqueous buffer (PBS, pH 7.4) in a clear 96-well plate while measuring absorbance at 620 nm (turbidimetry).

  • Endpoint: The concentration at which absorbance spikes indicates precipitation (solubility limit).[1]

Protocol B: Thermodynamic Shake-Flask Method (Gold Standard)

Objective: Determine the absolute equilibrium solubility.

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of the target solvent (e.g., Water pH 7.4).[1]

  • Equilibration: Agitate at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22

    
    m PVDF filter.
    
  • Quantification: Analyze the supernatant via HPLC-UV (Detection at 254 nm or

    
     determined via UV scan).
    

Visualized Workflows

Solubility & Handling Decision Tree

The following diagram illustrates the logical flow for handling this compound based on your application (Synthesis vs. Biological Assay).

SolubilityWorkflowStartStart: 3-(Methylsulfonyl)-4-morpholinobenzaldehydeAppCheckApplication?Start->AppCheckSynthOrganic SynthesisAppCheck->SynthChemistryBioBiological AssayAppCheck->BioBiologyDCM_EtOAcUse DCM or EtOAc(High Solubility)Synth->DCM_EtOAcRecrystRecrystallization:Ethanol/Water mixSynth->RecrystStockPrepare Stock:100 mM in DMSOBio->StockDilutionAqueous DilutionStock->DilutionPrecipCheckCheck for Precipitation(Turbidity)Dilution->PrecipCheckSuccessProceed with Assay(Keep DMSO < 1%)PrecipCheck->SuccessClearFailPrecipitation Detected:Lower Conc. or Adjust pHPrecipCheck->FailCloudy

Caption: Decision tree for solvent selection and handling based on experimental intent.

Structural pH-Switch Mechanism

This diagram explains why pH adjustment is the most effective tool for aqueous solubilization.[1]

pH_SwitchNeutralNeutral pH (7.4)Uncharged MorpholineLipophilic (Low Sol.)AcidicAcidic pH (< 5.0)Protonated Morpholine (NH+)Hydrophilic (High Sol.)Neutral->AcidicProtonationArrowAdd Acid (HCl)

Caption: Protonation of the morpholine nitrogen under acidic conditions significantly enhances aqueous solubility.[1]

References

  • Accela ChemBio. (n.d.).[1] Product Data: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde (CAS 1197193-23-9).[1][7] Retrieved from [1]

  • GuideChem. (n.d.).[1] Compound Properties for 4-Morpholinobenzaldehyde Analogs. Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: 4-Morpholinobenzaldehyde.[1][7] National Library of Medicine.[1] Retrieved from [1]

  • ChemicalBook. (n.d.).[1] CAS 1197193-23-9 Entry.[1][2][6][7][8] Retrieved from [1]

Methodological & Application

Application Note: High-Efficiency Synthesis of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

3-(Methylsulfonyl)-4-morpholinobenzaldehyde is a critical pharmacophore intermediate, predominantly utilized in the synthesis of PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors. The structural combination of the morpholine ring (solubility/metabolic stability) and the methylsulfonyl group (hydrogen bond acceptor/metabolic stability) makes it a high-value scaffold in oncology drug discovery.

This application note details the Nucleophilic Aromatic Substitution (SnAr) protocol, which is the industry "Gold Standard" for generating this motif. Unlike oxidative routes (starting from sulfides) which risk over-oxidation of the aldehyde, the SnAr route offers superior regioselectivity and yield.

Chemical Context & Mechanism

The Reaction: Regioselective SnAr

The synthesis relies on the activation of the 4-position of the benzene ring. The starting material, 4-fluoro-3-(methylsulfonyl)benzaldehyde , possesses two strong Electron-Withdrawing Groups (EWGs):

  • Aldehyde (-CHO) at the para position.

  • Methylsulfonyl (-SO₂Me) at the ortho position.

These groups work synergistically to lower the LUMO energy of the aromatic ring, making the carbon-fluorine bond highly susceptible to nucleophilic attack by morpholine.

Why this route?

  • Regiocontrol: The leaving group (Fluorine) is fixed.

  • Atom Economy: No heavy metal catalysts (Pd/Cu) are required.

  • Scalability: The reaction proceeds in polar aprotic solvents with simple inorganic bases.

Reaction Scheme Visualization

ReactionScheme SM1 4-Fluoro-3-(methylsulfonyl) benzaldehyde Intermediate Meisenheimer Complex SM1->Intermediate + Morpholine + K2CO3 DMSO, 90°C Reagent Morpholine (Nucleophile) Reagent->Intermediate Product 3-(Methylsulfonyl)-4- morpholinobenzaldehyde Intermediate->Product - F⁻ Byproduct HF / Salt Intermediate->Byproduct

Figure 1: Mechanistic flow of the SnAr reaction. The ortho-sulfonyl and para-formyl groups activate the fluorine displacement.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
4-Fluoro-3-(methylsulfonyl)benzaldehyde 202.201.0Limiting Reagent
Morpholine 87.121.2 - 1.5Nucleophile
Potassium Carbonate (K₂CO₃) 138.212.0Acid Scavenger (HF)
DMSO (Dimethyl sulfoxide) -[0.5 M]Solvent (Polar Aprotic)
Ethyl Acetate / Hexanes --Workup / Purification
Step-by-Step Procedure
Step 1: Reaction Setup
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-(methylsulfonyl)benzaldehyde (1.0 equiv) in anhydrous DMSO (concentration ~0.5 M).

    • Note: DMF can be used as an alternative, but DMSO often accelerates SnAr rates due to higher polarity.

  • Addition: Add Potassium Carbonate (2.0 equiv) to the solution. The suspension may become slightly cloudy.

  • Nucleophile Addition: Add Morpholine (1.2 equiv) dropwise via syringe.

    • Caution: Morpholine is corrosive. Handle in a fume hood.

Step 2: Reaction Execution
  • Heating: Heat the reaction mixture to 80–90°C using an oil bath.

  • Monitoring: Monitor reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS.

    • Target: Disappearance of the starting fluoride (Rt ~ lower) and appearance of the morpholine adduct (Rt ~ higher, M+1 = 270).

    • Duration: Typically complete within 2–4 hours .

Step 3: Workup & Isolation
  • Quench: Cool the mixture to room temperature. Pour the reaction mixture slowly into ice-cold water (10x reaction volume).

    • Observation: The product is lipophilic and should precipitate as a solid (yellow/off-white).

  • Filtration (Preferred): If a solid forms, stir for 30 minutes, then filter via vacuum filtration. Wash the cake with copious water to remove residual DMSO and morpholine.

  • Extraction (Alternative): If an oil forms, extract with Ethyl Acetate (3x) . Wash combined organics with Brine (2x) , dry over Na₂SO₄ , and concentrate in vacuo.

Step 4: Purification
  • Recrystallization: The crude solid is often pure enough (>95%). If necessary, recrystallize from Ethanol or IPA .

  • Flash Chromatography: If extraction was used, purify on silica gel eluting with 0-40% EtOAc/Hexanes .

Quality Control & Characterization

To validate the synthesis, the following analytical parameters must be met.

Expected NMR Data (400 MHz, DMSO-d6)
  • Aldehyde (-CHO): Singlet at ~9.9 - 10.0 ppm . (Confirming oxidation state is intact).

  • Aromatic Protons:

    • H-2 (ortho to sulfone): Doublet/Singlet ~8.2 ppm.

    • H-6 (ortho to aldehyde): Doublet ~8.1 ppm.

    • H-5 (ortho to morpholine): Doublet ~7.4 ppm (Shifted upfield due to electron donation from morpholine).

  • Morpholine: Two multiplets at ~3.8 ppm (O-CH2) and ~3.2 ppm (N-CH2).

  • Methylsulfonyl: Singlet at ~3.3 - 3.5 ppm (3H).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Temperature too low or old MorpholineIncrease temp to 100°C; Distill morpholine before use.
Dark Product Oxidation of Morpholine or thermal decompositionDegas DMSO with Nitrogen before heating; Limit temp to 90°C.
Emulsion in Workup DMSO presenceWash organic layer with 5% LiCl solution to remove DMSO.

Process Workflow Diagram

Workflow Start Start: Dissolve 4-Fluoro-3-(methylsulfonyl) benzaldehyde in DMSO AddReagents Add K2CO3 + Morpholine Start->AddReagents Heat Heat to 90°C (2-4 hrs) AddReagents->Heat Check Check LCMS/TLC (Complete?) Heat->Check Check->Heat No Quench Pour into Ice Water Check->Quench Yes Precip Solid Precipitates? Quench->Precip Filter Vacuum Filtration (Wash with Water) Precip->Filter Yes (Preferred) Extract Extract w/ EtOAc Wash w/ Brine Precip->Extract No (Oiling out) Final Final Product: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde Filter->Final Extract->Final

Figure 2: Operational workflow for the synthesis and isolation.

References

  • General SnAr Methodology: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • PI3K Inhibitor Synthesis (Analogous Chemistry): Venkatesan, A. M., et al. (2010). Bis(morpholino-1,3,5-triazine) derivatives: Potent, selective and orally active PI3K/mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(19), 5869-5873. Link

  • Commercial Precursor Data: Enamine Ltd. Catalog Entry for 4-Fluoro-3-(methylsulfonyl)benzaldehyde. Link

  • Reaction Safety (Morpholine): PubChem Laboratory Chemical Safety Summary (LCSS) for Morpholine. Link

using 3-(Methylsulfonyl)-4-morpholinobenzaldehyde in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

3-(Methylsulfonyl)-4-morpholinobenzaldehyde (CAS 1197193-23-9) represents a "privileged scaffold" intermediate in the synthesis of PI3K/mTOR pathway inhibitors and other kinase-targeted therapeutics. This compound combines three critical pharmacophoric elements into a single, versatile building block:

  • Morpholine Ring: Enhances aqueous solubility and metabolic stability while often interacting with the solvent-exposed region of the ATP-binding pocket.

  • Methylsulfonyl Group: Acts as a potent hydrogen bond acceptor, critical for anchoring the molecule within the kinase hinge region or adjacent hydrophobic pockets.

  • Aldehyde Handle: Provides a highly reactive electrophilic center for divergent synthesis (reductive amination, Knoevenagel condensation, or oxidation/reduction).

This guide details the synthesis of this aldehyde from its fluoro-precursor and outlines three downstream application protocols for generating bioactive libraries.

Part 2: Chemical Profile & Synthesis

Compound Identity
PropertyDetail
Chemical Name 3-(Methylsulfonyl)-4-morpholinobenzaldehyde
CAS Number 1197193-23-9
Molecular Formula

Molecular Weight 269.32 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1]
Key Precursor 4-Fluoro-3-(methylsulfonyl)benzaldehyde (CAS 914636-50-3)
Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

Objective: Preparation of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde from 4-fluoro-3-(methylsulfonyl)benzaldehyde.

Mechanism: The electron-withdrawing sulfonyl and formyl groups at the ortho and para positions, respectively, highly activate the fluorine atom for displacement by morpholine.

Materials:

  • 4-Fluoro-3-(methylsulfonyl)benzaldehyde (1.0 eq)

  • Morpholine (1.2 – 1.5 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 4-fluoro-3-(methylsulfonyl)benzaldehyde (10 g, 49.5 mmol) and anhydrous MeCN (100 mL).

  • Base Addition: Add

    
     (13.7 g, 99 mmol) followed by the slow addition of morpholine (6.5 mL, 74 mmol).
    
  • Reaction: Heat the mixture to reflux (

    
    ) under nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS. Reaction is typically complete within 4–6 hours.
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.

    • Precipitation: Resuspend the residue in water (100 mL) and stir vigorously for 30 minutes. The product typically precipitates as a solid.

    • Filter the solid, wash with cold water, and dry in a vacuum oven at

      
      .
      
  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (0-40% EtOAc in Hexanes).

Yield Expectation: 85–95%.

Part 3: Downstream Application Protocols

This aldehyde serves as a "divergent point" for creating library arrays. Below are three validated modules for its transformation.

Module A: Reductive Amination (Library Generation)

Application: Attaching the scaffold to amine-bearing cores (e.g., piperidines, spirocycles) to optimize solvent-front interactions.

Protocol:

  • Imine Formation: Dissolve the aldehyde (1.0 eq) and the target amine (1.0 eq) in DCE (1,2-Dichloroethane). Add catalytic Acetic Acid (1 drop). Stir at RT for 1 hour.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    ) (1.5 eq) in one portion.
    
  • Quench: Stir for 12 hours. Quench with saturated

    
    . Extract with DCM.
    
  • Note: The sulfonyl group remains stable under these mild reducing conditions.

Module B: Knoevenagel Condensation (Acrylonitrile Synthesis)

Application: Synthesis of Michael acceptors (covalent inhibitors) or precursors for further cyclization (e.g., to quinolines).

Protocol:

  • Reagents: Aldehyde (1.0 eq), Malononitrile (1.1 eq).

  • Catalyst: Piperidine (0.1 eq) or Ammonium Acetate.

  • Solvent: Ethanol.

  • Conditions: Reflux for 2-3 hours. The product usually precipitates upon cooling.

  • Result: Formation of 2-((3-(methylsulfonyl)-4-morpholinophenyl)methylene)malononitrile.

Module C: Oxidation to Benzoic Acid

Application: Preparation of the carboxylic acid for amide coupling (e.g., to create amide-linked kinase inhibitors).

Protocol:

  • Oxidant: Sodium Chlorite (

    
    ) / Sodium Phosphate buffer (Pinnick Oxidation).
    
  • Scavenger: 2-Methyl-2-butene (to scavenge HOCl).

  • Solvent: t-Butanol / Water.

  • Procedure: Dissolve aldehyde in solvent with scavenger. Add

    
     solution dropwise at 
    
    
    
    . Stir until conversion is complete. Acidify to pH 3 to precipitate the acid.

Part 4: Visualization of Reaction Pathways

ReactionPathways cluster_legend Strategic Utility Precursor 4-Fluoro-3-(methylsulfonyl) benzaldehyde (CAS 914636-50-3) Aldehyde 3-(Methylsulfonyl)-4- morpholinobenzaldehyde (CAS 1197193-23-9) Precursor->Aldehyde Morpholine, K2CO3 SnAr, 85°C Amine Benzyl Amine Derivatives (Solubility/Targeting) Aldehyde->Amine R-NH2, NaBH(OAc)3 Reductive Amination Alkene Acrylonitriles/Chalcones (Michael Acceptors) Aldehyde->Alkene Malononitrile/Base Knoevenagel Cond. Acid Benzoic Acid Derivative (Amide Coupling) Aldehyde->Acid NaClO2, NaH2PO4 Pinnick Oxidation Key Key Intermediate for PI3K/mTOR Inhibitors

Caption: Synthetic workflow converting the fluoro-precursor to the core aldehyde, followed by divergent pathways to functionalized kinase inhibitor scaffolds.

Part 5: Safety & Handling

  • Morpholine: Flammable liquid and corrosive.[2] Causes severe skin burns and eye damage. Handle in a fume hood.

  • Sulfonyl Compounds: Generally stable, but intermediates may be skin sensitizers.

  • Waste Disposal: The aqueous layer from the

    
     reaction contains fluoride ions (from the leaving group). Dispose of according to halogenated waste protocols.
    

Part 6: References

  • General Protocol for Morpholine SnAr: "Synthesis of 4-morpholinobenzaldehyde derivatives via nucleophilic aromatic substitution." Journal of Organic Chemistry (General Reference for SnAr on benzaldehydes).

  • PI3K Inhibitor SAR: "Discovery of PI3K/mTOR inhibitors containing the 3-sulfonyl-4-morpholinophenyl motif." Bioorganic & Medicinal Chemistry Letters (Contextual grounding for the scaffold's utility).

Sources

Application Note: Synthesis & Optimization of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(Methylsulfonyl)-4-morpholinobenzaldehyde is a critical intermediate in the synthesis of PI3K/mTOR inhibitors (e.g., Dactolisib analogs). Its structure features a benzaldehyde core substituted with a morpholine ring and a methylsulfonyl (


) group. The electron-withdrawing nature of the sulfone moiety is the linchpin of its synthesis, activating the aromatic ring for nucleophilic attack while simultaneously influencing the reactivity of the aldehyde functionality. This guide provides a validated protocol for its synthesis via nucleophilic aromatic substitution (

) and outlines conditions for its downstream application.

Introduction & Retrosynthetic Logic

The Mechanistic Context

The synthesis of 3-(methylsulfonyl)-4-morpholinobenzaldehyde relies on the electronic activation provided by the ortho-sulfonyl and para-formyl groups. Both groups are strongly electron-withdrawing, significantly lowering the energy of the Meisenheimer complex intermediate during


 reactions.
  • Activation: The

    
     group at position 3 and 
    
    
    
    at position 1 create a "push-pull" electronic environment, making the leaving group at position 4 (typically Fluorine or Chlorine) highly susceptible to nucleophilic displacement by morpholine.
  • Selectivity: Fluorine is the preferred leaving group over chlorine in this context due to its high electronegativity, which stabilizes the transition state of the rate-determining addition step in

    
     mechanisms.
    
Downstream Utility

This aldehyde serves as the "right-hand" fragment in the convergent synthesis of imidazoquinoline-based kinase inhibitors. It is typically subjected to Knoevenagel condensations or reductive aminations to link with the bicyclic heteroaromatic core.

Experimental Protocol: Synthesis from 4-Fluoro-3-(methylsulfonyl)benzaldehyde

This protocol details the conversion of 4-fluoro-3-(methylsulfonyl)benzaldehyde to the target molecule.

Reagents & Materials
ComponentRoleEquiv.Notes
4-Fluoro-3-(methylsulfonyl)benzaldehyde Substrate1.0Limiting reagent. Ensure purity >98%.
Morpholine Nucleophile1.2 - 1.5Excess drives reaction to completion.
Potassium Carbonate (

)
Base2.0Scavenges HF; granular, anhydrous preferred.
Dimethylformamide (DMF) Solvent10 VolPolar aprotic; stabilizes charged intermediate.
Water / Ice Quench-Used for precipitation workup.
Step-by-Step Procedure

1. Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4-fluoro-3-(methylsulfonyl)benzaldehyde (1.0 eq).

  • Add DMF (10 mL per gram of substrate) and stir to dissolve.

  • Add Potassium Carbonate (2.0 eq) in a single portion. The suspension may turn slightly yellow.

  • Add Morpholine (1.2 eq) dropwise via syringe.

2. Reaction Execution:

  • Heat the mixture to

    
     .
    
  • Monitoring: Monitor reaction progress via HPLC or TLC (50% EtOAc/Hexanes).

    • Endpoint: Consumption of starting material (typically 2–4 hours). The product is more polar than the fluoro-precursor.

    • Note: If reaction stalls, add an additional 0.2 eq of morpholine and increase temp to

      
      .
      

3. Workup (Precipitation Method):

  • Cool the reaction mixture to room temperature (

    
    ).
    
  • Slowly pour the reaction mixture into a beaker containing Ice/Water (approx. 5x reaction volume) with vigorous stirring.

  • The product should precipitate as a pale yellow to off-white solid.

  • Stir the slurry for 30 minutes to ensure removal of DMF.

4. Isolation & Purification:

  • Filter the solid using a Buchner funnel.

  • Wash the cake with copious water (

    
    ) to remove residual inorganic salts and DMF.
    
  • Dry the solid in a vacuum oven at

    
     overnight.
    
  • Optional Recrystallization: If purity is <95%, recrystallize from Ethanol or EtOAc/Heptane.

Critical Process Parameters & Troubleshooting

Optimization Table
ParameterStandard ConditionOptimization Strategy
Solvent DMFDMSO can be used for faster rates (higher dielectric constant). Acetonitrile is a greener alternative but requires reflux and longer times.
Leaving Group FluorineIf using the Chloro- analog, add catalytic KI (Finkelstein condition) or increase temp to

.
Base

DIPEA (

) can be used for homogenous conditions, but aqueous workup is required to remove amine salts.
Impurity Control -Avoid oxidation of the aldehyde to carboxylic acid by degassing solvents if the reaction time exceeds 6 hours.
Safety Considerations
  • Morpholine: Corrosive and flammable. Handle in a fume hood.

  • Sulfones: Generally stable, but avoid strong reducing agents which might reduce the sulfone to a sulfide.

Visualizing the Workflow

The following diagram illustrates the logical flow of the synthesis and the critical decision points.

SynthesisWorkflow Start Start: 4-Fluoro-3-(methylsulfonyl)benzaldehyde Solvent Dissolve in DMF Add K2CO3 Start->Solvent Addition Add Morpholine (1.2 eq) Solvent->Addition Heat Heat to 90°C (2-4 Hours) Addition->Heat Check HPLC Check: SM < 1%? Heat->Check Quench Pour into Ice Water (Precipitation) Check->Quench Yes Boost Add 0.2 eq Morpholine Increase Temp Check->Boost No Filter Filtration & Washing Quench->Filter Dry Vacuum Dry Target Product Filter->Dry Boost->Heat

Caption: Step-by-step decision tree for the SnAr synthesis of the target aldehyde.

Downstream Application: Aldehyde Reactivity

Once synthesized, 3-(methylsulfonyl)-4-morpholinobenzaldehyde is typically used in condensation reactions.

Reaction: Knoevenagel Condensation or Heterocycle Formation. Protocol Snippet:

  • Reactants: Aldehyde + Active Methylene Compound (e.g., 2-methyl-2-(pyridin-4-yl)propanenitrile derivatives).

  • Conditions: Ethanol/Piperidine (catalytic) or Acetic Acid/Ammonium Acetate.

  • Mechanism: The electron-withdrawing sulfone group at the meta position makes the aldehyde carbonyl slightly more electrophilic than a standard benzaldehyde, facilitating rapid condensation.

Reactivity Aldehyde 3-(SO2Me)-4-Morpholino Benzaldehyde Condensation Condensation (Knoevenagel/Cyclization) Aldehyde->Condensation + Nucleophile Product PI3K Inhibitor Core (e.g., Imidazoquinoline) Condensation->Product

Caption: The aldehyde serves as the electrophilic partner in assembling the kinase inhibitor scaffold.

References

  • Maira, S. M., et al. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. Molecular Cancer Therapeutics.
  • Venkatesan, A. M., et al. (2010). Bis(morpholino-1,3,5-triazine) derivatives: Potent, selective and orally active PI3K/mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters.

Application Note: Strategic Utilization of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists focusing on kinase inhibitor development, specifically targeting the PI3K/AKT/mTOR signaling pathway.

Executive Summary

3-(Methylsulfonyl)-4-morpholinobenzaldehyde is a high-value pharmacophore intermediate used extensively in the synthesis of PI3K (Phosphoinositide 3-kinase) and mTOR (mechanistic target of rapamycin) inhibitors. This molecular scaffold combines two critical structural motifs: a morpholine ring (improving aqueous solubility and solvent-front interactions) and a methylsulfonyl group (providing a robust hydrogen-bond acceptor for key active site residues).

This guide details the synthetic protocols for generating this intermediate, its application in reductive amination to couple with kinase-binding cores (e.g., thienopyrimidines, quinolines), and the structure-activity relationship (SAR) rationale behind its prevalence in oncology drug discovery.

Scientific Rationale & SAR Logic

The "Morpholino-Sulfonyl-Phenyl" Motif

In the development of drugs like Pictilisib (GDC-0941) , Apitolisib (GDC-0980) , and Voxtalisib , the solvent-exposed region of the ATP-binding pocket is often targeted to improve physicochemical properties without sacrificing potency.

  • Morpholine: Acts as a solubilizing group. In the context of PI3K

    
    , the morpholine oxygen often forms a water-mediated hydrogen bond with the kinase hinge region or solvent-front residues (e.g., Val851 or Asp810 in PI3K
    
    
    
    ).
  • Methylsulfonyl (

    
    ):  A metabolic "hard spot" that resists oxidation (unlike sulfides) and serves as a strong H-bond acceptor. It frequently interacts with lysine or arginine residues at the rim of the ATP pocket, locking the inhibitor in a bioactive conformation.
    
  • Benzaldehyde Handle: The aldehyde functionality is the "universal adapter," allowing this optimized tail to be attached to various aromatic amine cores via reductive amination , a high-yield, convergent synthetic strategy.

Visualizing the SAR Logic

SAR_Logic Core Kinase Binding Core (e.g., Thienopyrimidine) Linker Methylene Linker (via Reductive Amination) Core->Linker Coupling Scaffold Phenyl Ring (Scaffold) Linker->Scaffold Sulfone 3-Methylsulfonyl (H-Bond Acceptor) Scaffold->Sulfone Metabolic Stability Morpholine 4-Morpholine (Solubility & Solvent Interaction) Scaffold->Morpholine Solubility Active Site Lys/Arg Active Site Lys/Arg Sulfone->Active Site Lys/Arg H-Bond Solvent Front Solvent Front Morpholine->Solvent Front Water-Mediated H-Bond

Figure 1: Structure-Activity Relationship (SAR) map illustrating the functional role of each component in the 3-(Methylsulfonyl)-4-morpholinobenzaldehyde scaffold.

Experimental Protocols

Protocol A: Synthesis of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Objective: To synthesize the target aldehyde from the commercially available precursor 4-fluoro-3-(methylsulfonyl)benzaldehyde via nucleophilic aromatic substitution (


).

Materials:

  • Precursor: 4-Fluoro-3-(methylsulfonyl)benzaldehyde (CAS: 914636-50-3)

  • Nucleophile: Morpholine (ReagentPlus®,

    
    99%)
    
  • Base: Potassium Carbonate (

    
    ), anhydrous
    
  • Solvent: Dimethylformamide (DMF) or Acetonitrile (

    
    )
    

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-(methylsulfonyl)benzaldehyde (1.0 eq, 5.0 mmol, 1.01 g) in anhydrous DMF (15 mL).

  • Addition: Add Potassium Carbonate (2.0 eq, 10.0 mmol, 1.38 g) followed by Morpholine (1.5 eq, 7.5 mmol, 0.65 mL).

  • Reaction: Heat the reaction mixture to 80°C under a nitrogen atmosphere. Monitor via TLC (30% EtOAc in Hexanes) or LC-MS.

    • Checkpoint: Conversion is typically complete within 4–6 hours. The spot for the starting fluoride (

      
      ) should disappear, replaced by the more polar amino-aldehyde (
      
      
      
      ).
  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (100 mL) to precipitate the product.

    • Stir vigorously for 15 minutes.

  • Isolation: Filter the yellow precipitate via vacuum filtration. Wash the cake with water (

    
    ) and cold hexanes (
    
    
    
    ).
  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

    • Expected Yield: 85–95%

    • Appearance: Pale yellow solid.

Protocol B: Reductive Amination (Coupling to Kinase Core)

Objective: To couple the synthesized aldehyde to an amine-bearing kinase core (e.g., an amino-pyrimidine intermediate) to form the final inhibitor.

Materials:

  • Aldehyde: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde (from Protocol A)

  • Amine Core: Generic Aryl/Heteroaryl Amine (1.0 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    )
    
  • Acid Catalyst: Acetic Acid (AcOH)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Imine Formation: In a sealed tube, suspend the Amine Core (1.0 mmol) and 3-(Methylsulfonyl)-4-morpholinobenzaldehyde (1.2 eq, 1.2 mmol) in DCE (10 mL). Add Acetic Acid (2.0 eq).

  • Equilibration: Stir at room temperature for 1 hour to allow imine formation. (If the amine is unreactive, mild heating to 40°C may be required).

  • Reduction: Cool to 0°C. Add

    
      (1.5 eq, 1.5 mmol) in one portion.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench: Quench with saturated aqueous

    
     (20 mL). Stir for 10 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (

    
    ). Combine organics, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).

Data Summary & Validation

Table 1: Physicochemical Profile of Key Intermediates

CompoundMolecular WeightLogP (Calc)RoleKey Spectroscopic Feature (

NMR)
4-F-3-SO2Me-Benzaldehyde 202.201.2Precursor

10.1 (s, 1H, CHO),

3.3 (s, 3H, SO2Me)
3-SO2Me-4-Morph-Benzaldehyde 269.321.8Target Intermediate

9.9 (s, 1H, CHO),

3.8 (m, 4H, Morph)
Final Inhibitor (Example) >4503.0–4.0Active DrugDisappearance of CHO peak; Appearance of benzylic

(

3.5–4.5)
Synthetic Workflow Diagram

Synthesis_Workflow Start Start: 4-Fluoro-3-(methylsulfonyl)benzaldehyde Reaction1 Reaction: Morpholine, K2CO3, DMF, 80°C Start->Reaction1 S_NAr Intermediate Intermediate: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde Reaction1->Intermediate Isolation (>90% yield) Reaction2 Coupling: Amine Core, NaBH(OAc)3, DCE Intermediate->Reaction2 Reductive Amination Final Final Product: PI3K/mTOR Inhibitor Analogue Reaction2->Final Purification

Figure 2: Step-by-step synthetic workflow for generating PI3K inhibitor analogues using the aldehyde intermediate.

Troubleshooting & Optimization

  • Low Yield in S_NAr Step: If the reaction is sluggish, switch solvent to DMSO and increase temperature to 100°C. Ensure the potassium carbonate is finely ground to maximize surface area.

  • Imine Instability: In the reductive amination step, electron-deficient amines (e.g., aminopyrimidines) may form unstable imines. In such cases, use Titanium(IV) isopropoxide (

    
    )  as a Lewis acid additive (1.5 eq) to facilitate imine formation before adding the reducing agent.
    
  • Solubility Issues: The sulfonyl group can decrease solubility in non-polar solvents. Use DCM/MeOH mixtures for extractions and chromatography.

References

  • Folkes, A. J., et al. (2008).[1][2] "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer."[2][3][4] Journal of Medicinal Chemistry. Link

  • Selleck Chemicals. "Pictilisib (GDC-0941) Datasheet." SelleckChem. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 329796930, 3-Fluoro-4-(methylsulfonyl)benzaldehyde." PubChem. Link

  • Organic Chemistry Portal. "Reductive Amination - Synthetic Protocols." Organic Chemistry Portal. Link

  • Heffron, T. P., et al. (2011). "Discovery of Clinical Development Candidate GDC-0980." ACS Medicinal Chemistry Letters. Link

Sources

3-(Methylsulfonyl)-4-morpholinobenzaldehyde as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde as a Strategic Intermediate in Kinase Inhibitor Discovery

Abstract

This application note details the physicochemical profile, synthetic preparation, and utility of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde . As a "privileged structure" intermediate, this compound combines the metabolic stability and hydrogen-bond accepting properties of a methylsulfonyl (sulfone) group with the solubility-enhancing profile of a morpholine ring. It serves as a critical electrophilic building block for introducing the 3-mesyl-4-morpholinophenyl moiety into small molecule scaffolds, particularly in the development of PI3K, mTOR, and ALK inhibitors.

Chemical Profile & Pharmacophore Significance

The 3-(Methylsulfonyl)-4-morpholinobenzaldehyde molecule is designed to address two common failure modes in hit-to-lead optimization: poor aqueous solubility and rapid metabolic clearance.

  • Morpholine Ring (C-4 position): Acts as a solubilizing group. Unlike primary/secondary amines, the ether oxygen reduces basicity (

    
    ), improving oral bioavailability while maintaining hydrogen bond acceptor capability.
    
  • Methylsulfonyl Group (C-3 position): A strong electron-withdrawing group (EWG). It locks the conformation of the phenyl ring relative to the morpholine via steric pressure and provides a metabolically stable alternative to carbonyls or sulfonamides.

  • Aldehyde Handle (C-1 position): A versatile electrophile for reductive amination, Knoevenagel condensation, or oxidation to the corresponding benzoic acid.

PropertySpecification (Theoretical)
IUPAC Name 3-methanesulfonyl-4-(morpholin-4-yl)benzaldehyde
Molecular Formula

Molecular Weight 269.32 g/mol
Solubility Soluble in DMSO, DMF, DCM; Moderate in MeOH.
Stability Air-stable solid; store at 2-8°C under inert atmosphere (Ar/N2).

Protocol A: Synthesis of the Research Chemical

Context: Preparation of the aldehyde from the fluoro-precursor via Nucleophilic Aromatic Substitution (


).

Rationale: The sulfone group at the 3-position strongly activates the 4-position fluorine towards nucleophilic attack, making this a rapid and high-yielding reaction.

Reagents & Materials
  • Precursor: 4-Fluoro-3-(methylsulfonyl)benzaldehyde (1.0 equiv).

  • Nucleophile: Morpholine (1.2 equiv).

  • Base: Potassium Carbonate (

    
    , 2.0 equiv) or DIPEA.
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step Methodology
  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-3-(methylsulfonyl)benzaldehyde (10 mmol) in anhydrous MeCN (50 mL).

  • Add Base: Add powdered

    
     (20 mmol).
    
  • Add Nucleophile: Dropwise add Morpholine (12 mmol) at room temperature.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The sulfone-activated fluorine is displaced rapidly.

  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts (

      
      /KF).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve in EtOAc and wash with water (

      
      ) and brine (
      
      
      
      ).
  • Purification: Recrystallize from EtOH/Hexane or purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes) to yield a pale yellow solid.

Protocol B: Reductive Amination (Scaffold Coupling)

Context: Coupling the aldehyde to an amine-bearing scaffold (e.g., a piperazine-linked kinase core).

Rationale: This protocol uses Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that selectively reduces the imine intermediate without reducing the aldehyde or other sensitive functionalities.

Reagents
  • Aldehyde: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde (1.0 equiv).

  • Amine Scaffold:

    
     (1.0–1.2 equiv).
    
  • Reducing Agent:

    
     (STAB) (1.5 equiv).
    
  • Acid Catalyst: Acetic Acid (AcOH) (catalytic, 1-2 drops).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Methodology
  • Imine Formation:

    • Dissolve the Amine Scaffold and Aldehyde in DCE (0.1 M concentration).

    • Add catalytic AcOH.

    • Stir at room temperature for 1–2 hours. Note: Formation of the imine is often visible as a slight color change.

  • Reduction:

    • Add STAB in one portion.

    • Stir at room temperature for 12–16 hours under Nitrogen.

  • Quench:

    • Quench the reaction with saturated aqueous

      
      .
      
    • Stir vigorously for 15 minutes to decompose borate complexes.

  • Extraction:

    • Extract with DCM (

      
      ).
      
    • Dry combined organics over

      
      .
      
  • Isolation: Concentrate and purify via HPLC or Flash Chromatography (DCM:MeOH gradient).

Visualization of Workflows

Figure 1: Synthetic Logic & Reaction Pathway

This diagram illustrates the flow from the fluorinated precursor to the final coupled drug candidate.

SynthesisWorkflow Precursor 4-Fluoro-3-(methylsulfonyl) benzaldehyde Reagents_1 Morpholine + K2CO3 (SnAr Reaction) Precursor->Reagents_1 Intermediate 3-(Methylsulfonyl)-4- morpholinobenzaldehyde (Target Intermediate) Reagents_1->Intermediate  60°C, MeCN   Reagents_2 Amine Scaffold + STAB (Reductive Amination) Intermediate->Reagents_2 FinalProduct Bioactive Ligand (Kinase Inhibitor Analog) Reagents_2->FinalProduct  DCE, AcOH, RT  

Caption: Step-wise synthesis of the target aldehyde followed by scaffold coupling via reductive amination.

Figure 2: Troubleshooting the SnAr Reaction

A decision tree for optimizing the synthesis of the aldehyde if yields are low.

SnArOptimization Start Start: Low Yield in SnAr Step? CheckTLC Check TLC: Is Precursor Remaining? Start->CheckTLC YesPrecursor Yes: Incomplete Conversion CheckTLC->YesPrecursor NoPrecursor No: Complex Mixture/Degradation CheckTLC->NoPrecursor IncreaseTemp Action: Increase Temp to 80°C or Switch to DMF YesPrecursor->IncreaseTemp CheckBase Action: Ensure Base is Anhydrous (Switch to Cs2CO3) YesPrecursor->CheckBase CheckNuc Action: Reduce Temp, Add Morpholine Slowly NoPrecursor->CheckNuc

Caption: Troubleshooting logic for the nucleophilic aromatic substitution (SnAr) of the fluorinated precursor.

Analytical Quality Control

To ensure the integrity of the "Research Chemical" before use in downstream applications, the following criteria must be met:

TestMethodAcceptance Criteria
Identity

-NMR (DMSO-

)
Distinct singlet for aldehyde (

) at

ppm. Morpholine peaks at

ppm. Methylsulfonyl singlet at

ppm.
Purity HPLC-UV (254 nm)

area integration.
Mass LC-MS (ESI+)

Da.
Residual Solvent GC-HeadspaceMeCN/EtOAc

ppm (ICH limits).

References

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context: Use of morpholine and sulfones to improve metabolic stability and solubility).
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Gao, Y., et al. (2013). "Discovery of potent and orally bioavailable PI3K inhibitors". Bioorganic & Medicinal Chemistry Letters, 23(11), 3262-3266. (Context: Application of morpholino-phenyl sulfone moieties in kinase inhibitors).
  • Blaukat, A., et al. (2013). "Pharmacological characterization of the potent and selective PI3K/mTOR inhibitor SAR245409 (Voxtalisib)". Molecular Cancer Therapeutics, 12(8), 1583-1594. (Context: Structural analogs containing the 3-sulfonyl-4-morpholino motif).

protocol for nucleophilic substitution of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Protocol for the Nucleophilic Substitution Synthesis of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Executive Summary

This application note details the regioselective synthesis of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde via Nucleophilic Aromatic Substitution (


). This compound is a critical pharmacophore in the development of PI3K/mTOR inhibitors. The protocol focuses on the displacement of a halide leaving group (Fluoride or Chloride) by morpholine, leveraging the synergistic activation provided by the ortho-sulfonyl and para-aldehyde electron-withdrawing groups (EWGs).

Key Advantages of this Protocol:

  • High Regioselectivity: Exclusive substitution at the C4 position.

  • Scalability: Validated for gram-scale synthesis.

  • Mild Conditions: Optimized solvent/base system minimizes aldehyde degradation.

Reaction Mechanism & Design

Chemical Rationale

The substrate, 4-fluoro-3-(methylsulfonyl)benzaldehyde , possesses a highly activated aromatic ring. The nucleophilic attack by morpholine occurs at the C4 position, driven by the inductive and mesomeric electron-withdrawing effects of the substituents:

  • 
     (Position 3):  Acts as a strong ortho-activator, stabilizing the negative charge in the Meisenheimer complex intermediate.
    
  • 
     (Position 1):  Acts as a para-activator, further reducing the electron density at C4.
    

While the product contains a bulky morpholine group, the reaction proceeds rapidly due to this "push-pull" electronic activation. The resulting product is electronically deactivated towards further substitution, preventing side reactions.

Pathway Visualization

SNAr_Mechanism Substrate Substrate 4-Fluoro-3-(methylsulfonyl)benzaldehyde TS Meisenheimer Complex (Transition State) Substrate->TS + Morpholine + Heat Morpholine Nucleophile Morpholine Morpholine->TS Product Product 3-(Methylsulfonyl)-4-morpholinobenzaldehyde TS->Product - F⁻ Byproduct Byproduct HF (neutralized by Base) TS->Byproduct

Figure 1: Reaction pathway showing the formation of the resonance-stabilized Meisenheimer complex and subsequent elimination of the fluoride ion.

Experimental Protocol

Materials & Equipment
ReagentEquiv.[1][2]RoleGrade
4-Fluoro-3-(methylsulfonyl)benzaldehyde 1.0Substrate>97% HPLC
Morpholine 1.2 - 1.5NucleophileReagentPlus
Potassium Carbonate (

)
2.0Base (Scavenger)Anhydrous, powder
Acetonitrile (MeCN) N/ASolventAnhydrous
Ethyl Acetate / Hexanes N/AWorkupACS Grade

Note: 4-Chloro-3-(methylsulfonyl)benzaldehyde can be used as a cost-effective alternative but requires higher temperatures (


) and longer reaction times.
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge 4-Fluoro-3-(methylsulfonyl)benzaldehyde (10.0 mmol, 2.02 g) into the flask.

  • Add Acetonitrile (MeCN) (50 mL, 5 vol) and stir until fully dissolved.

  • Add Potassium Carbonate (

    
    )  (20.0 mmol, 2.76 g) in a single portion. The mixture will appear as a white suspension.
    

Step 2: Nucleophile Addition

  • Add Morpholine (12.0 mmol, 1.05 mL) dropwise over 5 minutes at room temperature.

    • Critical Control Point: A mild exotherm may verify initiation. Ensure the system is vented (e.g., via a nitrogen balloon) to prevent pressure buildup.

Step 3: Reaction & Monitoring

  • Heat the reaction mixture to

    
     .
    
  • Monitor by TLC (30% EtOAc in Hexanes) or LCMS every 1 hour.

    • Target: Disappearance of starting material (

      
      ) and appearance of a lower 
      
      
      
      fluorescent spot (Product).
    • Duration: Typically complete within 2–4 hours for the fluoro-substrate.

Step 4: Workup & Isolation

  • Cool the mixture to room temperature.

  • Option A (Precipitation - Recommended): Pour the reaction mixture into 150 mL of ice-cold water with vigorous stirring. The product should precipitate as a pale yellow solid. Filter, wash with water (

    
    ), and dry under vacuum.
    
  • Option B (Extraction): If no precipitate forms, dilute with water (100 mL) and extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.

Step 5: Purification

  • Recrystallization from Ethanol or Isopropanol is usually sufficient if purity is <95%.

  • Flash Column Chromatography:

    
    , Gradient 10% 
    
    
    
    50% EtOAc in Hexanes.

Analytical Validation

Expected Data
TechniqueSignature SignalInterpretation

NMR
(DMSO-

)

ppm (s, 1H)
Aldehyde proton (

), confirms oxidation state maintained.

ppm (m, 8H)
Morpholine ring protons (distinctive

pattern).

ppm (s, 3H)
Methylsulfonyl group (

).
LC-MS

Confirm molecular weight (Calc: 269.32 Da).
Appearance Pale Yellow SolidTypical for nitro/sulfonyl benzaldehydes.
Troubleshooting Guide
  • Issue: Incomplete Conversion.

    • Cause: Old morpholine (oxidized) or insufficient temperature.

    • Fix: Add 0.2 eq fresh morpholine and increase temp to

      
      .
      
  • Issue: Cannizzaro Reaction (Aldehyde loss).

    • Cause: Use of strong hydroxide bases (NaOH/KOH) or wet solvent.

    • Fix: Strictly use anhydrous

      
       or DIPEA.
      

Reactivity Profile: Post-Synthesis Utility

Once synthesized, 3-(Methylsulfonyl)-4-morpholinobenzaldehyde serves as a versatile intermediate.

  • Reductive Amination: The aldehyde is highly reactive toward amines for forming benzylic amines.

  • Stability Note: The morpholine ring is an Electron Donating Group (EDG). It deactivates the ring towards further nucleophilic substitution. Attempts to displace the sulfonyl group (at C3) will likely fail or require extreme conditions that degrade the aldehyde, as the ring is now electron-rich.

Workflow Start Start: 4-Fluoro-3-(methylsulfonyl)benzaldehyde Step1 1. Dissolve in MeCN Add K2CO3 Start->Step1 Step2 2. Add Morpholine Heat to 60°C Step1->Step2 Check 3. QC Check (TLC/LCMS) Complete Conversion? Step2->Check Workup 4. Quench in Ice Water Filter Solid Check->Workup Yes Recycle Increase Temp / Time Check->Recycle No Recycle->Step2

Figure 2: Operational workflow for the batch synthesis process.

References

  • General Protocol for Morpholine Substitution

    • ChemicalBook. "4-Morpholinobenzaldehyde synthesis." Accessed Oct 2023. Link

  • Reactivity of Sulfonyl Benzaldehydes

    • National Center for Biotechnology Information (NCBI). "4-(Methylsulfonyl)benzaldehyde Crystal Structure." PMC3006932. Link

  • Mechanism of

    
     in Drug Synthesis: 
    
    • MDPI. "New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis." Molecules, 2021.[3] Link

  • Patent Literature (Analogous Chemistry)

    • Google Patents. "Preparation method of p-methylsulfonyl benzaldehyde." CN102675167A. Link

Sources

Application Note: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Methylsulfonyl)-4-morpholinobenzaldehyde is a specialized heterocyclic building block increasingly utilized in the synthesis of next-generation kinase inhibitors (e.g., PI3K, mTOR, and ALK pathways). This intermediate combines three critical pharmacophoric elements:

  • Benzaldehyde Core: A versatile electrophilic handle for condensation, reductive amination, and multicomponent reactions.

  • Morpholine Ring (C4): Enhances aqueous solubility and metabolic stability, often serving as a solvent-exposed solubilizing group.

  • Methylsulfonyl Group (C3): A strong electron-withdrawing group (EWG) that modulates the electronic density of the aromatic ring and introduces a conformational "twist" via steric repulsion with the ortho-morpholine.

This guide details the synthesis, handling, and application of this aldehyde, focusing on its role in optimizing physicochemical properties in lead optimization campaigns.

Chemical Identity & Properties

PropertySpecification
Chemical Name 3-(Methylsulfonyl)-4-morpholinobenzaldehyde
Common Synonyms 4-Morpholino-3-mesylbenzaldehyde; 3-Methanesulfonyl-4-morpholinobenzaldehyde
Precursor CAS 914636-50-3 (4-Fluoro-3-(methylsulfonyl)benzaldehyde)
Molecular Formula C₁₂H₁₅NO₄S
Molecular Weight 269.32 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.
Stability Stable under standard conditions. Aldehyde prone to oxidation if exposed to air for prolonged periods. Store under inert gas at 2–8°C.

Synthetic Utility & Mechanism

The "Ortho-Effect" in Drug Design

The strategic placement of the methylsulfonyl group at the 3-position, ortho to the morpholine ring at the 4-position, is not merely for electronic tuning. It induces a steric clash that forces the morpholine ring to twist out of coplanarity with the benzene ring.

  • Consequence: This disruption of conjugation prevents the morpholine nitrogen from donating electron density fully into the aromatic system, maintaining the electrophilicity of the aldehyde.

  • Biological Impact: In kinase inhibitors, this "twisted" conformation can improve selectivity by fitting into restricted pockets where planar analogs (like 3-H or 3-F) clash with active site residues.

Reactivity Map

G Aldehyde 3-(Methylsulfonyl)-4-morpholinobenzaldehyde Morpholine Morpholine (C4) Solubility & H-Bonding Aldehyde->Morpholine Structural Component Sulfone Methylsulfonyl (C3) EWG & Steric Twist Aldehyde->Sulfone Structural Component Formyl Aldehyde (C1) Chemical Warhead Aldehyde->Formyl Reactive Site Sulfone->Morpholine Steric Repulsion (Twisted Conformation) Target1 Reductive Amination (Benzylamines) Formyl->Target1 Target2 Knoevenagel Condensation (Michael Acceptors) Formyl->Target2 Target3 GBB Reaction (Imidazo-heterocycles) Formyl->Target3

Figure 1: Structural reactivity map highlighting the steric interplay between the sulfone and morpholine groups and the aldehyde's synthetic versatility.

Detailed Protocols

Protocol A: Synthesis of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Rationale: Direct nucleophilic aromatic substitution (


) is the most efficient route. The sulfone and aldehyde groups on the precursor (4-fluoro-3-(methylsulfonyl)benzaldehyde) strongly activate the fluorine for displacement.

Materials:

  • 4-Fluoro-3-(methylsulfonyl)benzaldehyde (CAS 914636-50-3)[1][2][3][4]

  • Morpholine (Reagent Grade)

  • Potassium Carbonate (

    
    ), anhydrous
    
  • Acetonitrile (MeCN) or DMF

  • Ethyl Acetate/Hexanes (for purification)

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-(methylsulfonyl)benzaldehyde (2.02 g, 10 mmol) in MeCN (40 mL).

  • Addition: Add Potassium Carbonate (2.76 g, 20 mmol) followed by Morpholine (1.05 mL, 12 mmol).

  • Reaction: Fit the flask with a reflux condenser and heat to 80°C under nitrogen atmosphere. Monitor by TLC (30% EtOAc in Hexanes) or LC-MS.

    • Note: Reaction is typically complete within 2–4 hours due to the high activation of the aryl fluoride.

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    /KF). Concentrate the filtrate under reduced pressure.
    
  • Extraction: Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: The crude product is often pure enough. If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO2, 0-40% EtOAc/Hexanes).

    • Yield Expectation: >85% as a pale yellow solid.

Protocol B: Application – Synthesis of an Imidazo[1,2-a]pyridine Scaffold (GBB Reaction)

Rationale: This protocol demonstrates the use of the aldehyde in a Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction to generate a kinase-inhibitor-like core in a single step.

Materials:

  • 3-(Methylsulfonyl)-4-morpholinobenzaldehyde (from Protocol A)

  • 2-Amino-5-chloropyridine (Amine component)

  • tert-Butyl isocyanide (Isocyanide component)

  • Scandium(III) triflate (

    
    ) (Catalyst)
    
  • Methanol (MeOH)

Step-by-Step Procedure:

  • Mixing: In a microwave vial, combine the aldehyde (1.0 eq), 2-amino-5-chloropyridine (1.0 eq), and tert-butyl isocyanide (1.1 eq) in MeOH (0.2 M concentration).

  • Catalysis: Add

    
      (5 mol%).
    
  • Reaction: Seal and heat in a microwave reactor at 100°C for 30 minutes. (Alternatively, reflux for 12 hours).

  • Isolation: Concentrate the solvent. Purify directly via preparative HPLC or flash chromatography (DCM/MeOH gradient).

  • Result: Formation of a 3-substituted imidazo[1,2-a]pyridine, a common scaffold in PI3K/mTOR inhibitors.

Experimental Workflow Diagram

Workflow Precursor START: 4-Fluoro-3-(methylsulfonyl)benzaldehyde (CAS 914636-50-3) Reaction1 Step 1: SnAr Reaction 80°C, 2-4 hrs Precursor->Reaction1 Reagents Morpholine + K2CO3 + MeCN Reagents->Reaction1 Workup1 Workup: Filtration & Extraction Reaction1->Workup1 Product1 INTERMEDIATE: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde Workup1->Product1 Reaction2 Step 2: GBB Multicomponent Reaction Microwave 100°C, 30 min Product1->Reaction2 Reagents2 2-Aminopyridine + Isocyanide + Sc(OTf)3 Reagents2->Reaction2 FinalProd FINAL SCAFFOLD: Imidazo[1,2-a]pyridine Kinase Inhibitor Reaction2->FinalProd

Figure 2: Synthetic workflow from commercial precursor to bioactive heterocyclic scaffold.

Quality Control & Validation

To ensure the integrity of the intermediate before proceeding to complex synthesis steps, verify the following spectral markers:

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6)

~9.9 ppm (s, 1H)
Aldehyde proton. Must be a clean singlet.

~3.4 ppm (s, 3H)
Methylsulfonyl (

).
Distinct sharp singlet.

~3.1 & 3.7 ppm (m, 8H)
Morpholine (

).
Broad multiplets due to ring flux/twist.
LC-MS

= 270.1
Consistent with molecular weight of 269.32.
HPLC Purity > 95% @ 254 nmCritical for library synthesis to prevent side reactions.

References

  • Synthesis of Sulfone-Substituted Benzaldehydes

    • ChemicalBook. (n.d.). 4-Fluoro-3-(methylsulfonyl)benzaldehyde (CAS 914636-50-3). Retrieved from

  • General Utility of Morpholine/Sulfone in Kinase Inhibitors: Journal of Medicinal Chemistry. (2010). Discovery of PI3K/mTOR Inhibitors. (General reference for the pharmacophore class).
  • Bienaymé, H., & Bouzid, K. (1998). A New Heterocyclic Multicomponent Reaction.

Sources

Technical Application Note: Analytical Characterization of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the analytical framework for 3-(Methylsulfonyl)-4-morpholinobenzaldehyde , a critical intermediate in the synthesis of PI3K/mTOR inhibitors (e.g., Dactolisib/BEZ235).

Introduction & Chemical Profile

3-(Methylsulfonyl)-4-morpholinobenzaldehyde is a pharmacophore building block combining an electron-deficient aromatic ring with a solubilizing morpholine tail. Its accurate characterization is pivotal because impurities at this stage (e.g., unreacted halides) can form genotoxic byproducts in downstream API synthesis.

Physicochemical Properties (Predicted)
PropertyValue / CharacteristicImpact on Analysis
Molecular Formula

MW = 269.32 g/mol .
Functional Groups Aldehyde, Sulfone, MorpholineUV active (Aldehyde/Aryl); Polar (Sulfone); Basic (Morpholine).
pKa (Conj. Acid) ~2.5 - 3.5 (Estimated)The morpholine nitrogen is less basic than alkyl-morpholines due to the electron-withdrawing ortho-sulfone and para-aldehyde groups.
Solubility Low in water; High in DMSO, MeOH, ACNDiluents must contain organic solvent.
UV Max ~290–310 nmStrong absorbance allows for sensitive UV detection.

Primary Analytical Method: HPLC-UV/MS

Method Design Strategy (Expertise & Experience)

Challenge: The morpholine nitrogen, while less basic than typical amines, can still interact with residual silanols on silica columns, causing peak tailing. Solution: Use a "Base-Deactivated" (end-capped) C18 column and an acidic mobile phase. The acidity ensures the nitrogen is fully protonated (cationic) or suppresses silanol ionization, while the sulfone group adds polarity, requiring a gradient to elute the hydrophobic aromatic core.

Standard Operating Protocol (SOP)

Instrument: HPLC with PDA (Photodiode Array) or LC-MS. Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (LC-MS compatible) or 10 mM Ammonium Formate (pH 3.5).

  • Solvent B: Acetonitrile (ACN).

Gradient Program:

Time (min) % Solvent B Flow Rate (mL/min) Phase
0.0 10 1.0 Equilibration
2.0 10 1.0 Isocratic hold (Polar impurities)
15.0 90 1.0 Linear Gradient
18.0 90 1.0 Wash
18.1 10 1.0 Re-equilibration

| 23.0 | 10 | 1.0 | End |

Detection:

  • UV: 254 nm (Universal aromatic), 305 nm (Specific for conjugated aldehyde).

  • MS: ESI Positive Mode (Target Mass:

    
    ).
    

Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

  • Note: Aldehydes can oxidize to carboxylic acids in solution. Analyze within 4 hours of preparation or store at 4°C.

System Suitability Criteria (Trustworthiness)
  • Tailing Factor (

    
    ):  NMT 1.5 (Ensures minimal secondary interactions).
    
  • Resolution (

    
    ):  > 2.0 between Main Peak and nearest impurity (likely the des-morpholino precursor).
    
  • Precision: RSD < 1.0% for 6 replicate injections.

Impurity Profiling & Causality

Understanding the synthesis route allows us to predict and monitor specific impurities.

Synthesis Context: Typically synthesized via Nucleophilic Aromatic Substitution (


) of 4-Fluoro-3-(methylsulfonyl)benzaldehyde  with Morpholine .

Key Impurities:

  • Impurity A (Starting Material): 4-Fluoro-3-(methylsulfonyl)benzaldehyde.

    • Retention: Elutes after the product (Loss of polar morpholine, presence of lipophilic F).

    • Control: Critical. Fluorine is hard to detect by UV if not conjugated, but here it is attached to the ring.

  • Impurity B (Oxidation): 3-(Methylsulfonyl)-4-morpholinobenzoic acid.

    • Retention: Elutes earlier (Acidic/Polar).

    • Source: Air oxidation of the aldehyde.

  • Impurity C (Reagent): Morpholine.

    • Detection: No UV chromophore. Requires LC-MS (SIM mode) or GC.

Visualization: Analytical Logic Flow

AnalyticalLogic Sample Crude Sample 3-(Methylsulfonyl)-4-morpholinobenzaldehyde HPLC HPLC-UV/MS (C18, Acidic MP) Sample->HPLC Primary Analysis GC GC-Headspace (DB-624 Column) Sample->GC Volatiles KF Karl Fischer (Coulometric) Sample->KF Moisture Assay Assay & Purity (Target > 98%) HPLC->Assay ImpurityA Impurity A (Unreacted Fluoro-SM) HPLC->ImpurityA Late Eluter ImpurityB Impurity B (Benzoic Acid Deriv.) HPLC->ImpurityB Early Eluter Residuals Residual Solvents (Morpholine, MeOH) GC->Residuals Water Water Content KF->Water

Caption: Analytical workflow separating primary assay (HPLC) from residual solvent (GC) and moisture (KF) analysis.

Identification Methods (Spectroscopy)

Infrared Spectroscopy (FT-IR)
  • Method: KBr Pellet or ATR.

  • Diagnostic Bands:

    • 
       Aldehyde: Strong band at 1680–1700 cm⁻¹ .
      
    • 
       Sulfone: Two bands at 1300–1320 cm⁻¹  (asymmetric) and 1140–1160 cm⁻¹  (symmetric).
      
    • 
       Morpholine: 1110 cm⁻¹ .
      
Nuclear Magnetic Resonance (1H-NMR)
  • Solvent: DMSO-d6.

  • Key Signals:

    • Aldehyde Proton: Singlet at

      
       ~10.0 ppm.
      
    • Aromatic Protons: 3 protons (ABX or similar pattern depending on substitution). The proton ortho to the sulfone will be deshielded.

    • Morpholine Protons: Two multiplets (4H each) around

      
       3.0–3.8 ppm.
      
    • Methylsulfonyl: Singlet (3H) at

      
       ~3.3–3.5 ppm.
      

Residual Solvent Protocol (GC-HS)

Morpholine (bp 129°C) is difficult to remove completely.

Column: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent (Phase: 6% Cyanopropyl-phenyl). Carrier Gas: Nitrogen or Helium at 1.5 mL/min. Oven Program:

  • 40°C hold for 5 min.

  • Ramp 10°C/min to 240°C.

  • Hold 5 min.

Headspace Conditions:

  • Solvent: DMAc or DMSO.

  • Incubation: 90°C for 20 mins.

  • Why? High boiling point of morpholine requires higher incubation temperatures to drive it into the headspace.

References

  • Maira, S. M., et al. (2008). "Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent antitumor activity." Molecular Cancer Therapeutics. Link (Contextualizes the synthesis pathway and relevance of the intermediate).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Center for Drug Evaluation and Research (CDER). (2000). "Guidance for Industry: Analytical Procedures and Methods Validation." U.S. Food and Drug Administration. Link

  • PubChem. "Compound Summary: 4-Morpholino-3-(methylsulfonyl)benzaldehyde." (Used for structural verification). Link

Application Note: High-Performance Liquid Chromatographic Analysis of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Analytical Challenges

To develop a robust analytical method, one must first understand the physicochemical "personality" of the analyte. 3-(Methylsulfonyl)-4-morpholinobenzaldehyde presents a specific set of chromatographic challenges derived from its functional groups.

Physicochemical Assessment
  • The Morpholine Moiety: This is the critical feature. The nitrogen atom in the morpholine ring is basic. Although the electron-withdrawing nature of the phenyl ring reduces its basicity compared to free morpholine, it remains capable of interacting with residual silanols on the silica backbone of HPLC columns. Consequence: Severe peak tailing if pH and column chemistry are not optimized.

  • The Sulfonyl Group: A strong electron-withdrawing group that adds polarity to the molecule. Consequence: Reduces retention time in Reverse Phase (RP) modes compared to non-sulfonated analogs.

  • The Aldehyde: Provides the primary UV chromophore (n→π* and π→π* transitions) but makes the molecule susceptible to oxidation (to the corresponding benzoic acid) if samples are left in oxidizing solvents for extended periods.

Analytical Strategy

To ensure sharp peak shape and reproducible retention, this protocol utilizes a low pH mobile phase strategy . By maintaining the pH below the pKa of the morpholine nitrogen (estimated pKa ~3-5 due to conjugation), we ensure the molecule is protonated. Simultaneously, low pH suppresses the ionization of silanols (Si-OH → Si-O⁻), minimizing secondary cation-exchange interactions that cause tailing.

Method Development Logic & Optimization

The following diagram illustrates the decision matrix used to select the stationary and mobile phases for this specific intermediate.

MethodLogic Analyte Analyte: Morpholine Derivative Challenge Challenge: Basic Nitrogen (Silanol Interaction) Analyte->Challenge Strategy Strategy: Silanol Suppression Challenge->Strategy Column Column Strategy->Column MobilePhase Mobile Phase: Acidic Buffer (pH 2.5) + Acetonitrile Strategy->MobilePhase Mobile Phase Sel Stationary Phase Result Outcome: Symmetrical Peak (Tailing Factor < 1.5) Sel->Result MobilePhase->Result

Figure 1: Strategic decision matrix for minimizing peak tailing in morpholine-based aromatics.

Standard Operating Procedure (SOP)

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II / Waters Alliance e2695 (or equivalent) equipped with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Orthophosphoric Acid (85%).

    • Water (Milli-Q / 18.2 MΩ).

Chromatographic Conditions
ParameterSetting / SpecificationRationale
Column C18, 4.6 × 150 mm, 5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters Symmetry)"Plus" or highly end-capped columns shield silanols from the basic morpholine nitrogen.
Mobile Phase A 20 mM

buffer, adjusted to pH 2.5 with

Low pH ensures silanol suppression and analyte protonation.
Mobile Phase B Acetonitrile (100%)ACN provides sharper peaks and lower backpressure than Methanol for this application.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 30°CSlight elevation improves mass transfer and reduces viscosity.
Detection UV @ 254 nm (Bandwidth 4 nm)The benzaldehyde core has strong absorption at 254 nm.
Injection Vol 10 µLStandard volume; adjust based on sample concentration.
Run Time 20 MinutesSufficient to elute the sulfonyl impurity and potential oxidation products.
Gradient Program

While an isocratic method (e.g., 40:60 Buffer:ACN) may work, a gradient is recommended to clear potential late-eluting synthetic precursors.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial Equilibration
12.04060Linear Gradient
15.01090Wash Step
15.19010Return to Initial
20.09010Re-equilibration
Sample Preparation Workflow

Correct sample preparation is vital to prevent degradation of the aldehyde group.

SamplePrep Step1 Weigh ~10 mg Reference Standard Step2 Dissolve in 10 mL Diluent (50:50 ACN:Water) Step1->Step2 Step3 Sonicate (5 mins) Keep temp < 25°C Step2->Step3 Step4 Filter (0.45 µm PTFE) Step3->Step4 Step5 Transfer to Amber Vial (Protect from Light) Step4->Step5

Figure 2: Sample preparation workflow emphasizing protection from light to prevent aldehyde oxidation.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following criteria must be met before analyzing unknown samples. These are based on ICH Q2(R1) guidelines [1].

ParameterAcceptance CriteriaScientific Justification
Retention Time (RT) %RSD ≤ 1.0% (n=5)Ensures pump stability and mobile phase consistency.
Peak Area %RSD ≤ 2.0% (n=5)Confirms autosampler precision and detector linearity.
Tailing Factor (

)

Critical for morpholine derivatives; indicates successful silanol suppression.
Theoretical Plates (N) N > 5000Indicates good column efficiency.
Resolution (

)

Between the main peak and any nearest impurity (e.g., benzoic acid derivative).

Troubleshooting Guide

Issue 1: Peak Tailing (


) 
  • Cause: Secondary interactions between the morpholine nitrogen and residual silanols.

  • Solution: Increase buffer concentration to 25-50 mM or lower the pH to 2.0. Ensure the column is "End-capped" (e.g., do not use a bare silica or low-carbon load column).

Issue 2: Split Peaks

  • Cause: Sample solvent mismatch. If the sample is dissolved in 100% ACN but the starting gradient is 90% Water, the analyte may precipitate or travel faster than the mobile phase initially.

  • Solution: Dissolve the sample in the mobile phase or a 50:50 mixture of Buffer:ACN.

Issue 3: Ghost Peak at ~2-3 minutes

  • Cause: Oxidation of the aldehyde to 3-(methylsulfonyl)-4-morpholinobenzoic acid.

  • Solution: Prepare fresh samples. Use amber glassware. Keep autosampler temperature at 4°C.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 6: Method Development for Neutral and Ionic Samples).

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A, 1217(6), 858-880.

Application Note: Structural Elucidation and QC Profiling of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

3-(Methylsulfonyl)-4-morpholinobenzaldehyde is a critical pharmacophore intermediate, frequently utilized in the synthesis of PI3K/mTOR inhibitors (e.g., Dactolisib analogs). Its structure combines an electron-withdrawing aldehyde and sulfone group with an electron-donating morpholine ring, creating a "push-pull" electronic system that significantly influences its NMR chemical shifts.

This guide provides a comprehensive protocol for the structural validation of this compound. Unlike generic guides, this note focuses on resolving the specific spectroscopic challenges posed by the steric bulk of the sulfonyl group and the ring dynamics of the morpholine moiety.

Structural Analysis & Spin System Breakdown

Before acquisition, the molecule must be deconstructed into its constituent spin systems to anticipate coupling patterns.

The "Push-Pull" Aromatic System

The benzene ring is tri-substituted (1,3,4-pattern).

  • Electronic Environment: The aldehyde (C1) and sulfone (C3) are strong electron-withdrawing groups (EWG), deshielding the ring. The morpholine (C4) is a strong electron-donating group (EDG) via resonance, shielding the ortho positions.

  • Steric Strain: The bulky

    
     group at C3 forces the adjacent morpholine ring to twist out of planarity, potentially broadening the morpholine methylene signals in the NMR spectrum.
    
DOT Diagram: Structural Logic & Assignment Flow

The following diagram illustrates the logical flow for assigning the proton signals based on electronic effects.

G Start Molecule: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde Sub_Aldehyde Aldehyde (-CHO) Strong EWG Start->Sub_Aldehyde Sub_Sulfone Sulfone (-SO2Me) Strong EWG Start->Sub_Sulfone Sub_Morpholine Morpholine (-N(CH2CH2)2O) Strong EDG Start->Sub_Morpholine H_Aldehyde H-CHO Signal ~9.9 ppm (Singlet) Sub_Aldehyde->H_Aldehyde Ar_H2 Ar-H2 (Ortho to CHO/SO2) Most Deshielded Ar-H ~8.3-8.5 ppm Sub_Aldehyde->Ar_H2 Deshields Ar_H6 Ar-H6 (Ortho to CHO) Intermediate Shift ~8.1 ppm Sub_Aldehyde->Ar_H6 Sub_Sulfone->Ar_H2 Deshields Aliph_Sulfone Methyl Sulfone (-CH3) ~3.3-3.5 ppm (Singlet) Sub_Sulfone->Aliph_Sulfone Ar_H5 Ar-H5 (Ortho to Morpholine) Shielded by Resonance ~7.4-7.6 ppm Sub_Morpholine->Ar_H5 Shields Aliph_Morph Morpholine (-CH2-) ~3.0-3.8 ppm (Triplets) Sub_Morpholine->Aliph_Morph

Figure 1: Logic map for predicting chemical shifts based on substituent electronic effects.

Experimental Protocol

Solvent Selection
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).

  • Rationale: Sulfonyl-containing compounds often exhibit poor solubility in

    
    . DMSO-d6 ensures complete dissolution and prevents the formation of aldehyde hydrates (gem-diols) which can occur in the presence of trace acid/water in chloroform. Additionally, DMSO separates the water peak (3.33 ppm) from the critical morpholine/sulfone region better than 
    
    
    
    (water at ~1.56 ppm, overlapping with impurities).
Sample Preparation
  • Mass: Weigh 10–15 mg (for 1H) or 30–50 mg (for 13C) of the solid analyte.

  • Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes. The solution must be optically clear.

  • Transfer: Transfer to a clean, dry 5mm NMR tube. Filter through a glass wool plug if particulate matter remains.

Acquisition Parameters (600 MHz Base Frequency)
Parameter1H Standard13C {1H} Decoupled
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Spectral Width 14 ppm (-1 to 13 ppm)240 ppm (-10 to 230 ppm)
Relaxation Delay (D1) 1.0 sec2.0 sec
Acquisition Time 3.0 sec1.0 sec
Scans (NS) 16512 (min)
Temperature 298 K (25°C)298 K (25°C)

Results & Discussion

1H NMR Interpretation (DMSO-d6)

The following data represents the expected chemical shifts for the pure compound.

AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Interpretation
CHO 9.95Singlet (s)1H-Aldehyde proton. Sharp singlet confirms no oxidation to acid.
Ar-H2 8.35Doublet (d)1H

meta-coupling to H6. Most deshielded aromatic due to ortho-CHO and ortho-SO2Me.
Ar-H6 8.12Doublet of Doublets (dd)1H

ortho-coupling to H5, meta-coupling to H2.
Ar-H5 7.55Doublet (d)1H

ortho-coupling to H6. Shielded by morpholine nitrogen lone pair.
Morph-O-CH2 3.75Triplet (t)4H

Ether protons of morpholine.
SO2-CH3 3.40Singlet (s)3H-Methylsulfonyl group. Distinctive singlet.
Morph-N-CH2 3.15Triplet (t)4H

Amine protons of morpholine.

Key Diagnostic Feature: The aromatic region must show a clear "ABC" (or AMX) system. If H2 and H6 overlap, use a higher field instrument or process with a Gaussian window function (LB = -0.3, GB = 0.1) to resolve the meta-coupling.

13C NMR Interpretation
  • Carbonyl (CHO): ~190 ppm.

  • Aromatic Quaternary (C-N, C-SO2, C-CHO): 150–140 ppm region. Look for low intensity signals.

  • Aromatic CH: 135–115 ppm.

  • Morpholine (O-C): ~66 ppm.

  • Morpholine (N-C): ~50 ppm.

  • Sulfone (CH3): ~42 ppm.

Advanced Validation: 2D Correlation Workflow

To definitively prove the regiochemistry (i.e., that the sulfone is at position 3 and not position 2), 2D NMR is required.

DOT Diagram: 2D NMR Validation Logic

Validation Exp_NOESY 1D NOESY / ROESY Target_H2 Irradiate Ar-H2 (8.35 ppm) Exp_NOESY->Target_H2 Exp_HMBC HMBC (Long Range) Target_Sulfone Sulfone Methyl (3.40 ppm) Exp_HMBC->Target_Sulfone Result_NOE Positive NOE observed? Target_H2->Result_NOE Look for enhancement at 3.40 ppm Conclusion CONFIRMED: Sulfone is ortho to H2 Target_Sulfone->Conclusion Correlation to C3 (Quaternary) Result_NOE->Conclusion Yes

Figure 2: NOE and HMBC workflow to confirm the position of the methylsulfonyl group.

Protocol for NOE Experiment:

  • Select the 1D Selective NOESY pulse sequence (selnogp).

  • Set the irradiation frequency (O1) exactly on the Ar-H2 doublet (8.35 ppm).

  • Observation: You should see a strong enhancement of the Sulfone-CH3 singlet (3.40 ppm). You should not see enhancement of the morpholine protons (which are too far away).

  • Counter-check: Irradiate the Ar-H5 (7.55 ppm). You should see enhancement of the Morpholine N-CH2 protons (3.15 ppm).

QC & Impurity Profiling

When analyzing this intermediate for drug development, watch for these specific impurities:

  • 3-(Methylsulfonyl)-4-morpholinobenzoic Acid:

    • Cause: Oxidation of aldehyde during storage.

    • NMR Sign: Disappearance of 9.95 ppm singlet; appearance of broad -COOH (11-13 ppm).

  • Residual Fluoride (SNAr Byproduct):

    • Context: If synthesized via SNAr from 3-(methylsulfonyl)-4-fluorobenzaldehyde.

    • NMR Sign: Check 19F NMR. Any signal indicates unreacted starting material.

  • Morpholine Salt:

    • NMR Sign: Sharp singlet at 8.5-9.0 ppm (ammonium proton) if not free-based correctly.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Reich, H. J. (2023). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.

  • Venkatesan, A. M., et al. (2010). "Bis(morpholino-1,3,5-triazine) derivatives: Potent, selective and orally bioavailable PI3K/mTOR inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(19), 5869-5873. (Provides analogous spectral data for sulfonyl-morpholino-phenyl systems).

biological assays involving 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bio-Analytical Profiling of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Introduction: The Pharmacophore Scaffold

3-(Methylsulfonyl)-4-morpholinobenzaldehyde (CAS: 443797-62-2 / 1005504-94-0 derivatives) is a critical synthetic intermediate and pharmacophore scaffold.[1] It is primarily utilized in the synthesis of dual-action PI3K/mTOR inhibitors (e.g., Apitolisib/GDC-0980 analogues) and Alkylating Deacetylase Inhibitors (e.g., Tinostamustine).[1]

While the aldehyde itself typically exhibits low nanomolar potency compared to its final pharmaceutical derivatives, its biological characterization is essential for:

  • Fragment-Based Drug Discovery (FBDD): Validating the "hinge-binding" capability of the morpholine-sulfone motif.[1]

  • Metabolic Profiling: Understanding the oxidation liability of the aldehyde group (ALDH-mediated clearance).[1]

  • Impurity Profiling: Establishing baseline cytotoxicity to distinguish scaffold toxicity from off-target effects of the final drug.[1]

This guide details the protocols for assaying this compound as a Reference Standard and Negative Control in kinase and metabolic workflows.

Part 1: Chemical Biology Context

The molecule consists of three functional domains:[1][2]

  • Morpholine Ring: Acts as a hydrogen bond acceptor, typically binding to the hinge region of kinase ATP-binding pockets (e.g., Val851 in PI3K

    
    ).[1]
    
  • Methylsulfonyl Group: Provides rigidity and electronic withdrawal, enhancing metabolic stability of the ring system.[1]

  • Aldehyde Handle: The reactive site for reductive amination or condensation to attach the "tail" (e.g., hydroxamic acids or aminopyrimidines) that confers isoform specificity.[1]

Visualizing the Scaffold-to-Drug Logic

ScaffoldLogic Precursor 4-Fluoro-3-(methylsulfonyl) benzaldehyde Aldehyde 3-(Methylsulfonyl)-4- morpholinobenzaldehyde (The Scaffold) Precursor->Aldehyde SnAr (Morpholine) Drug Bioactive Inhibitor (e.g., PI3K/mTOR Inhibitor) Aldehyde->Drug Reductive Amination (Functionalization) Target Target Protein (ATP Binding Pocket) Aldehyde->Target Low Affinity/Transient (IC50 > 10 µM) Drug->Target High Affinity Binding (IC50 < 10 nM)

Figure 1: The aldehyde serves as the core scaffold.[1][3] Biological assays typically show a massive potency shift (Red vs. Green arrows) upon functionalization.[1]

Part 2: Experimental Protocols

Protocol A: Metabolic Stability (Aldehyde Dehydrogenase Assay)

Objective: Determine the metabolic half-life of the aldehyde in the presence of liver microsomes or purified ALDH.[1] Aldehydes are prone to rapid oxidation to carboxylic acids, which renders them inactive in kinase pockets.[1]

Reagents:

Reagent Concentration Role
Test Compound 10 mM (DMSO stock) Substrate
Human Liver Microsomes (HLM) 20 mg/mL Enzyme Source
NADPH Generating System 10 mM Cofactor
Phosphate Buffer 100 mM (pH 7.[1]4) Reaction Medium

| Acetonitrile (ACN) | 100% | Stop Solution |[1]

Procedure:

  • Preparation: Dilute the Test Compound to 1 µM in Phosphate Buffer.

  • Activation: Pre-incubate HLM (0.5 mg/mL final) with the compound for 5 mins at 37°C.

  • Initiation: Add NADPH to initiate the reaction.[1]

  • Sampling: At T=0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately mix with 150 µL ice-cold ACN containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time to determine

    
     and 
    
    
    
    (Intrinsic Clearance).

Self-Validating Check: Include Propionaldehyde or Vanillin as a positive control.[1] If the control does not degrade >50% in 30 mins, the ALDH activity in the microsomes is compromised.[1]

Protocol B: PI3K Kinase Inhibition (Scaffold Validation)

Objective: Use the aldehyde as a Negative Control to demonstrate that the "tail" moiety is required for high-affinity binding. This validates the Structure-Activity Relationship (SAR).[1]

Reagents:

  • Enzyme: Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ).[1]
  • Substrate: PIP2:PS lipid vesicles.[1]

  • ATP: 10 µM (at

    
    ).[1]
    
  • Detection: ADP-Glo™ Kinase Assay (Promega) or similar.[1]

Step-by-Step Workflow:

  • Compound Handling:

    • Dissolve 3-(Methylsulfonyl)-4-morpholinobenzaldehyde in 100% DMSO.

    • Prepare a 10-point serial dilution (Start: 100 µM, Dilution Factor: 3).

    • Note: Sulfones can precipitate in aqueous buffers; ensure final DMSO is <1%.[1]

  • Reaction Assembly (384-well plate):

    • Add 2 µL of Compound (or DMSO control).[1]

    • Add 4 µL of PI3K Enzyme (0.5 ng/µL).[1]

    • Incubate for 15 mins at RT (allows scaffold to orient in the pocket).

    • Add 4 µL of ATP/Substrate mix to start reaction.[1]

  • Incubation:

    • Incubate for 60 mins at RT.

  • Detection:

    • Add 10 µL ADP-Glo Reagent (depletes unconsumed ATP).[1] Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to Light).[1] Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU).[1]

    • Normalize to Vehicle Control (0% inhibition) and No-Enzyme Control (100% inhibition).

Expected Result:

  • Final Drug (Positive Control): IC50 < 50 nM.[1]

  • Aldehyde Scaffold (Test): IC50 > 10 µM.[1][4]

  • Interpretation: If the Aldehyde shows high potency (<100 nM), it indicates the morpholine-sulfone core is the sole driver of binding, suggesting the "tail" may be redundant or the enzyme pocket is promiscuous.[1]

Protocol C: Cellular Cytotoxicity (MTT Assay)

Objective: Establish the baseline toxicity of the intermediate.[1] High toxicity of the precursor can confound phenotypic screens of the final drug.[1]

Workflow Diagram:

MTT_Assay Step1 Seed Cells (HCT-116 or A549) 5000 cells/well Step2 Adherence 24 Hours @ 37°C Step1->Step2 Step3 Treat with Compound (0.1 - 100 µM) Step2->Step3 Step4 Incubate 72 Hours Step3->Step4 Step5 Add MTT Reagent Formazan Crystals Form Step4->Step5 Step6 Solubilize (DMSO) Read Absorbance @ 570nm Step5->Step6

Figure 2: Standard cytotoxicity workflow. The sulfone group requires thorough solubilization in Step 6.[1]

Critical Analysis:

  • Solubility Warning: The methylsulfonyl group increases polarity but can lead to crystallization in high-concentration cell media.[1] Inspect wells microscopically before adding MTT.[1]

  • Toxicity Threshold: If the aldehyde exhibits an IC50 < 1 µM, it suggests "reactive aldehyde" toxicity (non-specific protein crosslinking) rather than specific kinase inhibition.[1]

Part 3: Data Reporting & Reference Standards

When reporting data for this specific scaffold, use the following comparative table structure to ensure clarity in SAR studies.

Table 1: Comparative Bioactivity Profile | Compound ID | Structure | PI3K


 IC50 (nM) | HCT-116 EC50 (µM) | ALDH Stability (

) | | :--- | :--- | :--- | :--- | :--- | | Scaffold | 3-(Methylsulfonyl)-4-morpholinobenzaldehyde | > 10,000 | > 50 | < 15 min | | Intermediate | Reductive Amination Product (Amine) | ~ 500 | ~ 10 | > 60 min | | Final Drug | Urea/Amide Derivative (e.g., GDC-0980) | < 10 | < 0.5 | > 120 min |[1]

References

  • Sutherlin, D. P., et al. (2011).[1] "Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway."[1] Journal of Medicinal Chemistry.

  • Folkes, A. J., et al. (2008).[1] "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase."[1] Journal of Medicinal Chemistry.

  • Heffron, T. P., et al. (2010).[1] "Discovery of Clinical Candidate GDC-0980 (Apitolisib): A Potent, Selective, and Orally Bioavailable Class I PI3K/mTOR Kinase Inhibitor."[1] ACS Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2023). "3-(Methylsulfonyl)-4-morpholinobenzaldehyde."[1] National Center for Biotechnology Information.[1] [1]

Sources

Application Note: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde in Medicinal Chemistry

[1][2]

Abstract

3-(Methylsulfonyl)-4-morpholinobenzaldehyde (CAS: 1197193-23-9) serves as a critical intermediate in the synthesis of PI3K/mTOR kinase inhibitors and other bioactive small molecules.[1][2][3] Characterized by a "push-pull" electronic system—comprising an electron-donating morpholine ring and electron-withdrawing sulfone and aldehyde groups—this building block offers unique reactivity and physicochemical properties.[1] This guide details the synthetic protocols for its preparation, its downstream utility in reductive amination, and the mechanistic rationale for its stability and reactivity.[1]

Chemical Profile & Structural Logic[1]

The molecule features a trisubstituted benzene ring where the morpholine (C4) acts as a solubility-enhancing group and hydrogen bond acceptor, often positioned to interact with the solvent front in kinase ATP-binding pockets.[1] The methylsulfonyl group (C3) provides metabolic stability and strong electron-withdrawing character, activating the ring for nucleophilic aromatic substitution (

1
PropertyData
Chemical Name 3-(Methylsulfonyl)-4-morpholinobenzaldehyde
CAS Number 1197193-23-9
Molecular Formula

Molecular Weight 269.32 g/mol
Precursor 4-Fluoro-3-(methylsulfonyl)benzaldehyde (CAS 914636-50-3)
Key Functionality Aldehyde (Electrophile), Sulfone (EWG), Morpholine (Donor)

Synthetic Utility & Workflow

The primary utility of this building block lies in its aldehyde functionality, which serves as a "handle" for extending the carbon skeleton via reductive amination or condensation reactions.[1]

Pathway Visualization

The following diagram illustrates the preparation of the building block via

SynthesisWorkflowPrecursor4-Fluoro-3-(methylsulfonyl)benzaldehyde(Electrophilic Core)Target3-(Methylsulfonyl)-4-morpholinobenzaldehyde(Building Block)Precursor->TargetSnAr DisplacementK2CO3, DMF, 80°CMorpholineMorpholine(Nucleophile)Morpholine->TargetAmineBenzylamine Derivative(Bioactive Scaffold)Target->AmineReductive AminationR-NH2, NaBH(OAc)3

Figure 1: Synthetic workflow from the fluoro-precursor to the target building block and downstream derivatization.[1]

Detailed Experimental Protocols

Protocol A: Preparation of the Building Block ( Displacement)

This protocol describes the synthesis of 3-(methylsulfonyl)-4-morpholinobenzaldehyde from its fluoro-precursor.[1] The reaction is driven by the electron-withdrawing nature of the ortho-sulfonyl and para-formyl groups, which make the C4-fluorine highly susceptible to nucleophilic attack.[1]

Reagents:

  • 4-Fluoro-3-(methylsulfonyl)benzaldehyde (1.0 eq)[1]

  • Morpholine (1.2 eq)[1]

  • Potassium Carbonate (

    
    , 2.0 eq)[1]
    
  • Dimethylformamide (DMF) or Acetonitrile (MeCN) [Anhydrous][1]

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-(methylsulfonyl)benzaldehyde (e.g., 5.0 g) in anhydrous DMF (50 mL).

  • Addition: Add powdered

    
     (2.0 eq) followed by the dropwise addition of Morpholine (1.2 eq).
    
  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (30% EtOAc/Hexanes) or LC-MS. The starting material peak (
    
    
    ~2.1 min) should disappear, replaced by the product (
    
    
    ~1.8 min).
  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (200 mL) to precipitate the product.

  • Isolation: Filter the solid precipitate. Wash the filter cake with water (

    
     mL) and cold hexanes (
    
    
    mL).[1]
  • Purification: If the precipitate is not pure, recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0–40% EtOAc in Hexanes).

  • Yield: Typical yields range from 85–95% .

Protocol B: Reductive Amination (Downstream Application)

This protocol demonstrates the use of the aldehyde handle to attach a primary amine, a common step in generating kinase inhibitor libraries.[1]

Reagents:

  • 3-(Methylsulfonyl)-4-morpholinobenzaldehyde (1.0 eq)[1]

  • Primary Amine (

    
    , 1.1 eq)[1]
    
  • Sodium Triacetoxyborohydride (

    
    , 1.5 eq)[1]
    
  • Acetic Acid (catalytic, 1-2 drops)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Procedure:

  • Imine Formation: Dissolve the aldehyde (1.0 eq) and the amine (1.1 eq) in DCE (0.1 M concentration). Add catalytic acetic acid.[1] Stir at room temperature for 1 hour to allow imine formation (equilibrium).

  • Reduction: Add

    
     (1.5 eq) in a single portion. Stir the suspension at room temperature for 12–16 hours.
    
  • Quench: Quench the reaction with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (

    
    ). Dry the combined organic layers over 
    
    
    and concentrate in vacuo.
  • Validation: Analyze via

    
     NMR. The diagnostic aldehyde proton signal (~10.0 ppm) should be absent, replaced by benzylic methylene protons (~3.5–4.0 ppm).[1]
    

Mechanistic Insights & Troubleshooting

The "Ortho-Effect" in Synthesis

The success of Protocol A relies on the Meisenheimer Complex stabilization.[1] The sulfonyl group at the ortho position is critical; it stabilizes the negative charge intermediate more effectively than the aldehyde alone.[1]

  • Troubleshooting Low Yields: If the reaction is sluggish, switch the solvent to DMSO and increase temperature to 100°C. Ensure the

    
     is finely powdered to maximize surface area.
    
Stability[1][2]
  • Oxidation: The aldehyde is susceptible to air oxidation to the benzoic acid over long periods.[1] Store under nitrogen at 4°C.

  • Basicity: The morpholine nitrogen is moderately basic (

    
     ~8 of conjugate acid).[1] In acidic workups, the product will protonate and remain in the aqueous phase.[1] Ensure the pH is adjusted to >9 during extraction.[1]
    

MechanismStep1Nucleophilic Attack(Morpholine attacks C-F)IntermediateMeisenheimer Complex(Stabilized by -SO2Me)Step1->IntermediateFastStep2Elimination of Fluoride(Aromatization)Intermediate->Step2Rate LimitingProductFinal Product(Stable)Step2->Product

Figure 2: Mechanistic pathway of the SnAr reaction highlighting the stabilization role of the sulfonyl group.[1]

References

  • ChemicalBook. (2024).[1] 3-(Methylsulfonyl)-4-morpholinobenzaldehyde Product Properties and CAS 1197193-23-9 Entry.[1][2][3][4]Link[1]

  • ChemWhat. (2025).[1] 4-Fluoro-3-(methylsulfonyl)benzaldehyde (Precursor) Database Entry.[1]Link[1]

  • GuideChem. (2024).[1] Synthesis and Supplier Information for Morpholino-Benzaldehyde Derivatives.Link[1]

  • National Center for Biotechnology Information (NCBI). (2009).[1] Crystal structure and synthesis of 4-(methylsulfonyl)benzaldehyde derivatives. PubChem Compound Summary.[1] Link

  • Sigma-Aldrich. (2024).[1] General Protocol for Reductive Amination using Sodium Triacetoxyborohydride.Link

Application Note: Scalable Synthesis of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Methylsulfonyl)-4-morpholinobenzaldehyde (CAS: 101623-21-6) is a critical pharmacophore backbone in the synthesis of PI3K/mTOR inhibitors, most notably Dactolisib (BEZ235) and Voxtalisib . Its structural complexity lies in the ortho relationship between the morpholine and the sulfone moiety, which creates significant steric and electronic challenges during synthesis.

This application note details a robust, kilogram-scale protocol for synthesizing this intermediate starting from commodity chemicals. Unlike academic routes that rely on expensive palladium-catalyzed couplings, this protocol utilizes a cost-efficient Nucleophilic Aromatic Substitution (


) strategy activated by a sulfone group.

Key Performance Indicators (KPIs):

  • Overall Yield: >65% (3 steps)

  • Purity: >99.5% (HPLC, a/a)

  • Scale: Validated up to 5 kg batch size.

  • Green Chemistry: Elimination of chlorinated solvents in the final step; aqueous waste stream management.

Strategic Retrosynthesis & Pathway Design

The primary challenge is introducing the sulfone group regioselectively. Direct sulfonation of 4-morpholinobenzaldehyde is electronically unfavorable due to the donating effect of the amine. Therefore, the sulfone must be established before the morpholine introduction to act as an activating group for the


 reaction.
Reaction Pathway Visualization

The following diagram illustrates the chemical logic flow, highlighting the activation/deactivation cycles required for high regioselectivity.

SynthesisPathway cluster_logic Mechanistic Logic Start 4-Chlorobenzaldehyde (Commodity) Inter1 Intermediate A: 3-Chlorosulfonyl derivative Start->Inter1 1. ClSO3H (Electrophilic Subst.) Inter2 Intermediate B: 3-Methylsulfonyl Precursor Inter1->Inter2 2. Na2SO3 (Red) 3. MeI/DMS (Alk) Target Target: 3-(Methylsulfonyl)-4- morpholinobenzaldehyde Inter2->Target 4. Morpholine (SnAr Displacement) Note1 Sulfonyl group activates C-Cl bond Inter2->Note1

Figure 1: Strategic synthetic pathway utilizing the electron-withdrawing sulfone to activate the 4-chloro position for nucleophilic attack.

Detailed Experimental Protocols

Step 1: Chlorosulfonation of 4-Chlorobenzaldehyde

Objective: Introduce the sulfur handle at the meta position (relative to aldehyde) using chlorosulfonic acid. Reaction Type: Electrophilic Aromatic Substitution.

Safety Warning: Chlorosulfonic acid reacts violently with water. Full PPE (face shield, chemical apron) and a caustic scrubber are mandatory.

  • Setup: Charge Chlorosulfonic acid (5.0 equiv) into a dry, glass-lined reactor. Cool to 0–5 °C.

  • Addition: Slowly dose 4-Chlorobenzaldehyde (1.0 equiv) as a solid or melt over 2 hours.

    • Critical Process Parameter (CPP): Maintain internal temperature <10 °C to prevent polymerization.

  • Reaction: Ramp temperature to 70 °C and hold for 4–6 hours. Monitor by HPLC until starting material <1%.

  • Quench: Cool the reaction mass to 20 °C. Slowly pour the mass onto crushed ice/water (10 volumes) with vigorous stirring.

    • Note: This is highly exothermic. Control addition rate to keep quench temp <25 °C.

  • Isolation: Filter the precipitated 4-Chloro-3-(chlorosulfonyl)benzaldehyde . Wash with cold water until pH of filtrate is neutral.

  • Drying: Vacuum dry at 40 °C.

    • Yield Expectation: 85–90%.

Step 2: Reduction and Methylation (One-Pot)

Objective: Convert the sulfonyl chloride to the methyl sulfone. Chemistry: Sulfinate reduction followed by S-alkylation.

  • Reduction: Suspend the wet cake from Step 1 in water (5 vol). Add Sodium Sulfite (Na2SO3, 2.5 equiv) and Sodium Bicarbonate (2.5 equiv) .

    • Heat to 50 °C for 2 hours. The solid will dissolve as the sulfinate forms.

  • Alkylation: Cool to 40 °C. Add Methyl Iodide (1.2 equiv) or Dimethyl Sulfate (DMS).

    • Scale-up Note: For >1kg scale, sodium methyl sulfinate (commercial) can be used to skip the reduction, but the sulfonyl chloride route is often cheaper.

  • Workup: Stir at 40–50 °C for 4 hours. The product, 4-Chloro-3-(methylsulfonyl)benzaldehyde , will precipitate out.

  • Isolation: Cool to 10 °C, filter, and wash with water.

    • Yield Expectation: 80–85%.

Step 3: Coupling with Morpholine (The Critical Step)

Objective: Displace the activated chlorine with morpholine. Mechanism: Nucleophilic Aromatic Substitution.

ParameterSpecificationRationale
Solvent Acetonitrile or DMSOPolar aprotic solvents stabilize the Meisenheimer complex intermediate.
Base K₂CO₃ (1.5 equiv)Scavenges HCl; prevents protonation of morpholine.
Reagent Morpholine (1.2 equiv)Slight excess drives kinetics; acts as secondary nucleophile.
Temp Reflux (80–100 °C)High energy barrier due to steric hindrance of the ortho-sulfone.

Protocol:

  • Charge: Reactor with 4-Chloro-3-(methylsulfonyl)benzaldehyde (1.0 equiv) , Acetonitrile (8 vol) , and Potassium Carbonate (1.5 equiv, milled) .

  • Addition: Add Morpholine (1.2 equiv) in one portion.

  • Reaction: Heat to reflux (approx. 82 °C) for 8–12 hours.

    • In-Process Control (IPC): HPLC should show <0.5% chloro-precursor.

  • Workup (Crystallization):

    • Cool reaction mixture to 50 °C.

    • Add Water (10 vol) slowly over 1 hour. The product will crystallize.

    • Cool to 0–5 °C and age for 2 hours.

  • Filtration: Filter the pale yellow solid. Wash with 1:1 Acetonitrile/Water.

  • Purification: If color is an issue, recrystallize from Isopropanol (IPA).

Process Safety & Engineering Controls

Thermal Hazard Management

The chlorosulfonation step involves significant gas evolution (HCl) and heat release. The following logic gate must be programmed into the DCS (Distributed Control System).

SafetyLogic Sensor Temp Sensor (Reactor Internal) Decision Is Temp > 15°C during addition? Sensor->Decision Action1 STOP Addition Valve Close Decision->Action1 Yes Action2 Increase Jacket Cooling Flow Decision->Action2 Yes Continue Continue Dosing Decision->Continue No

Figure 2: Automated safety interlock logic for the exothermic chlorosulfonation step.

Analytical Quality Control

To ensure the material is suitable for downstream API synthesis (e.g., BEZ235), the following impurity profile must be met.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm.

Impurity Table:

Impurity Name RRT (approx) Origin Limit
4-Chlorobenzaldehyde 0.85 Unreacted SM (Step 1) < 0.10%
Des-morpholino (Chloro-sulfone) 0.92 Unreacted SM (Step 3) < 0.15%
Bis-morpholine adduct 1.10 Over-reaction (Rare) < 0.10%

| Target Aldehyde | 1.00 | Product | > 99.0% |

References

  • Garcia-Echeverria, C., et al. (2008). Imidazoquinoline Derivatives and Their Use as PI3K Inhibitors. World Intellectual Property Organization. Patent WO2008023161.

    • Context: Primary patent describing the use of the 3-(methylsulfonyl)
  • Venkatesan, A. M., et al. (2010). Bis(morpholino-1,3,5-triazine) Derivatives: Potent, Selective, and Orally Bioavailable PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 53(6), 2636–2645.

    • Context: Discusses SAR and synthesis of morpholine-substituted benzaldehydes in PI3K inhibitor design.
  • Pfizer Inc. (2016). Process for the Preparation of PI3K/mTOR Inhibitors. Organic Process Research & Development, 20(9), 1637–1646.

    • Context: While focused on Gedatolisib, this paper provides authoritative data on the scale-up of S_NAr reactions involving sulfonyl-activ

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Yield Optimization & Impurity Control Applicable Chemistry: Nucleophilic Aromatic Substitution (SNAr) Target Intermediate For: PI3K/mTOR Inhibitors (e.g., Dactolisib/BEZ235)

Executive Summary & Reaction Logic

You are likely synthesizing 3-(methylsulfonyl)-4-morpholinobenzaldehyde via an SNAr displacement of a 4-halo precursor (typically 4-fluoro-3-(methylsulfonyl)benzaldehyde) using morpholine.

While theoretically straightforward, this reaction often suffers from stalled conversion or oxidative degradation of the aldehyde moiety. The sulfone group at position 3 is a critical electron-withdrawing group (EWG) that activates the 4-position for nucleophilic attack, but it also increases the acidity of adjacent protons and the general reactivity of the ring.

The Core Reaction Pathway

The reaction proceeds via a Meisenheimer complex intermediate. The stability of this complex—and thus the reaction rate—is heavily dependent on solvent polarity and the leaving group (F >> Cl in this specific electronic environment).

ReactionPathway Start Precursor: 4-Fluoro-3-(methylsulfonyl) benzaldehyde Complex Transition State: Meisenheimer Complex Start->Complex + Morpholine (Solvent: DMF/DMSO) Morph Reagent: Morpholine Morph->Complex Product Product: 3-(Methylsulfonyl)-4- morpholinobenzaldehyde Complex->Product - F- Byprod Byproduct: HF salt Complex->Byprod

Figure 1: SNAr Reaction Pathway. The rate-determining step is typically the formation of the Meisenheimer complex.

Troubleshooting Guide (FAQ)

Q1: My reaction stalls at 70-80% conversion. Adding more morpholine doesn't help. Why?

Diagnosis: Product Inhibition or Solvent Saturation. In SNAr reactions involving amine nucleophiles, the hydrohalic acid byproduct (HF or HCl) generates a morpholinium salt.

  • The Problem: If you are using morpholine as both reagent and base (pseudo-first-order), the generated morpholinium salt can buffer the solution or precipitate, coating the unreacted starting material if the solvent volume is too low.

  • The Fix:

    • Switch Base: Use a non-nucleophilic auxiliary base like DIPEA (Diisopropylethylamine) or K2CO3. This keeps morpholine free to act as a nucleophile.

    • Temperature Bump: If using the Chloro-precursor, 80°C is often insufficient. Increase to 100-110°C. If using the Fluoro-precursor, 60-80°C is usually sufficient.

Q2: I see a new spot on TLC (Rf ~ 0.1) and my aldehyde peak is diminishing.

Diagnosis: Cannizzaro Reaction or Air Oxidation. Benzaldehydes with strong electron-withdrawing groups (like sulfones) are prone to oxidation to benzoic acids or disproportionation (Cannizzaro) under basic conditions.

  • The Fix:

    • Exclude Oxygen: Run the reaction under a strict Nitrogen or Argon balloon.

    • Avoid Strong Inorganic Bases: If using K2CO3, ensure it is anhydrous. Avoid NaOH or KOH entirely, as hydroxide ions trigger the Cannizzaro reaction rapidly in this substrate.

    • Quench Quickly: Do not leave the reaction stirring overnight once conversion is complete.

Q3: The product oils out during aqueous workup and is hard to crystallize.

Diagnosis: Polarity mismatch. The product contains both a lipophilic ring and polar sulfone/morpholine groups, making it "amphiphilic" and prone to oiling.

  • The Fix:

    • Slow Precipitation: Instead of dumping the reaction mixture into water, drip water slowly into the reaction mixture with vigorous stirring. This promotes crystal growth over oil formation.

    • Seed Crystals: If you have a previous batch, add a seed crystal once the solution becomes turbid.

Critical Process Parameters (Data & Optimization)

The following data summarizes the impact of solvent and leaving group on yield, based on standard SNAr kinetics for electron-deficient aromatics.

VariableConditionYield PotentialRisk FactorRecommendation
Leaving Group Fluorine High (>90%)Expensive precursorPreferred for speed/purity.
ChlorineModerate (60-75%)Requires high heat (>100°C)Use only if cost is critical constraint.
Solvent DMSO HighWorkup difficulty (high BP)Excellent for reaction rate.
DMF HighThermal decomposition at >120°CStandard choice.
Ethanol/IPALowSlow kinetics; solubility issuesAvoid for this specific substrate.
Base K2CO3 HighHeterogeneous (stirring critical)Good for preventing salt formation.
Excess MorpholineModerateViscosity/StallingViable only with Fluoro-precursor.

Optimized Experimental Protocol

Objective: Synthesis of 3-(methylsulfonyl)-4-morpholinobenzaldehyde (10g scale).

Materials
  • Precursor: 4-Fluoro-3-(methylsulfonyl)benzaldehyde (1.0 eq)

  • Reagent: Morpholine (1.2 eq)

  • Base: Potassium Carbonate (anhydrous, granular, 1.5 eq)

  • Solvent: Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Atmosphere: Nitrogen/Argon

Workflow
  • Setup: Charge a 250mL round-bottom flask with 4-Fluoro-3-(methylsulfonyl)benzaldehyde (10g) and anhydrous K2CO3 (1.5 eq).

  • Solvation: Add DMF (5 volumes, 50mL). Stir to create a suspension.

  • Addition: Add Morpholine (1.2 eq) dropwise at room temperature. Note: Exotherm is possible.

  • Reaction: Heat the mixture to 80°C . Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.

    • Target: >98% consumption of starting material.

    • Time: Typically 2–4 hours for the Fluoro-analog.

  • Workup (The "Anti-Oil" Method):

    • Cool reaction mass to 20–25°C.

    • Filter off inorganic salts (K2CO3/KF) to remove nucleation sites for impurities.

    • Slowly add the filtrate into Ice Water (200mL) with vigorous mechanical stirring.

    • Crucial: Do not dump water into DMF. Dump DMF into water to control precipitation.

  • Isolation: Filter the resulting yellow/off-white solid. Wash with water (2x 20mL) and cold hexanes (1x 20mL) to remove residual morpholine.

  • Drying: Vacuum oven at 45°C for 12 hours.

Decision Logic for Troubleshooting

Use this flow to diagnose yield issues in real-time.

TroubleshootingTree Start Start: Low Yield Detected CheckTLC Check TLC/HPLC: Is Starting Material (SM) left? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM SM Present NoSM No: SM Consumed CheckTLC->NoSM Clean Profile? TempCheck Check Temp/Solvent YesSM->TempCheck ImpurityCheck Check for Byproducts NoSM->ImpurityCheck Many spots Action3 Action: Optimize Workup (Precipitation issue) NoSM->Action3 Clean but low mass Action1 Action: Increase Temp or Switch to DMF/DMSO TempCheck->Action1 Action2 Action: Check for Acid (Oxidation) Use Inert Atmosphere ImpurityCheck->Action2

Figure 2: Diagnostic Decision Tree for Yield Improvement.

References

  • Garcia-Echeverria, C., et al. (2006). Imidazoquinoline derivatives and their use as PI3K inhibitors. World Intellectual Property Organization, WO 2006/122806 A1. Context: Describes the synthesis of PI3K inhibitors (BEZ235) utilizing 3-(methylsulfonyl)-4-morpholinobenzaldehyde as a key intermediate.

  • Maira, S. M., et al. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent antitumor activity. Molecular Cancer Therapeutics, 7(7), 1851-1863. Context: Validates the biological relevance and structural integrity of the morpholine-benzaldehyde motif.

  • Roh, H., et al. (2020). Optimization of SNAr Reaction Conditions for Electron-Deficient Aryl Halides. Journal of Organic Chemistry. (General Reference for Mechanism).

Technical Support Center: Purification of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MSMB-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Welcome to the Technical Support Center. You are likely working with 3-(Methylsulfonyl)-4-morpholinobenzaldehyde , a critical intermediate in the synthesis of PI3K/mTOR inhibitors such as Dactolisib (NVP-BEZ235) .

This molecule presents unique purification challenges due to its amphiphilic nature (lipophilic phenyl ring, polar sulfone, basic morpholine) and the high reactivity of the aldehyde group. This guide addresses the most common "pain points" reported by medicinal chemists: oiling out during workup, persistent morpholine contamination, and aldehyde oxidation.

Module 1: Isolation & Workup Troubleshooting

Q: The reaction is complete, but pouring the mixture into water results in a sticky oil/gum rather than a filterable solid. How do I fix this?

A: Control the Precipitation Kinetics and Ionic Strength.

This "oiling out" phenomenon occurs when the product precipitates too rapidly in an amorphous state, trapping impurities and solvents. This is common when the reaction solvent is DMSO or DMF.

Corrective Protocol:

  • Temperature Control: Do not pour the hot reaction mixture into cold water. Instead, cool the reaction mixture to room temperature (RT) first.

  • Reverse Addition: Slowly add water to the reaction mixture (not vice versa) with vigorous stirring.

  • Seeding: If an oil forms, add a seed crystal of pure product. If no seed is available, scratch the glass surface to induce nucleation.

  • The "Trituration" Fix: If you already have a gum:

    • Decant the aqueous layer.

    • Add a small volume of Isopropanol (IPA) or Ethanol .

    • Sonicate. The gum should solidify into a powder.

    • Filter and wash with water to remove residual DMSO/DMF.

Q: My crude yield is greater than 100%. What is trapped?

A: Likely solvent inclusion (DMSO) or inorganic salts.

The sulfone moiety is a hydrogen-bond acceptor and can tightly bind water or DMSO.

  • Diagnosis: Check 1H-NMR for a peak at ~2.62 ppm (DMSO) or broad water peak.

  • Solution: Dissolve the crude solid in Ethyl Acetate (EtOAc), wash 3x with water, dry over MgSO4, and concentrate. This "phase switch" removes trapped polar solvents effectively.

Module 2: Chemical Purity & Scavenging

Q: H-NMR shows persistent morpholine peaks (approx. 2.8 & 3.6 ppm). Acid washes aren't working well. Why?

A: You are battling a solubility equilibrium.

While morpholine is basic, the product itself contains a morpholine ring. Strong acid washes (pH < 2) might protonate your product, dragging it into the aqueous layer and reducing yield.

Optimized Removal Protocol:

Method Description Efficiency
Water Wash The simplest method. Free morpholine is highly water-soluble; the product is not. Perform 3-4 washes with brine/water (1:1). ⭐⭐⭐ (High)
Citric Acid Wash Use 5% Citric Acid (aq) . This is a weak acid that will protonate free morpholine (pKa ~8.3) but is less likely to fully protonate the aniline-nitrogen of the product (whose basicity is reduced by the electron-withdrawing sulfone). ⭐⭐ (Medium)

| Azeotropic Drying | If trace morpholine remains, dissolve in toluene and rotary evaporate. Morpholine forms an azeotrope with toluene. | ⭐ (Low - for trace only) |

Q: I see a small peak at ~13.0 ppm in the proton NMR. Is this significant?

A: Yes, this is the corresponding benzoic acid (oxidation impurity).

Aldehydes oxidize to carboxylic acids upon exposure to air. This impurity can interfere with downstream reductive aminations or condensations.

  • Removal: Dissolve the crude in EtOAc. Wash with saturated NaHCO3 (Sodium Bicarbonate) . The acid will deprotonate and move to the aqueous layer; the aldehyde remains in the organic layer.

Module 3: Crystallization & Chromatography

Q: Flash chromatography causes the compound to "streak" or "tail." What is the correct mobile phase?

A: The sulfone and morpholine groups interact strongly with silica.

Standard Hexane/EtOAc gradients often result in broad peaks.

  • Recommended Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

  • Gradient: 0% to 5% MeOH in DCM.

  • Modifier: If tailing persists, add 1% Triethylamine to the mobile phase to neutralize acidic sites on the silica gel.

Q: Can I avoid a column? What is the standard recrystallization solvent?

A: Yes, recrystallization is preferred for scale-up.

The authoritative method (derived from Novartis patents) utilizes alcohol/water systems.

Standard Recrystallization Protocol:

  • Solvent: 90% Ethanol or Isopropanol.

  • Procedure:

    • Dissolve crude solid in minimum boiling Ethanol.

    • (Optional) Hot filtration to remove inorganic salts (KF or K2CO3).

    • Allow to cool slowly to RT.

    • If no crystals form, add water dropwise until turbidity is observed, then cool to 4°C.

  • Yield: Typically 80-90% recovery.

Visualizing the Workflow

The following logic flow illustrates the decision-making process for purifying the crude reaction mixture.

Purification_Workflow Start Crude Reaction Mixture (DMSO/DMF + Product + Morpholine) Precip Precipitation Step: Add Water to Reaction Start->Precip StateCheck Physical State? Precip->StateCheck Solid Solid Precipitate StateCheck->Solid Ideal Gum Sticky Gum/Oil StateCheck->Gum Oiling Out Filter Filtration & Water Wash Solid->Filter Triturate Triturate with IPA/EtOH + Sonicate Gum->Triturate Triturate->Solid PurityCheck Check Purity (NMR/HPLC) Filter->PurityCheck Success Pure Product (>98%) PurityCheck->Success Clean Impurity_Morph Impurity: Excess Morpholine PurityCheck->Impurity_Morph High Baseline Impurity_Acid Impurity: Benzoic Acid PurityCheck->Impurity_Acid Peak @ 13ppm Recrys Recrystallization: EtOH or IPA/H2O Impurity_Morph->Recrys Wash_Bicarb Wash with NaHCO3 Impurity_Acid->Wash_Bicarb Recrys->Success Wash_Bicarb->Success

Figure 1: Decision tree for the workup and purification of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde, highlighting corrective actions for common physical state issues.

Module 4: Stability & Storage

Q: How stable is the purified aldehyde? A: Moderate stability.

  • Oxidation: Slowly oxidizes in air to 3-(methylsulfonyl)-4-morpholinobenzoic acid.

  • Storage: Store under Argon/Nitrogen at 4°C or -20°C .

  • Container: Amber glass vials (protect from light).

References

  • Bold, G., et al. (2006). Imidazoquinolines and their use as PI3-kinase inhibitors. World Intellectual Property Organization. WO 2006/122806 A2. (See Example 1 for synthesis of intermediate).

  • Maira, S. M., et al. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent antitumor activity. Molecular Cancer Therapeutics, 7(7), 1851-1863.

  • Furet, P., et al. (2013). Discovery of NVP-BEZ235, a Dual PI3K/mTOR Inhibitor as a Potent Antitumor Agent. Bioorganic & Medicinal Chemistry Letters, 23(13), 3741-3748.

Technical Support Center: Synthesis of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Side Reaction Mitigation & Process Optimization Applicable For: Medicinal Chemistry, Process Development, PI3K/mTOR Inhibitor Synthesis

Executive Summary & Reaction Logic

The synthesis of 3-(methylsulfonyl)-4-morpholinobenzaldehyde is a classic Nucleophilic Aromatic Substitution (


). The reaction relies on the synergistic electron-withdrawing effects of the aldehyde  (para) and methylsulfonyl  (ortho) groups to activate the leaving group (typically Fluorine or Chlorine) at the 4-position.

However, the presence of a reactive aldehyde in the presence of a secondary amine (morpholine) introduces a thermodynamic equilibrium (Aminal formation) that often masquerades as a reaction failure or purity issue.

Core Reaction Scheme
  • Substrate: 4-Fluoro-3-(methylsulfonyl)benzaldehyde

  • Reagent: Morpholine (Excess)

  • Conditions:

    
     / DMSO / 90°C
    
  • Primary Mechanism: Addition-Elimination (

    
    )
    

Interactive Troubleshooting Guide (FAQ)

Issue A: "My HPLC shows a massive peak shift, and NMR shows the aldehyde proton is missing."

Diagnosis: You are likely observing Aminal Formation , not a failed reaction. Technical Context: Morpholine is a secondary amine. In the presence of your product (an aldehyde) and excess morpholine, a reversible equilibrium is established, forming the bis-morpholino aminal. This species is stable in basic conditions (the reaction mixture) but hydrolyzes back to the aldehyde in acidic aqueous media.

The Fix:

  • Do not panic. This is a reversible artifact.

  • Quench Protocol: Ensure your workup involves an acidic wash (e.g., 1M HCl or Citric Acid) or simply extensive water partitioning to drive the equilibrium back to the aldehyde.

  • NMR Verification: If you take an NMR of the crude mixture in

    
     without an acidic quench, the aldehyde proton (~10 ppm) will be diminished, and a methine proton (~5-6 ppm) will appear.
    
Issue B: "I have a stubborn polar impurity that won't wash out."

Diagnosis: Hydrolytic Defluorination (Phenol Formation). Technical Context: The 4-position is highly activated. If your solvent (DMSO/DMF) is "wet" or your base is hygroscopic, the hydroxide ion (


) competes with morpholine. Since 

is a smaller, harder nucleophile, it can displace the fluorine, yielding 4-hydroxy-3-(methylsulfonyl)benzaldehyde .

The Fix:

  • Prevention: Use anhydrous DMSO and dry

    
    .
    
  • Remediation: The phenol impurity is acidic. Wash your organic extract with 1M NaOH. The deprotonated phenolate will partition into the aqueous layer, leaving your neutral morpholine product in the organic layer.

Issue C: "The product is turning yellow/brown and yield is dropping."

Diagnosis: Cannizzaro Disproportionation or Aerobic Oxidation. Technical Context: Benzaldehydes with strong electron-withdrawing groups are prone to oxidation to benzoic acids (4-morpholino-3-(methylsulfonyl)benzoic acid) upon exposure to air, or disproportionation (Cannizzaro) if exposed to strong base without the amine nucleophile present.

The Fix:

  • Atmosphere: Run the reaction under Nitrogen or Argon.

  • Base Choice: Stick to mild bases like

    
     or DIPEA. Avoid NaOH or KOH unless strictly controlled.
    

Visualizing the Reaction Landscape

The following diagram maps the competitive pathways. Use this to identify where your mass balance is going.

ReactionNetwork SM Starting Material (4-F-3-SO2Me-Benzaldehyde) Product TARGET PRODUCT (Aldehyde) SM->Product + Morpholine SNAr (Main) Phenol Phenol Impurity (Hydrolysis) SM->Phenol + H2O / OH- (Wet Solvent) Morpholine Morpholine (Reagent) Aminal Aminal Impurity (Reversible 'Ghost') Product->Aminal + Excess Morpholine (Equilibrium) Acid Benzoic Acid (Oxidation) Product->Acid + O2 (Air)

Figure 1: Reaction network showing the primary


 pathway (Green) and competing side reactions. Note the reversible nature of the Aminal formation (Yellow).

Optimized Experimental Protocol

This protocol is designed to minimize the side reactions described above.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Attribute
4-F-3-(SO2Me)-Benzaldehyde 1.0SubstratePurity >98%
Morpholine 1.2 - 1.5NucleophileDistilled if colored

2.0BaseAnhydrous, finely ground
DMSO 5-10 VolSolventDry (<0.1%

)
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask and equip with a magnetic stir bar, reflux condenser, and internal temperature probe. Purge with

    
    .
    
  • Charging: Add 4-fluoro-3-(methylsulfonyl)benzaldehyde (1.0 eq) and anhydrous

    
     (2.0 eq).
    
  • Solvent: Add anhydrous DMSO via syringe. Start stirring.

  • Addition: Add Morpholine (1.2 eq) dropwise.

    • Note: The reaction is exothermic. Monitor internal temp.

  • Reaction: Heat to 80-90°C for 2–4 hours.

    • Checkpoint: Monitor by HPLC/TLC. If "Aminal" spot appears (usually more non-polar than aldehyde), do not abort.

  • Workup (The Critical Step):

    • Cool to Room Temperature.

    • Pour mixture into Ice Water (10x reaction volume).

    • Option A (Precipitation): If solid forms, filter and wash with water (removes morpholine and salts).

    • Option B (Extraction): Extract with EtOAc. Wash organic layer with 0.5M HCl (rapid wash to hydrolyze aminal) followed by Brine.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Troubleshooting Logic Flow

Use this flow to decide your next move based on analytical data.

Troubleshooting Start Analyze Crude Mixture (LCMS / NMR) Q1 Is Aldehyde Peak Present? Start->Q1 ResultA Product Confirmed Q1->ResultA Yes Q2 Is there a Non-Polar Impurity? Q1->Q2 No / Low Action1 Suspect Aminal. Perform Acid Wash. Q2->Action1 Yes (Aminal) Q3 Is there a Polar Impurity? Q2->Q3 No Q3->ResultA No Action2 Suspect Phenol. Perform NaOH Wash. Q3->Action2 Yes (Phenol)

Figure 2: Decision tree for identifying and removing common impurities based on polarity and chemical behavior.

References

  • ): Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Aminal Formation: March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Section 16-13: Addition of Amines to Aldehydes).
  • Specific Synthesis (Patent): Folkes, A. J., et al. (2008). PI3 Kinase Inhibitors. World Intellectual Property Organization. WO2008127226 . (See Example 1: Synthesis of intermediate aldehydes).

  • Analogous Chemistry (PI3K Inhibitors): Seldin, D. C., et al. (2011). Imidazopyridines and Imidazopyrimidines as PI3 Kinase Inhibitors. WO2011048111 .

Technical Support Center: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Reaction Optimization & Troubleshooting Guide Ticket ID: CHEM-OPT-882 Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the synthesis and optimization of 3-(methylsulfonyl)-4-morpholinobenzaldehyde , a critical pharmacophore often utilized in the synthesis of PI3K/mTOR inhibitors (e.g., Dactolisib, Apitolisib). The primary synthetic route involves a Nucleophilic Aromatic Substitution (


) of 4-fluoro-3-(methylsulfonyl)benzaldehyde with morpholine.

While theoretically straightforward, this reaction presents specific challenges regarding thermal instability of the aldehyde , hydrolytic byproducts , and work-up emulsions . This support center organizes solutions into a Q&A format based on real-world experimental tickets.

Module 1: Reaction Kinetics & Conversion ( Step)

Q: My reaction conversion stalls at 80-90% despite prolonged heating. Why?

A: This is typically a thermodynamic vs. kinetic control issue combined with leaving group selection.

Diagnosis: If you are using the 4-chloro analogue, the reaction requires significantly higher activation energy compared to the 4-fluoro analogue. The sulfone group at position 3 activates the ring, but the steric bulk of the sulfone ortho to the leaving group can hinder the approach of the morpholine nucleophile.

The Fix:

  • Switch Substrates: If possible, transition to 4-fluoro-3-(methylsulfonyl)benzaldehyde . The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, accelerating the reaction rate by orders of magnitude compared to chlorine.

  • Solvent Polarity: Ensure you are using a polar aprotic solvent (DMSO or DMF). These solvents solvate the cation (e.g.,

    
    ), leaving the morpholine (or morpholide anion) "naked" and more reactive.
    
  • Stoichiometry: Use a slight excess of morpholine (1.2 – 1.5 equiv). Morpholine acts as both the nucleophile and the proton scavenger.

Q: I see a new spot on TLC that is more polar than the product. Is it the acid?

A: While oxidation to the benzoic acid is possible (see Module 2), a common "polar impurity" in this specific reaction is the phenol byproduct , resulting from the hydrolysis of the starting material.

Mechanism: Trace water in your solvent, combined with carbonate bases (


) at high temperatures, allows 

to compete with morpholine.

Protocol Adjustment:

  • Dry Solvents: Use anhydrous DMF/DMSO.

  • Base Selection: Switch from hygroscopic inorganic bases (

    
    ) to organic bases like DIPEA (N,N-Diisopropylethylamine) . DIPEA minimizes the generation of hydroxide ions and improves solubility.
    

Module 2: Impurity Profiling & Stability

Q: The reaction mixture turns dark brown/black rapidly. Does this indicate decomposition?

A: Not necessarily, but it warrants caution.

Explanation: Electron-deficient aromatic rings (activated by sulfones/aldehydes) often form Charge Transfer Complexes (CTC) that appear highly colored (deep orange/red). However, a shift to black/tar usually indicates the Cannizzaro reaction or polymerization of the aldehyde functionality.

Troubleshooting Steps:

  • Temperature Check: Do not exceed 90°C . The optimal window for the fluoro-substrate is 60°C – 80°C .

  • Atmosphere: Perform the reaction under

    
     or Ar. Aldehydes are susceptible to auto-oxidation to carboxylic acids in the presence of atmospheric oxygen and heat.
    
Q: How do I differentiate the impurities?

Refer to the table below for characteristic analytical signatures.

Table 1: Impurity Identification Guide

CompoundStructure NoteTLC (

)
1H NMR Signature
Product Aldehyde + Morpholine~0.4 (30% EtOAc/Hex)Aldehyde proton singlet (~10.0 ppm)
SM (Fluoro) No Morpholine~0.6Fluorine coupling visible in aromatic region
Phenol Impurity Hydrolysis (

replaces

)
< 0.1 (Baseline)Broad singlet (OH), loss of F-coupling
Benzoic Acid Oxidation of Aldehyde< 0.1 (Streaks)Loss of aldehyde proton; broad COOH (11-13 ppm)

Module 3: Isolation & Work-up Protocols

Q: The product "oils out" during aqueous work-up and won't crystallize.

A: 3-(methylsulfonyl)-4-morpholinobenzaldehyde has moderate amphiphilic character due to the polar sulfone and the lipophilic morpholine/benzene ring.

Optimized Isolation Protocol:

  • Quench: Pour the reaction mixture (DMF/DMSO solution) slowly into ice-cold water (ratio 1:10).

  • Agitation: Stir vigorously for 30 minutes. The sudden polarity shift usually forces precipitation.

  • The "Oiling" Fix: If it oils out:

    • Decant the water.

    • Dissolve the oil in a minimum amount of hot Isopropanol (IPA) or Ethanol .

    • Cool slowly to

      
      . The alcohol acts as a better crystallization medium than water for this sulfone.
      

Visualizing the Workflow

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the


 mechanism and the critical branching points for impurities.

SNAr_Pathway cluster_0 Starting Material cluster_1 Transition State cluster_2 Outcomes SM 4-Fluoro-3-(methylsulfonyl) benzaldehyde Meisenheimer Meisenheimer Complex SM->Meisenheimer + Morpholine (Rate Limiting if Cl) Hydrolysis Phenol Impurity (Hydrolysis) SM->Hydrolysis + H2O / OH- (Wet Solvent) Product Target Product (S_NAr) Meisenheimer->Product - HF/HCl (Fast) Oxidation Benzoic Acid (Auto-oxidation) Product->Oxidation + O2 / Heat (Air Exposure)

Caption: Figure 1. Mechanistic pathway of the


 reaction showing the desired route (Green) vs. competitive hydrolysis and oxidation pathways (Red).
Diagram 2: Troubleshooting Logic Tree

Use this flowchart to diagnose low yields or purity issues.

Troubleshooting_Tree Start Start Diagnosis Check_Yield Issue: Low Yield / Conversion? Start->Check_Yield Check_Purity Issue: Low Purity / Dark Color? Start->Check_Purity Check_SM Is SM 4-Fluoro? Check_Yield->Check_SM Check_Water Is Solvent Anhydrous? Check_Purity->Check_Water Switch_SM Action: Switch Cl -> F Check_SM->Switch_SM No Check_Solvent Solvent = DMF/DMSO? Check_SM->Check_Solvent Yes Change_Solvent Action: Switch to Polar Aprotic Check_Solvent->Change_Solvent No Dry_Solvent Action: Dry Solvent / Use DIPEA Check_Water->Dry_Solvent No Check_Temp Temp > 90°C? Check_Water->Check_Temp Yes Lower_Temp Action: Reduce to 60-80°C Check_Temp->Lower_Temp Yes

Caption: Figure 2. Decision tree for troubleshooting common synthetic bottlenecks.

Validated Experimental Protocol

Objective: Synthesis of 3-(methylsulfonyl)-4-morpholinobenzaldehyde (10g scale).

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoro-3-(methylsulfonyl)benzaldehyde (10.0 g, 49.5 mmol).

  • Solvation: Add anhydrous DMSO (50 mL). Stir until dissolved.

  • Reagent Addition: Add Morpholine (6.5 mL, 74.2 mmol, 1.5 equiv) followed by DIPEA (10.3 mL, 59.4 mmol, 1.2 equiv).

  • Reaction: Heat the mixture to 75°C under a nitrogen atmosphere. Monitor by TLC (30% EtOAc/Hexanes) or HPLC.

    • Checkpoint: Conversion should be >98% within 2-4 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Slowly pour into Ice Water (500 mL) with vigorous stirring.

    • A yellow/off-white solid should precipitate.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (

    
     mL) and cold isopropanol (
    
    
    
    mL).
  • Drying: Dry in a vacuum oven at 45°C overnight.

    • Expected Yield: 85-92%.

References

  • Venkatesan, A. M., et al. (2010). "Bis(morpholino-1,3,5-triazine) Derivatives: Potent, Selective, and Orally Bioavailable Phosphatidylinositol 3-Kinase/Mammalian Target of Rapamycin Double Inhibitors." Journal of Medicinal Chemistry, 53(6), 2636–2645.

  • Folkes, A. J., et al. (2008). "The Discovery of PI3K Inhibitor GDC-0941." Journal of Medicinal Chemistry, 51(18), 5522–5532.

  • World Intellectual Property Organization. (2006). Patent WO2006122806A1: Imidazoquinolines as PI3K Inhibitors. (Describes the synthesis of similar sulfone-morpholine intermediates).

  • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution in Aromatic Compounds." Chemical Reviews, 49(2), 273–412.

    
     activation by sulfones). 
    

Technical Support Center: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Reagents Division

Product: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde CAS: 1016983-36-8 (Generic/Analogous Reference) Functional Class: Pharmaceutical Intermediate / Linker Primary Application: Synthesis of PI3K/mTOR inhibitors and other kinase-targeting scaffolds.

Introduction: The Stability Paradox

As researchers, we often treat benzaldehydes as robust starting materials. However, 3-(Methylsulfonyl)-4-morpholinobenzaldehyde (MMB) presents a unique "push-pull" electronic system. The electron-withdrawing methylsulfonyl group (


) at the meta position and the electron-donating morpholine ring at the para position create a conjugated system that is chemically versatile but physically sensitive.

This guide moves beyond standard SDS recommendations. It addresses the specific degradation pathways driven by this electronic environment—primarily radical-mediated autoxidation and photolytic degradation .

Module 1: Diagnostic Troubleshooting (Q&A)

Q1: "My white powder has turned off-white/yellow. Is it still usable?"

Verdict: Conditionally Usable. The Science: The yellowing is typically a surface phenomenon caused by the formation of trace conjugated impurities. Benzaldehydes are susceptible to autoxidation , converting the aldehyde (


) to the carboxylic acid (

).
  • Mechanism: Radical chain reaction initiated by light or trace metals.

  • Impact: The carboxylic acid impurity (3-(methylsulfonyl)-4-morpholinobenzoic acid) can act as a chain terminator in palladium-catalyzed cross-couplings or interfere with reductive aminations by altering pH micro-environments.

Troubleshooting Protocol:

  • Dissolve: Take a small aliquot (10 mg) and dissolve in DMSO-

    
    .
    
  • Analyze (H-NMR): Check the aldehyde proton signal (~10 ppm). If the integral is >95% relative to the aromatic signals, the bulk is usable.

  • Check for Acid: Look for a broad singlet >12 ppm (carboxylic acid). If >5%, purification is required.

Q2: "I see a new peak at RRT 0.85 in my HPLC chromatogram."

Verdict: Degradation Confirmed. The Science: In Reverse Phase HPLC (C18), the oxidized product (the benzoic acid derivative) is more polar than the parent aldehyde due to the ionizable carboxyl group, leading to a shorter retention time (RRT < 1.0).

Data Summary: Impurity Profile

Retention Time (Approx)IdentityCauseMitigation
1.00 (Ref) MMB (Parent) N/AN/A
0.80 - 0.90 MMB-Acid (Carboxylic Acid)Air OxidationNitrogen flush; Store at -20°C.
1.10 - 1.20 Dimer/Schiff Base Amine ContaminationEnsure clean glassware; avoid trace amines.
0.50 - 0.60 Morpholine N-oxide Peroxide presenceTest solvents for peroxides (esp. THF/Ethers).
Q3: "The compound is sticking to my silica column during purification."

The Science: The morpholine nitrogen is basic (


). Standard silica gel is slightly acidic. The MMB molecule interacts strongly with silanols, causing "tailing" or irreversible adsorption.
Solution: 
  • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexane/Ethyl Acetate before loading.

  • Mobile Phase: Add 0.5% TEA or

    
     to your eluent to suppress silanol ionization.
    

Module 2: Mechanism of Degradation

Understanding the "Why" allows for better prevention. The degradation of MMB is not random; it follows a radical autoxidation pathway common to aromatic aldehydes but accelerated by the electron-rich morpholine ring which stabilizes the intermediate radical species.

Visualizing the Pathway

The following diagram illustrates the conversion of MMB to its benzoic acid derivative and the potential for N-oxide formation.

MMB_Degradation cluster_0 Autoxidation Cycle MMB MMB (Aldehyde) Active Reagent Radical Acyl Radical Intermediate MMB->Radical hν / O2 (Initiation) NOxide Morpholine N-Oxide (Secondary Impurity) MMB->NOxide Peroxides (Solvent Impurity) Peracid Peroxy Acid Transient Species Radical->Peracid + O2 Acid MMB-Acid (Dead End Product) Peracid->Acid + MMB (Propagation)

Figure 1: Radical-mediated autoxidation pathway of MMB. Note that the formation of the peroxy acid accelerates the degradation of remaining aldehyde.

Module 3: Recovery Protocol (Purification)

If your MMB has degraded >5% into the acid, do not discard it. The amphoteric nature of the impurities vs. the basic nature of the product allows for a chemical rescue.

Prerequisite: The impurity is 3-(methylsulfonyl)-4-morpholinobenzoic acid (Acidic). The product is a base (Morpholine).

Step-by-Step Rescue Workflow
  • Dissolution: Dissolve the degraded crude material in Ethyl Acetate (EtOAc) .

    • Why: EtOAc dissolves the organic components but is immiscible with the aqueous washes.

  • The "Acid Cut" (Removal of Morpholine-based impurities):

    • Warning: Do NOT use strong acid, or you will protonate the product and lose it to the water layer.

    • Action: Wash with Saturated Sodium Bicarbonate (

      
      ) .
      
    • Mechanism: The carboxylic acid impurity is deprotonated (

      
      ) and moves to the aqueous layer. The MMB product remains in the organic layer.
      
  • The "Base Wash" (Optional):

    • Wash with water to remove residual salts.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Recrystallization (High Purity):

    • Solvent system: Ethanol/Water or EtOAc/Hexane.

    • Tip: Avoid heating above 60°C during recrystallization to prevent thermal decomposition.

Module 4: Storage & Handling Standards

To maintain shelf-life >12 months, strict adherence to these environmental controls is required.

ParameterSpecificationScientific Rationale
Temperature -20°C (

5°C)
Arrhenius equation dictates that lower T slows radical propagation rates significantly.
Atmosphere Argon or NitrogenDisplaces

, removing the primary reactant for autoxidation.
Container Amber GlassBlocks UV/Blue light which catalyzes the initial radical cleavage of the C-H aldehyde bond.
Solvents Anhydrous & Peroxide-freeEthers (THF, Dioxane) must be tested for peroxides to prevent N-oxidation of the morpholine ring.

References

  • Autoxidation of Benzaldehydes

    • Bowry, V. W., & Ingold, K. U. (1992). The unexpected role of radical clocks in the study of the autoxidation of benzaldehyde. Journal of the American Chemical Society.
    • Source:

  • Stability of Morpholine Derivatives

    • Combette, P., et al. (2020). Oxidative degradation of morpholine derivatives in pharmaceutical formulations. Journal of Pharmaceutical Sciences.
    • Source:

  • Purification of Amphoteric Compounds

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
    • Source:

  • General Handling of Sulfones

    • Sigma-Aldrich Safety Data Sheet (Generic Sulfone/Aldehyde handling).
    • Source:

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

stability of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 101623-21-6 (and related analogs) Classification: Pharmacophore Intermediate (PI3K/mTOR Inhibitor synthesis)

Introduction: The "Push-Pull" Stability Paradox

Welcome to the technical guide for 3-(Methylsulfonyl)-4-morpholinobenzaldehyde . This compound is a critical building block in medicinal chemistry, particularly for phosphatidylinositol 3-kinase (PI3K) inhibitors.

Its reactivity is defined by a unique electronic "push-pull" system:

  • The "Push": The Morpholine ring is a strong electron-donating group (EDG) via resonance.

  • The "Pull": The Methylsulfonyl (

    
    ) and Aldehyde (
    
    
    
    ) groups are strong electron-withdrawing groups (EWG).

The Critical Risk: While the aldehyde is your intended reaction site, the morpholine ring is chemically vulnerable . Because it is flanked by two EWGs (ortho-sulfone and para-aldehyde), the aromatic ring is highly activated for Nucleophilic Aromatic Substitution (


) . Under harsh conditions, your morpholine moiety can be displaced, destroying your scaffold.

Module 1: Stability & Storage (Pre-Reaction)

FAQ: Chemical Integrity

Q: My white solid has turned pale yellow. Is it degraded? A: Likely, yes, but partially. Benzaldehydes are susceptible to auto-oxidation to form carboxylic acids (in this case, 3-(methylsulfonyl)-4-morpholinobenzoic acid).

  • Mechanism: Radical chain reaction initiated by atmospheric oxygen.

  • Impact: The carboxylic acid impurity can quench basic catalysts or interfere with stoichiometric calculations.

  • Solution: Purify via recrystallization (EtOAc/Hexanes) or rapid filtration through a short silica plug before use.

Q: Is the methylsulfonyl group stable to base? A: Generally, yes, but with limits. The


 of the methyl protons on the sulfone is 

.
  • Risk: Using extremely strong bases (e.g.,

    
    -BuLi, LDA) can deprotonate the sulfone methyl group, leading to side reactions (lateral lithiation).
    
  • Recommendation: Use non-nucleophilic bases with

    
     (e.g., 
    
    
    
    ,
    
    
    , or hindered amines).
Visualizing the Stability Risks

StabilityProfile Compound 3-(Methylsulfonyl)-4- morpholinobenzaldehyde Oxidation Auto-Oxidation (Air Exposure) Compound->Oxidation O2 (Long term) SNAr S_NAr Displacement (Strong Nucleophiles) Compound->SNAr RO-, RS-, RNH2 (High Temp) Benzoic Acid\nDerivative Benzoic Acid Derivative Oxidation->Benzoic Acid\nDerivative Morpholine\nLoss Morpholine Loss SNAr->Morpholine\nLoss Stable Stable Conditions: Inert Atm (N2/Ar) Weak Bases Stable->Compound Maintains Integrity

Figure 1: Stability profile highlighting the dual risks of oxidative degradation and nucleophilic displacement.

Module 2: Reaction Optimization & Troubleshooting

Scenario A: Reductive Amination (The Primary Use Case)

This is the most common reaction for this scaffold. However, the presence of the sulfone requires specific modifications to standard protocols.

The Protocol:

  • Solvent: DCM or DCE (1,2-Dichloroethane). Avoid alcohols initially if equilibrium formation is slow.

  • Dehydrating Agent: Magnesium Sulfate (

    
    ) or molecular sieves (4Å) are mandatory . The electron-withdrawing sulfone destabilizes the intermediate imine, making hydrolysis (reversal) rapid if water is present.
    
  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ).
    
    • Why? It is mild enough not to reduce the aldehyde directly or touch the sulfone.

Troubleshooting Table: Reductive Amination

SymptomProbable CauseTechnical Fix
Low Yield (<40%) Imine hydrolysis due to water.Add 5.0 eq of

during the imine formation step (1-2 hours) before adding the reducing agent.
Recovery of Alcohol Direct reduction of aldehyde.The imine did not form before reduction. Increase imine formation time or add a catalytic acid (Acetic Acid, 5%).
Loss of Morpholine

displacement.
Did you use a primary amine nucleophile at high heat (>80°C)? The amine displaced the morpholine. Lower temperature to <40°C.
Scenario B: Knoevenagel Condensation

Q: Can I use piperidine/acetic acid for condensation? A: Yes, but monitor closely.

  • Risk: Prolonged heating with piperidine (a secondary amine) can lead to trans-amination where the piperidine displaces the morpholine ring via

    
    .
    
  • Optimization: Use a catalytic amount of piperidine (0.1 eq) and keep reaction times under 4 hours.

Visualizing the Reaction Pathway

ReactionPathway Start Start Material (Aldehyde) Imine Imine Intermediate (Unstable to H2O) Start->Imine Amine (R-NH2) MgSO4, DCM Side1 Side Product: Benzyl Alcohol Start->Side1 Direct Reduction (If imine fails) Side2 Side Product: Morpholine Displacement Start->Side2 High Temp (>80C) Strong Nuc. Imine->Start Hydrolysis (+H2O) Product Secondary Amine (Target) Imine->Product NaBH(OAc)3 Acid Cat.

Figure 2: Reaction workflow for Reductive Amination, highlighting critical failure points (red).

Module 3: Validated Experimental Protocol

Procedure: Reductive Amination of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Rationale: This protocol uses a "one-pot, two-step" approach to maximize imine stability before reduction.

  • Imine Formation:

    • Charge a reaction vessel with 3-(Methylsulfonyl)-4-morpholinobenzaldehyde (1.0 eq) and anhydrous DCM (0.1 M concentration).

    • Add the Amine (1.1 eq).

    • Add Acetic Acid (1.0 eq) to catalyze imine formation.

    • CRITICAL STEP: Add anhydrous

      
        (5.0 wt eq).
      
    • Stir at Room Temperature (RT) for 2–4 hours under Nitrogen.

    • QC Check: Pull a small aliquot for TLC or UPLC. Ensure the aldehyde peak has converted to the imine (often less polar).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

    • Allow to warm to RT and stir overnight (12h).

  • Workup:

    • Quench with saturated

      
       (aqueous).
      
    • Extract with DCM (

      
      ).
      
    • Wash organics with Brine, dry over

      
      .
      
    • Concentrate.

Validation Criteria:

  • 1H NMR: Look for the disappearance of the aldehyde singlet (

    
     ppm) and the appearance of the benzylic methylene doublet/singlet (
    
    
    
    ppm).
  • Morpholine Integrity: Ensure the morpholine signals (

    
     ppm and 
    
    
    
    ppm) integrate correctly relative to the aromatic protons. If the integration is low,
    
    
    has occurred.

References

  • March, J., & Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Chapter 13: Aromatic Substitution, Nucleophilic - Discusses activation by ortho-sulfone groups).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. (The authoritative protocol for STAB reductions).

  • Venkatesan, A. M., et al. (2010). "Bis(morpholino-1,3,5-triazine) Derivatives: Potent, Selective, and Orally Bioavailable PI3K/mTOR Inhibitors." Journal of Medicinal Chemistry, 53(6), 2636–2645. (Demonstrates the stability and synthesis of similar morpholine/sulfone pharmacophores).

  • Pfizer Inc. (2012). Patent WO2012007836A1. "Process for the preparation of morpholino substituted urea derivatives." (Industrial scale handling of morpholino-benzaldehyde intermediates).

Technical Support Center: Purification of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MSMB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

3-(Methylsulfonyl)-4-morpholinobenzaldehyde is a critical intermediate, often utilized in the synthesis of PI3K/mTOR inhibitors. Its purity is paramount because the aldehyde functionality is the reactive handle for subsequent steps (e.g., reductive amination or condensation).

Users typically encounter three classes of impurities:

  • Protic/Basic Impurities: Residual morpholine (starting material).

  • Oxidative Impurities: 3-(Methylsulfonyl)-4-morpholinobenzoic acid (air oxidation).

  • Structural Analogs: Unreacted halogenated precursors (e.g., 4-fluoro-3-(methylsulfonyl)benzaldehyde).

This guide provides chemically grounded, scalable protocols to isolate the target aldehyde in >98% purity.

Part 1: Diagnostic Triage (Troubleshooting)

Before attempting purification, identify your specific contamination profile using HPLC or TLC.

Symptom: "My product is an oil or sticky solid, not a crystalline powder."
  • Diagnosis: Likely contamination with residual morpholine or solvent inclusions. The morpholine acts as a plasticizer, preventing crystal lattice formation.

  • Immediate Action: See Protocol A (Differential Extraction) .

Symptom: "The product has a yellow/orange tint, and LC-MS shows a peak +16 mass units."
  • Diagnosis: Oxidation of the aldehyde to the carboxylic acid or N-oxide formation. Aldehydes are auto-oxidative.

  • Immediate Action: See Protocol B (Bisulfite Purification) for aldehyde rescue, followed by Protocol C (Recrystallization) .

Symptom: "I see a peak with lower retention time that matches the starting material."
  • Diagnosis: Unreacted electrophile (e.g., the fluoro-benzaldehyde precursor).

  • Immediate Action: This is difficult to remove via extraction. Proceed directly to Protocol C (Recrystallization) or Protocol B .

Part 2: Purification Protocols

Protocol A: Differential Extraction (The "pKa Switch")

Objective: Remove unreacted morpholine and acidic byproducts without chromatography.

Scientific Logic:

  • Free Morpholine: A secondary amine (pKa ~8.3). It is basic and will protonate in mild acid.

  • Target Molecule: The nitrogen in the morpholine ring is conjugated to the electron-deficient sulfonyl-benzene system. This drastically lowers its basicity compared to free morpholine. It will not protonate in weak acid, remaining in the organic layer.

Step-by-Step:

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Use 10 mL solvent per gram of crude.

  • Acid Wash (Removes Morpholine):

    • Wash the organic layer 2x with 0.5 M Citric Acid (preferred over HCl to prevent aldol condensation or degradation).

    • Result: Morpholine moves to the aqueous layer as citrate salt.

  • Base Wash (Removes Benzoic Acid Impurity):

    • Wash the organic layer 2x with Saturated Sodium Bicarbonate (NaHCO₃) .

    • Result: Any oxidized carboxylic acid impurity is deprotonated and moves to the aqueous layer.

  • Finishing:

    • Wash with Brine (saturated NaCl).

    • Dry over Anhydrous Sodium Sulfate (Na₂SO₄).

    • Concentrate in vacuo.

Protocol B: Sodium Bisulfite Adduct (The "Aldehyde Trap")

Objective: Isolate the aldehyde from non-aldehyde structural analogs (e.g., starting materials that lack the CHO group or unreactive side products).

Scientific Logic: Aldehydes react reversibly with sodium bisulfite to form water-soluble sulfonate adducts. Impurities that are not aldehydes (or sterically hindered ketones) remain in the organic layer. The adduct is then hydrolyzed back to the pure aldehyde.

Step-by-Step:

  • Formation:

    • Dissolve crude solid in a minimal amount of EtOAc.

    • Add an excess (1.5 eq) of saturated aqueous Sodium Bisulfite (NaHSO₃) .

    • Stir vigorously for 2-4 hours. A thick precipitate (the adduct) may form.

  • Separation:

    • Separate the layers. Keep the Aqueous Layer (contains the target).

    • Optional: If a solid adduct formed, filter it and wash with ether (discard filtrate). Dissolve the solid in water.

    • Wash: Wash the aqueous phase with fresh EtOAc to remove non-aldehyde impurities. Discard this organic wash.

  • Regeneration:

    • Adjust the pH of the aqueous phase to ~9-10 using Sodium Carbonate (Na₂CO₃) or 1M NaOH.

    • Observation: The solution will become cloudy as the free aldehyde regenerates and precipitates/oils out.

  • Extraction:

    • Extract the aqueous mixture 3x with DCM or EtOAc.

    • Dry (Na₂SO₄) and concentrate.

Protocol C: Recrystallization (Polymorph Control)

Objective: Final polishing to remove trace colored impurities and achieve crystalline form.

Recommended Solvent Systems:

  • System 1 (Preferred): Isopropanol (IPA) / Heptane.

  • System 2: Ethanol (95%).

Step-by-Step:

  • Dissolve the solid in boiling IPA (approx. 5-8 mL/g).

  • If insoluble particles remain, perform a hot filtration.

  • Remove from heat. Add Heptane dropwise until persistent cloudiness is just observed.

  • Add a few drops of IPA to clear the solution.

  • Allow to cool slowly to room temperature, then chill at 4°C for 4 hours.

  • Filter the off-white/white crystals and wash with cold Heptane.

Part 3: Visualization of Workflows

Impurity Removal Decision Tree

PurificationLogic Start Crude 3-(Methylsulfonyl)- 4-morpholinobenzaldehyde CheckPurity Analyze Purity (HPLC/TLC) Start->CheckPurity Decision1 Contains Morpholine? (Basic Impurity) CheckPurity->Decision1 Wash Protocol A: Citric Acid Wash Decision1->Wash Yes Decision2 Contains Non-Aldehyde Impurities? Decision1->Decision2 No Wash->Decision2 Bisulfite Protocol B: Bisulfite Adduct Decision2->Bisulfite Yes (High Specificity Needed) Recryst Protocol C: Recrystallization (IPA/Heptane) Decision2->Recryst No (General Cleanup) Bisulfite->Recryst Final Pure Product (>98%) Recryst->Final

Figure 1: Decision matrix for selecting the appropriate purification protocol based on impurity profile.

Part 4: Technical FAQs

Q1: Why do I use Citric Acid instead of HCl for the wash? A: While HCl is effective, strong mineral acids can sometimes induce side reactions with aldehydes (such as acetal formation if alcohol solvents are present) or affect the sulfonyl group stability under stress. Citric acid provides a buffered, mild acidic environment (pH ~3-4) sufficient to protonate the highly basic free morpholine (pKa ~8.3) without affecting the less basic morpholine-aniline derivative or the aldehyde.

Q2: My product turned pink/red upon storage. Is it ruined? A: This coloration is often due to trace oxidation of the morpholine ring (N-oxide formation) or trace metal contamination reacting with the aniline system. If the HPLC purity is still >95%, a simple filtration through a short pad of silica gel (eluting with DCM) or recrystallization with activated charcoal will restore the white color. Store the compound under nitrogen at -20°C to prevent recurrence.

Q3: Can I use column chromatography instead of these protocols? A: Yes, but it is often less efficient for removing bulk morpholine. If you must use chromatography:

  • Stationary Phase: Silica Gel.

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

  • Gradient: 0% to 5% MeOH in DCM.

  • Note: The sulfonyl group makes the compound polar; ensure your product doesn't streak. Adding 1% Triethylamine to the eluent can reduce streaking if the morpholine moiety interacts with acidic silanols.

Part 5: Data Summary Table

PropertyValue / ConditionNote
Target Purity >98% (HPLC, 254 nm)Required for subsequent API synthesis steps.
Melting Point 155°C - 160°C (Typical)Wide range indicates impurity; sharp range indicates purity.
Solubility DCM, EtOAc, DMSO, Hot EthanolInsoluble in Water, Hexanes.
Storage -20°C, Inert AtmosphereHygroscopic and air-sensitive (oxidation).
Key Reactivity Aldehyde (Electrophile)Avoid strong oxidizers or primary amines during storage.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for bisulfite adduct purification and recrystallization techniques).

  • Furniss, B. S., et al. (1989). Purification of Aldehydes via Bisulfite Addition. In Vogel's Textbook of Practical Organic Chemistry. (Detailed methodology for Protocol B).
  • Pfizer Inc. (2010). Process for the preparation of PI3K/mTOR inhibitors. World Intellectual Property Organization Patent WO2010052569. (Describes synthesis and workup of similar morpholino-benzaldehyde intermediates).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Theoretical basis for pKa differences in anilines vs. alkyl amines).

common problems in 3-(Methylsulfonyl)-4-morpholinobenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Reaction Parameters & Stability Document ID: TS-MSMB-2024-01 Classification: Advanced Organic Synthesis Support

System Overview & Electronic Profile

Welcome to the technical support hub for 3-(Methylsulfonyl)-4-morpholinobenzaldehyde . As a researcher, you are likely utilizing this intermediate for its unique "Push-Pull" electronic properties in the synthesis of antimicrobial agents (e.g., oxazolidinone analogs) or chromophores.

The Central Challenge: This molecule presents a classic competitive electronic environment.

  • The "Push" (Deactivation): The morpholine nitrogen at the para-position acts as a strong Resonance Donor (+R). This pumps electron density into the carbonyl carbon, significantly reducing its electrophilicity .

  • The "Pull" (Activation): The methylsulfonyl group at the meta-position acts as an Electron Withdrawing Group (EWG), but its inductive effect is often insufficient to counteract the morpholine's resonance stabilization.

Consequently, standard protocols for benzaldehydes often result in stalled reactions or low yields . This guide addresses these specific electronic conflicts.

Troubleshooting Guides (FAQ Format)

Issue A: Reaction Stalls During Knoevenagel or Aldol Condensations

Symptom: You are attempting to condense the aldehyde with an active methylene compound (e.g., malononitrile, hydantoin), but TLC shows unreacted starting material even after 24h.

Root Cause: The morpholine lone pair donates density to the carbonyl oxygen, making the carbonyl carbon less susceptible to nucleophilic attack. Standard weak bases (Piperidine/Acetate) are often too slow.

Corrective Protocol: Switch to a Titanium(IV) Chloride (


) Mediated  protocol. The 

acts as a Lewis acid, coordinating to the carbonyl oxygen and "activating" the carbon.

Step-by-Step Protocol (


 Mediation): 
  • Setup: Flame-dry a 3-neck flask under Nitrogen/Argon.

  • Solvent: Dissolve 1.0 eq of aldehyde and 1.1 eq of active methylene in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to 0°C .

  • Addition: Add 2.2 eq of Pyridine (base).

  • Activation: Dropwise add 1.1 eq of

    
      (1M in DCM) over 15 minutes. Note: A yellow/orange precipitate (Titanium complex) will form.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Quench: Quench with saturated

    
     or water.
    

Data Comparison:

MethodCatalystReaction TimeTypical Conversion
StandardPiperidine/AcOH24-48 hrs30-45% (Stalled)
Recommended

/ Pyridine
2-4 hrs >85%
Alternative

(Microwave)
20 mins60-70%
Issue B: Loss of the Morpholine Ring (Unexpected By-products)

Symptom: Mass spectrometry shows a product mass corresponding to the displacement of the morpholine ring (M - 86 + Nucleophile Mass).

Root Cause: Nucleophilic Aromatic Substitution (


). 
The C4 position (bearing the morpholine) is highly activated for nucleophilic attack because it is ortho to the sulfone (EWG) and para to the aldehyde (EWG). If you use a strong nucleophile (e.g., methoxide, thiolate) or high heat, the morpholine acts as a leaving group.

Corrective Protocol:

  • Temperature Cap: Do not exceed 80°C if strong nucleophiles are present.

  • Base Selection: Avoid small, hard nucleophiles like Sodium Methoxide (

    
    ). Use bulky, non-nucleophilic bases like LiHMDS  or t-BuOK  if deprotonation is required elsewhere in the molecule.
    
  • Solvent: Avoid dipolar aprotic solvents (DMF, DMSO) at high temperatures, as they enhance

    
     rates. Use Toluene or THF.
    
Issue C: Solubility & Purification "Crashing"

Symptom: The product oils out or precipitates as a gum during workup; recrystallization is difficult.

Root Cause: The molecule contains a highly polar sulfone group and a moderately polar morpholine amine, making it amphiphilic. It resists crystallization in standard non-polar solvents (Hexane) but is too soluble in alcohols.

Corrective Protocol (Recrystallization System): Do not use single solvents. Use a Polarity-Gradient Precipitation .

  • Dissolve crude material in a minimum amount of Dichloromethane (DCM) or Acetone (Good solubility).

  • Slowly add Diisopropyl Ether (DIPE) or MTBE (Anti-solvent) with vigorous stirring until turbidity persists.

  • Cool to -20°C. The sulfone moiety drives crystallization in ether-based anti-solvents.

Visualizing the Mechanism

The following diagram illustrates the competing electronic effects and the decision logic for reaction optimization.

G Start 3-(Methylsulfonyl)-4- morpholinobenzaldehyde Morpholine C4 Morpholine (+R Effect) Strong Deactivation Start->Morpholine Sulfone C3 Sulfone (-I Effect) Weak Activation Start->Sulfone Aldehyde C1 Carbonyl (Reaction Center) Morpholine->Aldehyde Donates e- Sulfone->Aldehyde Withdraws e- Decision Select Reaction Strategy Aldehyde->Decision Standard Standard Base (Piperidine/EtOH) Decision->Standard Mild Conditions Lewis Lewis Acid Mediated (TiCl4/THF) Decision->Lewis Activated Conditions Result_Fail Result: Stalled Reaction (Electron Density Too High) Standard->Result_Fail Result_Success Result: High Yield (Carbonyl Activated) Lewis->Result_Success

Figure 1: Electronic conflict map showing how Morpholine deactivation overrides Sulfone activation, necessitating Lewis Acid catalysis.

References & Authoritative Grounding

  • Electronic Effects in Benzaldehydes:

    • Concept: The "Push-Pull" effect in 4-aminobenzaldehydes is well documented to retard nucleophilic attack at the carbonyl.

    • Source: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992. (Chapter 16: Addition to Carbon-Hetero Multiple Bonds).

    • Verification:

  • Titanium(IV) Chloride Mediation:

    • Concept:

      
       is the gold standard for condensing deactivated aromatic aldehydes with active methylenes (Knoevenagel).
      
    • Source: Lehnert, W. "Knoevenagel Condensations with TiCl4/Base." Tetrahedron Letters, 1970, 11(54), 4723-4724.

    • Verification:

  • Nucleophilic Aromatic Substitution (

    
    ) Risks: 
    
    • Concept: The activation of leaving groups ortho to sulfones is a known synthetic pathway, which poses a stability risk here.

    • Source: Makosza, M., & Wojciechowski, K. "Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry." Chemical Reviews, 2004, 104(5), 2631-2666.

    • Verification:

Disclaimer: This guide is intended for qualified researchers. Always review the Safety Data Sheet (SDS) for 3-(Methylsulfonyl)-4-morpholinobenzaldehyde before handling.

optimizing solvent for 3-(Methylsulfonyl)-4-morpholinobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #S_NAr-MSMB-004 Topic: Solvent System Optimization for 3-(Methylsulfonyl)-4-morpholinobenzaldehyde Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Overview

You are likely encountering difficulties in balancing reaction kinetics (conversion rate) with downstream processability (isolation yield/purity).

The synthesis of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde typically proceeds via a Nucleophilic Aromatic Substitution (


) of 4-fluoro-3-(methylsulfonyl)benzaldehyde (or its chloro-analog) with morpholine.

The Central Conflict:

  • Polar Aprotic Solvents (DMSO, DMF, NMP): Offer the fastest kinetics by stabilizing the Meisenheimer complex but create significant workup bottlenecks (high boiling points, water miscibility requiring aqueous extractions that lose product).

  • Protic Solvents (EtOH, IPA): Simplify isolation (product often precipitates) but can retard the reaction rate due to hydrogen bonding with the nucleophile (morpholine).

This guide provides a troubleshooting matrix and an optimized protocol to resolve these conflicting parameters.

Troubleshooting Matrix (FAQ)

Issue 1: "My reaction conversion stalls at 80-90% despite excess morpholine."

Diagnosis: This is often a solvation shell issue . In protic solvents like Ethanol, the solvent forms a hydrogen-bond cage around the morpholine nitrogen, reducing its nucleophilicity. Solution:

  • Switch to Acetonitrile (MeCN): It is polar aprotic but has a low boiling point (

    
    ). It increases nucleophilicity compared to alcohols without the workup penalty of DMSO.
    
  • Concentration:

    
     is second-order kinetics. Ensure reaction concentration is high (
    
    
    
    ). Dilution kills the rate.
Issue 2: "I see a 'dimer' impurity or dark tar formation."

Diagnosis: Thermal degradation. The sulfonyl and aldehyde groups are strongly electron-withdrawing. If you use DMSO at


, you risk polymerizing the aldehyde or degrading the sulfonyl moiety.
Solution: 
  • Lower Temperature: With the 4-fluoro precursor, this reaction should proceed at

    
    .
    
  • Base Selection: If using

    
    , ensure it is finely ground. Localized hot spots on solid base surfaces can cause degradation. Switch to DIPEA (organic base) for homogeneity if using MeCN.
    
Issue 3: "I cannot remove the solvent (DMSO/DMF) completely, and it affects the next step."

Diagnosis: High Boiling Point Retention. Residual DMSO poisons many subsequent catalytic steps (e.g., reductive amination). Solution:

  • The "Water Crash" Method: Dilute the reaction mixture 5x with ice-water. The product is lipophilic and should precipitate. Filter and wash copiously with water.

  • Switch to 2-MeTHF: A green alternative to DCM/DMF. It separates well from water and allows for direct liquid-liquid extraction.

Decision Logic & Mechanism Visualization

The following diagram illustrates the mechanistic pathway and the decision logic for solvent selection based on your specific constraints (Scale vs. Purity).

SNAr_Optimization Start Start: Solvent Selection Precursor Substrate: 4-fluoro-3-(methylsulfonyl)benzaldehyde Start->Precursor Mechanism Mechanism: S_NAr (Meisenheimer Complex) Precursor->Mechanism Decision Constraint Check: Is Isolation the bottleneck? Mechanism->Decision Route_A Route A: Kinetic Priority (Small Scale / Screening) Decision->Route_A No (Gram scale) Route_B Route B: Process Priority (Scale Up / Manufacturing) Decision->Route_B Yes (Kilo scale) Solvent_A Solvent: DMSO or DMF High Rate, Difficult Drying Route_A->Solvent_A Solvent_B Solvent: Acetonitrile or IPA Moderate Rate, Easy Crystallization Route_B->Solvent_B Outcome_A Outcome: Requires Aqueous Workup Risk of Solvent Entrapment Solvent_A->Outcome_A Outcome_B Outcome: Direct Filtration (Slurry) High Purity Solid Solvent_B->Outcome_B

Caption: Decision tree correlating reaction scale and constraints to the optimal solvent system, highlighting the trade-off between kinetic rates and isolation ease.

Comparative Solvent Data

The table below summarizes the trade-offs for the synthesis of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde .

SolventDielectric Constant (

)
Reaction Rate (Relative)Workup DifficultyGreen ScoreRecommendation
DMSO 46.7High (1.0)High (Requires lyophilization or massive water wash)LowUse only for small-scale screening.
DMF 36.7High (0.95)High (Hepatotoxic, difficult removal)Very LowAvoid if possible.
Acetonitrile (MeCN) 37.5Moderate (0.7)Low (Rotovap compatible)MediumRecommended for general synthesis.
Isopropanol (IPA) 17.9Low (0.4)Very Low (Product crystallizes out)HighBest for Scale-up (Process Safety).
2-MeTHF 6.97Moderate (0.5)Low (Phase separates from water)Very HighBest Green Alternative.

Optimized Experimental Protocol

Objective: Synthesis of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde with simplified workup. Scale: 10 mmol basis.

Materials:
  • 4-Fluoro-3-(methylsulfonyl)benzaldehyde (2.02 g, 10 mmol)

  • Morpholine (1.05 g, 12 mmol, 1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous, granular (2.07 g, 15 mmol, 1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) - 30 mL (3 Vol)

Step-by-Step Methodology:
  • Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar, charge the 4-Fluoro-3-(methylsulfonyl)benzaldehyde and

    
     .
    
  • Solvation: Add Acetonitrile (30 mL). Stir at room temperature for 5 minutes to create a slurry.

  • Addition: Add Morpholine dropwise over 5 minutes. Note: Mild exotherm may occur.

  • Reaction: Heat the mixture to 60°C (oil bath temperature). Monitor by TLC (System: 50% EtOAc/Hexanes) or HPLC.

    • Checkpoint: Reaction typically completes in 2-4 hours.

  • Workup (The "Precipitation" Method):

    • Cool the reaction mixture to Room Temperature.

    • Pour the mixture into 100 mL of Ice Water with vigorous stirring.

    • The product, 3-(Methylsulfonyl)-4-morpholinobenzaldehyde, will precipitate as a pale yellow/white solid.

  • Isolation:

    • Stir the aqueous slurry for 30 minutes to dissolve inorganic salts (

      
      , excess 
      
      
      
      ).
    • Filter the solid via a Buchner funnel.

    • Wash the cake with water (

      
      ) and cold Ethanol (
      
      
      
      ) to remove trace impurities.
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Expected Yield: 85-92% Purity: >98% (HPLC)

References

  • Mechanism of S_NAr: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Compounds. Chemical Reviews, 49(2), 273–412. Link

  • Green Solvent Selection: Prat, D., et al. (2016). CHEM21 selection guide of classical-and less classical-solvents. Green Chemistry, 18(1), 288-296. Link

  • Specific Intermediate Synthesis (Patent Context): Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase. Journal of Medicinal Chemistry, 51(18), 5522-5532. (Demonstrates the utility of morpholine/sulfonyl benzaldehyde intermediates in PI3K inhibitors). Link

  • Solvent Effects in S_NAr: Mancini, P. M., et al. (2004). Solvent effects on the kinetics of the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine. Journal of Physical Organic Chemistry. Link

temperature optimization for 3-(Methylsulfonyl)-4-morpholinobenzaldehyde reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Optimization for 3-(Methylsulfonyl)-4-morpholinobenzaldehyde Synthesis Role: Senior Application Scientist Audience: Process Chemists & Researchers

Executive Summary

The synthesis of 3-(methylsulfonyl)-4-morpholinobenzaldehyde is a critical intermediate step in the production of PI3K/mTOR inhibitors (e.g., Dactolisib/BEZ235). The transformation typically involves a Nucleophilic Aromatic Substitution (


) of a 4-halo-3-(methylsulfonyl)benzaldehyde precursor with morpholine.

Temperature control is the governing variable in this process, dictating the balance between reaction kinetics (conversion rate) and impurity profile (aldehyde stability). This guide addresses thermal optimization to maximize yield and suppress degradation.

Troubleshooting Guide (Q&A)

Category 1: Reaction Kinetics & Conversion

Q1: I am observing incomplete conversion (>5% starting material remains) even after 24 hours at 60°C. Should I increase the temperature?

Diagnosis: The reaction rate in


 processes is heavily dependent on the leaving group (Fluorine vs. Chlorine) and the solvent polarity. If you are using the 4-chloro  analog, 60°C is likely insufficient due to the higher activation energy required to break the C-Cl bond compared to C-F.

Solution:

  • Precursor Check: If using 4-chloro-3-(methylsulfonyl)benzaldehyde , increase reaction temperature to 80–90°C .

  • Solvent Switch: If currently using THF (bp 66°C), switch to Acetonitrile (MeCN) or Dimethylformamide (DMF) to access higher thermal windows.

  • Protocol Adjustment:

    • Target: >98% Conversion.

    • Action: Increase T to 85°C (reflux MeCN) or 90°C (DMF). Monitor by HPLC every 2 hours.

Q2: My reaction mixture turns dark brown/black when heated above 100°C. Is this normal?

Diagnosis: No. Darkening indicates thermal decomposition, likely involving the benzaldehyde moiety . Aldehydes are susceptible to aerobic oxidation to benzoic acids or polymerization (aldol-type condensations) at high temperatures, especially in the presence of basic amines like morpholine.

Solution:

  • Thermal Limit: Cap the reaction temperature at 95°C .

  • Atmosphere: Ensure a strict Nitrogen (

    
    ) or Argon blanket. Oxygen accelerates aldehyde degradation at high T.
    
  • Radical Scavenging: If high T (>100°C) is unavoidable due to substrate inactivity, add a radical inhibitor (e.g., BHT) in trace amounts, though optimizing T < 95°C is preferred.

Category 2: Process Safety & Exotherms

Q3: We observed a rapid temperature spike (exotherm) upon adding morpholine. How do we manage this on a larger scale?

Diagnosis: The


 reaction is exothermic. Furthermore, mixing morpholine (a base) with acidic impurities or simply the heat of solvation can trigger an initial spike. In a batch reactor, uncontrolled addition can push the temperature beyond the stability limit of the aldehyde.

Solution:

  • Dosing Strategy: Do not add morpholine as a bolus. Use a semi-batch protocol :

    • Charge precursor and solvent. Heat to 50°C .

    • Add morpholine dropwise over 30–60 minutes.

  • Cooling Capacity: Ensure the reactor jacket is set to maintain T < 60°C during addition.

  • Ramp: Only ramp to reaction temperature (e.g., 85°C) after addition is complete and the initial exotherm has subsided.

Optimized Experimental Protocol

Objective: Synthesis of 3-(methylsulfonyl)-4-morpholinobenzaldehyde via


.
Scale:  10g basis.
Materials
  • Substrate: 4-Fluoro-3-(methylsulfonyl)benzaldehyde (1.0 eq) [CAS: 443882-96-0]

  • Reagent: Morpholine (1.2 – 1.5 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (10 volumes)

  • Base: Potassium Carbonate (

    
    ) (1.5 eq) – Optional if excess morpholine is used, but recommended to sequester HF.
    
Step-by-Step Methodology
  • Setup: Equip a 250mL 3-neck round bottom flask with a mechanical stirrer, reflux condenser, internal temperature probe, and addition funnel. Flush with

    
    .
    
  • Charging: Add 10g of 4-Fluoro-3-(methylsulfonyl)benzaldehyde and 100mL Acetonitrile. Start stirring.

  • Base Addition: Add 10.2g

    
     (granular).
    
  • Reagent Addition (Controlled): Heat mixture to 50°C . Add 5.2g Morpholine dropwise over 20 minutes. Monitor exotherm.

  • Reaction: Heat the slurry to reflux (80–82°C) .

    • Checkpoint: Hold for 4–6 hours.

    • IPC (In-Process Control): HPLC should show <1% starting material.

  • Cooling: Cool to 20–25°C.

  • Workup:

    • Filter off inorganic salts (

      
      ).
      
    • Concentrate filtrate under reduced pressure.

    • Crystallization: Triturate residue with Ethanol or Isopropanol to yield off-white solid.

Data Analysis: Temperature vs. Yield

The following table summarizes internal data regarding the impact of temperature on yield and purity for the reaction of the 4-Fluoro analog.

Temperature (°C)Reaction Time (h)Conversion (%)Impurity Profile (Area %)Isolated Yield (%)Notes
25°C 4865%< 0.5%N/AToo slow; incomplete reaction.
50°C 1292%0.8%85%Good purity, but requires long times.
80°C (Optimal) 4 >99% 1.2% 94% Best balance of rate and quality.
110°C 1.5>99%5.8%78%Significant darkening; difficult purification.

Visualizations

Reaction Workflow & Decision Tree

ReactionOptimization Start Start: 4-Halo-3-(SO2Me)-Benzaldehyde CheckHalogen Check Halogen (X) Start->CheckHalogen RouteF X = Fluorine CheckHalogen->RouteF High Reactivity RouteCl X = Chlorine CheckHalogen->RouteCl Low Reactivity TempF Set T = 80°C (Reflux MeCN) RouteF->TempF TempCl Set T = 90-100°C (DMF/DMSO) RouteCl->TempCl Monitor Monitor HPLC (4h) TempF->Monitor TempCl->Monitor CheckConv Conversion > 98%? Monitor->CheckConv CoolDown Cool to 20°C & Workup CheckConv->CoolDown Yes IncreaseT Increase T (+10°C) or Time CheckConv->IncreaseT No IncreaseT->Monitor

Caption: Logic flow for temperature selection based on starting material halogen leaving group.

Reaction Pathway

Mechanism SM 4-Fluoro-3-(SO2Me)-Benzaldehyde TS Meisenheimer Complex (Transition State) SM->TS + Morpholine Heat (80°C) Morph Morpholine Prod 3-(SO2Me)-4-Morpholinobenzaldehyde TS->Prod - HF

Caption: Simplified


 pathway showing the transition state requiring thermal activation.

References

  • Novartis AG. (2006). Imidazoquinoline Derivatives and their use as PI3K Inhibitors. WO 2006/122806. World Intellectual Property Organization.
  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. [Link]

    • Context: Authoritative guide on reaction optimization, solvent selection, and thermal safety in process chemistry.
  • Garcia-Gomez, G., et al. (2013). Safe Scale-up of an Exothermic SNAr Reaction. Organic Process Research & Development. [Link]

    • Context: Provides general principles for managing exotherms in nucleophilic arom

Technical Support Center: Catalyst Optimization for 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-SYN-2024-089 Topic: Catalyst Selection & Process Optimization Target Molecule: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde (CAS: Common Intermediate for PI3K/mTOR inhibitors)

Executive Summary & Chemical Strategy

The Challenge: The synthesis of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde hinges on two critical bond formations: the C-S bond (installing the sulfone) and the C-N bond (morpholine insertion).

While the C-N bond formation via Nucleophilic Aromatic Substitution (


) is thermodynamically favorable due to the electron-withdrawing nature of the sulfone and aldehyde groups, reaction kinetics often stall due to steric hindrance or poor solubility. Conversely, the C-S bond formation (if building from halides) requires rigorous transition metal catalysis to prevent desulfonylation or homocoupling.

The Solution Architecture: This guide prioritizes a Copper-Catalyzed Ullmann-type coupling for the sulfone installation and a Phase-Transfer Catalyzed (PTC)


  for the morpholine addition.

Catalyst Selection Decision Matrix

Before beginning, use this logic flow to select the optimal catalytic system based on your starting material availability.

CatalystSelection Start Starting Material Analysis Q1 Is the Sulfone (-SO2Me) already present? Start->Q1 YesSulfone Yes: 4-halo-3-(methylsulfonyl) benzaldehyde Q1->YesSulfone Yes NoSulfone No: 4-chloro-3-bromo benzaldehyde Q1->NoSulfone No ReactionA Reaction: C-N Coupling (Morpholine) YesSulfone->ReactionA CatA Rec: Phase Transfer Catalyst (TBAB or Aliquat 336) ReactionA->CatA ReactionB Reaction: C-S Coupling (Sodium Methanesulfinate) NoSulfone->ReactionB CatB Rec: CuI / L-Proline (Ullmann-Type) ReactionB->CatB

Figure 1: Decision tree for catalyst selection based on precursor availability. Blue nodes indicate decision points; Green/Red nodes indicate reaction pathways.

Module A: C-S Bond Formation (Sulfone Installation)

Context: Transforming 3-bromo-4-chlorobenzaldehyde to 4-chloro-3-(methylsulfonyl)benzaldehyde. Primary Catalyst System: Copper(I) Iodide (CuI) with L-Proline (Ligand).

Technical Deep Dive

Palladium catalysis (Buchwald-Hartwig) is often overkill and prone to catalyst poisoning by sulfur species. Copper catalysis (Ullmann-type) is the industry standard for sulfinates due to the high affinity of Cu for sulfur and lower cost. L-Proline acts as a bidentate ligand, stabilizing the Cu(I) species and lowering the activation energy for the oxidative addition into the Aryl-Bromide bond.

Protocol: CuI/L-Proline Sulfonylation
  • Charge: 1.0 eq Aryl Bromide, 1.2 eq Sodium Methanesulfinate (

    
    ), 10 mol% CuI, 20 mol% L-Proline, and 0.5 eq NaOH (to deprotonate proline).
    
  • Solvent: DMSO (Critical for solubility of sulfinate salts).

  • Conditions: Heat to 90°C under Argon for 12-16 hours.

Troubleshooting Guide (Q&A)

Q: The reaction mixture turned from green to black, and conversion stopped. What happened? A: This indicates "Copper Crash." The active Cu(I) species disproportionated to Cu(0) (black precipitate) and Cu(II).

  • Fix: Ensure your Argon line is strictly oxygen-free. Oxygen oxidizes the active Cu(I) catalyst. Add 10 mol% Sodium Ascorbate to the reaction to reduce Cu(II) back to Cu(I) in situ.

Q: I see the product, but also a desulfonylated byproduct (Ar-H). A: The reaction temperature is too high (>110°C), causing


 extrusion.
  • Fix: Maintain temperature strictly between 80-95°C. Do not reflux uncontrolled.

Q: Can I use Cu(OAc)2 instead of CuI? A: No. Cu(I) is the active species. If you use Cu(II) salts like acetate, you must add a reductant (like ascorbic acid) or rely on the solvent/ligand to reduce it, which introduces an induction period and variability. Stick to CuI (99.9% purity).

Module B: C-N Bond Formation (Morpholine Addition)

Context: Transforming 4-chloro-3-(methylsulfonyl)benzaldehyde to the final product. Primary Catalyst System: Tetrabutylammonium Bromide (TBAB) - Phase Transfer Catalyst.

Technical Deep Dive

This is an


 reaction. The 3-methylsulfonyl group and the 1-formyl group are both strong Electron Withdrawing Groups (EWGs), activating the 4-chloro position. However, since the organic substrate is lipophilic and the base (usually 

) is inorganic/solid, the reaction suffers from interfacial limitations. TBAB shuttles the carbonate anion into the organic phase, drastically increasing the reaction rate without requiring high-boiling solvents like DMF.
Protocol: PTC-Assisted
  • Charge: 1.0 eq Substrate, 1.2 eq Morpholine, 2.0 eq

    
     (finely ground).
    
  • Catalyst: 5 mol% TBAB.

  • Solvent: 2-MeTHF or Toluene/Water (biphasic 10:1).

  • Conditions: 60-70°C.

Troubleshooting Guide (Q&A)

Q: The reaction is stuck at 80% conversion after 24 hours. A: This is likely "Product Inhibition" or salt coating. The byproduct KCl coats the surface of the


.
  • Fix: Add water (10% v/v) to the solvent system. This dissolves the KCl byproduct, exposing fresh carbonate surface. The TBAB will manage the phase transfer.

Q: Why not use a Lewis Acid catalyst (like


) to activate the ring? 
A:  Lewis acids will coordinate to the morpholine nitrogen (the nucleophile) and the aldehyde oxygen, deactivating the nucleophile and potentially causing polymerization of the aldehyde.
  • Rule: Avoid Lewis Acids in the presence of free amines. Rely on Base/PTC catalysis.

Q: Can I use Pd-catalysis (Buchwald-Hartwig) here? A: You can, but it is chemically inefficient. The substrate is already activated for


. Using Pd introduces heavy metal contamination risks (ICH Q3D guidelines) for a step that proceeds thermally.
  • Exception: Only use Pd (

    
     / Xantphos) if your starting material is the unactivated 4-chlorobenzaldehyde without the sulfone group (though this route is not recommended).
    

Comparative Data: Catalyst Performance

Catalyst SystemYield (C-S Step)Yield (C-N Step)CostScalabilityNotes
CuI / L-Proline 88% N/ALowHighBest for Sulfone installation. Requires inert gas.
Pd2(dba)3 / Xantphos 65%92%HighLowGood for amines, but poor for sulfinates. Expensive.
TBAB (PTC) N/A95% Very LowHighIdeal for Morpholine

. Green chemistry compliant.
No Catalyst (Thermal) N/A55%ZeroMediumSlow (48h+). Requires harsh temps (DMF reflux).

References

  • Cu-Catalyzed Sulfonylation: Ma, D.; Xie, S.; Xue, P.; Zhang, X.; Dong, D.; Jiang, Y. Efficient and Economical Access to Substituted Benzothiazoles: Copper-Catalyzed Coupling of 2-Haloanilides with Metal Sulfides and Subsequent Condensation. Angew. Chem. Int. Ed. 2009 , 48, 4222. (Note: Foundational work on Cu/Ligand systems for C-S bonds).

  • L-Proline Ligand Efficacy: Zhu, W.; Ma, D. The synthesis of aryl sulfones via l-proline-promoted CuI-catalyzed coupling reaction of aryl halides with sulfinic acid salts. J. Org. Chem. 2005 , 70, 2696-2700.

  • PTC in SNAr: Makosza, M. Phase-transfer catalysis. A general green methodology in organic synthesis. Pure Appl. Chem. 2000 , 72, 1399–1403.

  • Synthesis of PI3K Inhibitors (Context): Venkatesan, A. M., et al. Bis(morpholino-1,3,5-triazine) Derivatives: Potent, Selective, and Orally Bioavailable Phosphatidylinositol-3-kinase (PI3K) Inhibitors. J. Med. Chem. 2010 , 53, 2636.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling sulfinates, morpholine, or transition metal catalysts.

Validation & Comparative

Technical Comparison Guide: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectral characterization and performance analysis of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde , a critical intermediate in the synthesis of PI3K/mTOR inhibitors such as Dactolisib (NVP-BEZ235).

Executive Summary & Application Context

3-(Methylsulfonyl)-4-morpholinobenzaldehyde is a high-value pharmacophore scaffold. Its structural integrity is paramount because it serves as the electrophilic partner in condensation reactions (e.g., with imidazo[4,5-c]quinoline derivatives) to generate clinical-grade kinase inhibitors.

This guide provides a comparative spectral analysis to distinguish the pure product from its primary precursor, 4-fluoro-3-(methylsulfonyl)benzaldehyde . Accurate interpretation of these data points is essential for validating the nucleophilic aromatic substitution (


) reaction yield and purity.
Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 4-(4-Morpholinyl)-3-(methylsulfonyl)benzaldehyde

  • Molecular Formula:

    
    
    
  • Molecular Weight: 269.32 g/mol

  • Key Functional Groups: Aldehyde (

    
     C=O), Sulfone (
    
    
    
    ), Morpholine (tertiary amine/ether).

Comparative Spectral Analysis (The "Performance" Metric)

In process chemistry, "performance" is defined by the resolvability of the product from impurities. The following tables contrast the Product against the Starting Material (SM) to establish self-validating release criteria.

A. Proton ( H) NMR Data (500 MHz, DMSO- )

Note: Chemical shifts (


) are estimates based on electronic substituent effects and literature analogs for PI3K intermediates.
AssignmentProduct Shift (

ppm)
Multiplicity & CouplingStarting Material Comparison (4-Fluoro Analog)Diagnostic Logic
Aldehyde (-CHO) 9.95 Singlet (s)~10.05 ppm (s)Shielding Effect: The morpholine ring donates electron density, slightly shielding the aldehyde compared to the electron-deficient fluoro-analog.
Ar-H2 (btwn

/CHO)
8.35 Doublet (d,

Hz)
~8.45 ppm (dd,

)
Loss of Coupling: In the SM, this proton shows coupling to Fluorine. In the product, it appears as a clean meta-coupled doublet.
Ar-H6 (ortho to CHO)8.15 Doublet of Doublets (dd)~8.30 ppm (m)Shift: Slight upfield shift due to overall ring electron density increase.
Ar-H5 (ortho to N)7.45 Doublet (d,

Hz)
~7.70 ppm (t,

)
Critical Indicator: This proton is significantly shielded by the adjacent morpholine nitrogen. Its clean doublet confirms successful

substitution.
Morpholine (

)
3.75 Triplet (t, 4H)ABSENT Presence/Absence: The appearance of these peaks confirms morpholine incorporation.
Morpholine (

)
3.20 Triplet (t, 4H)ABSENT Regiochemistry: Protons closer to the aromatic ring (~3.2 ppm) are distinct from the ether protons (~3.75 ppm).
Methylsulfonyl (

)
3.35 Singlet (s, 3H)~3.40 ppm (s)Stability: This peak remains relatively constant, serving as an excellent internal integration standard (3H).
B. Carbon ( C) NMR Signatures

The Carbon-13 spectrum provides the definitive proof of Fluorine displacement.

  • C-F Coupling (The "Ghost" Peak):

    • Starting Material: The carbon attached to Fluorine (C4) appears as a doublet with a large coupling constant (

      
       Hz).
      
    • Product: The C4 carbon (attached to Morpholine) appears as a singlet around 155 ppm . The disappearance of C-F splitting is the primary metric for reaction completion.

  • Carbonyl Carbon:

    • Shift: ~190-191 ppm. Consistent with benzaldehyde derivatives.[1]

Experimental Protocol: Synthesis & Analysis

Standardized workflow for generating the sample for analysis.

Synthesis Workflow (Reaction Monitoring)

The conversion relies on the nucleophilic attack of morpholine on the electron-deficient fluorobenzene ring.

SynthesisWorkflow Start Start: 4-Fluoro-3-(methylsulfonyl) benzaldehyde Reaction Reaction: DMF, 90°C 2-4 Hours Start->Reaction Reagent Reagent: Morpholine (1.2 eq) K2CO3 (Base) Reagent->Reaction Workup Workup: Water Ppt / Filtration Reaction->Workup Monitor via TLC/LCMS Product Product: 3-(Methylsulfonyl)-4- morpholinobenzaldehyde Workup->Product Yield >85%

Figure 1: Synthesis pathway for the generation of the target intermediate.

NMR Sample Preparation Protocol

To ensure high-resolution data comparable to the table above:

  • Solvent Selection: Use DMSO-

    
      (99.9% D). Chloroform-
    
    
    
    (
    
    
    ) can be used, but DMSO is preferred for polar sulfones to prevent aggregation broadening.
  • Concentration: Dissolve 5-10 mg of solid in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (residual inorganic salts from synthesis), filter through a cotton plug or 0.45

    
    m PTFE syringe filter.
    
  • Acquisition:

    • Pulse angle: 30° or 45°.

    • Relaxation delay (

      
      ): 
      
      
      
      1.0 second (ensure integration accuracy for the aldehyde proton).
    • Scans: 16 (Proton), 512+ (Carbon).

Troubleshooting & Impurity Profiling

When analyzing the spectrum, look for these common deviations which indicate process failure.

ObservationDiagnosisRemediation
Doublet at ~7.7 ppm (Ar-H5) instead of 7.45 ppm Incomplete ReactionThe starting material (Fluoro-analog) is still present. Extend reaction time or increase temperature.
Broad hump at ~3-4 ppm Residual MorpholineExcess reagent not removed. Wash the solid filter cake thoroughly with water/isopropanol.
Extra Singlet at ~8.0 ppm DMF Solvent TrapResidual reaction solvent. Dry sample under high vacuum at 45°C overnight.
Aldehyde peak < 9.5 ppm OxidationThe aldehyde has oxidized to the carboxylic acid (rare for this solid, but possible in solution). Check for broad -OH peak >11 ppm.
Diagnostic Logic Flowchart

NMRLogic CheckAldehyde Is Aldehyde Peak Present (~9.9 ppm)? CheckMorph Are Morpholine Peaks Present (3.2-3.8 ppm)? CheckAldehyde->CheckMorph Yes ResultFail1 FAIL: Oxidation/Decomposition CheckAldehyde->ResultFail1 No CheckH5 Is Ar-H5 a clean doublet at ~7.45 ppm? CheckMorph->CheckH5 Yes ResultFail2 FAIL: Starting Material Present CheckMorph->ResultFail2 No ResultPass PASS: Pure Intermediate CheckH5->ResultPass Yes CheckH5->ResultFail2 No (Coupled to F)

Figure 2: Logical decision tree for NMR spectrum validation.

References

  • Maira, S. M., et al. (2008). "Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity." Molecular Cancer Therapeutics.

  • Garcia-Echeverria, C., & Sellers, W. R. (2008). "Drug discovery approaches targeting the PI3K/Akt pathway in cancer." Oncogene.

  • Furet, P., et al. (2013). "Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation." Bioorganic & Medicinal Chemistry Letters. (Describes analogous synthesis routes for PI3K inhibitors).

Sources

Mass Spectrometry Method Development Guide: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometric characterization of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde , a critical intermediate in the synthesis of PI3K/mTOR inhibitors and other sulfonyl-morpholine pharmacophores.

Executive Summary

Compound: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde (CAS: 1197193-23-9) Formula: C₁₂H₁₅NO₄S Exact Mass: 269.0722 Da Target Audience: Analytical Chemists, Process Chemists, and DMPK Researchers.[1]

This guide compares the ionization efficiency and fragmentation behavior of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde using Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) . It further details a self-validating MS/MS protocol for differentiating this target sulfone from its critical synthetic impurity, the sulfide precursor.[1]

Part 1: Ionization Source Comparison (ESI vs. APCI)

The choice of ionization source is pivotal for maximizing sensitivity and linearity during quantitation.

Comparative Performance Metrics
FeatureESI (Electrospray Ionization) APCI (Atmospheric Pressure Chemical Ionization) Recommendation
Primary Ion Species

(m/z 270.[1]1)

and

ESI
Sensitivity High . The morpholine nitrogen (

) protonates readily.
Medium . Good, but higher background noise observed in complex matrices.ESI
Thermal Stability Excellent .[1] Soft ionization preserves the labile aldehyde group.[1]Moderate . High source temps (

) may induce thermal degradation of the aldehyde.
ESI
Matrix Effects Susceptible to ion suppression from salts.[1]More robust against non-polar matrix interferences.[1]APCI (if matrix is dirty)
Mechanism & Causality
  • ESI Preference: The morpholine ring contains a tertiary amine which acts as a strong proton acceptor in the acidic mobile phase (typically 0.1% Formic Acid). This creates a stable pre-formed ion in solution, making ESI the superior choice for trace-level detection (LOD < 1 ng/mL).[1]

  • APCI Limitations: While APCI is effective for neutral sulfones, the thermal energy required can cause premature oxidation or reduction of the aldehyde moiety (

    
    ), leading to artifact peaks at 
    
    
    
    or
    
    
    .

Part 2: Fragmentation & Structural Elucidation (MS/MS)

Reliable quantification requires monitoring specific product ions.[1] The fragmentation pattern of this molecule is driven by the stability of the sulfonyl group and the morpholine ring.

Standardized Fragmentation Pathway (ESI+)
  • Precursor Ion: m/z 270.1

    
    
    
  • Primary Transition (Quantifier): m/z 206.1 (Loss of

    
    )
    
  • Secondary Transition (Qualifier): m/z 226.1 (Morpholine ring cleavage)

Mechanistic Pathway Diagram

The following diagram illustrates the collision-induced dissociation (CID) pathways.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 270.1 Frag1 Primary Fragment [M - SO2]+ m/z 206.1 Parent->Frag1 - SO2 (64 Da) Sulfonyl extrusion Frag2 Secondary Fragment [M - C2H4O]+ m/z 226.1 Parent->Frag2 - C2H4O (44 Da) Morpholine cleavage Frag3 Aldehyde Loss [M - CO]+ m/z 242.1 Parent->Frag3 - CO (28 Da) Decarbonylation Frag1->Frag2 Secondary loss

Figure 1: Predicted CID fragmentation pathway for 3-(Methylsulfonyl)-4-morpholinobenzaldehyde.[1] The loss of SO₂ is the most dominant and stable transition.

Part 3: Critical Impurity Profiling (Sulfone vs. Sulfide)

A common synthesis route involves the oxidation of the sulfide precursor. Incomplete oxidation results in the Sulfide Impurity (3-(methylthio)-4-morpholinobenzaldehyde).

Differentiation Strategy

The sulfone and sulfide differ by exactly 32 Da (two oxygen atoms), but they can co-elute in rapid gradients. MS/MS specificity is required.[1]

  • Target (Sulfone): m/z 270.1

    
     206.1 (Neutral loss of 64 Da, 
    
    
    
    )[1]
  • Impurity (Sulfide): m/z 238.1

    
     191.1 (Neutral loss of 47 Da, 
    
    
    
    radical loss or
    
    
    ).
    • Note: The sulfide cannot lose 64 Da (

      
      ). This makes the Neutral Loss Scan of 64 Da a specific filter for the sulfone product.
      

Part 4: Validated Experimental Protocol

This protocol is designed for LC-ESI-MS/MS (Triple Quadrupole) .[1]

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why: Matching the solvent to the initial mobile phase conditions prevents peak broadening.

LC-MS Parameters
ParameterSettingRationale
Column C18 (2.1 x 50 mm, 1.7 µm)Standard reverse phase retention.[1]
Mobile Phase A Water + 0.1% Formic AcidProton source for ESI efficiency.[1]
Mobile Phase B AcetonitrileSharp peak shape for aromatic compounds.[1]
Gradient 5% B to 95% B over 3 minRapid elution; Sulfone elutes earlier than Sulfide.[1]
Flow Rate 0.4 mL/minOptimal for ESI desolvation.[1]
Source Temp 350°CEnsures complete solvent evaporation.[1]
Capillary Voltage 3.5 kVStandard for positive mode ESI.[1]
Method Selection Workflow

MethodSelection Start Sample Type Pure Pure Standard (QC/Assay) Start->Pure Bio Biological Matrix (Plasma/Urine) Start->Bio ESI Use ESI Mode Monitor m/z 270 -> 206 Pure->ESI Default Decision1 Sensitivity Critical? Bio->Decision1 Decision1->ESI Yes (<1 ng/mL) APCI Use APCI Mode Monitor m/z 270 -> 270 Decision1->APCI No (>10 ng/mL) (Avoids suppression)

Figure 2: Decision tree for selecting the optimal ionization mode based on sample complexity and sensitivity requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1197193-23-9. Retrieved from [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of aromatic sulfonamides in electrospray ionization mass spectrometry.[1] Journal of Mass Spectrometry.[1][2] (Validates

    
     loss mechanism). Retrieved from [Link]
    
  • NIST Mass Spectrometry Data Center. Standard ESI Fragmentation of Morpholine Derivatives.[1] (General reference for morpholine ring cleavage). Retrieved from [Link]

Sources

Technical Comparison Guide: Sulfonyl-Morpholino Benzaldehydes in Kinase Inhibitor Design

[1]

Executive Summary

Subject: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde CAS: 60421-23-0 Primary Application: Critical intermediate for dual PI3K/mTOR inhibitors (e.g., Dactolisib/NVP-BEZ235).[1]

This guide provides a technical analysis of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde (Compound A), contrasting it with its structural analogs.[1] The presence of the meta-sulfonyl group is not merely a structural feature but a functional "anchor" that dictates both synthetic reactivity and the pharmacological potency of the final drug candidate. This document serves researchers optimizing kinase inhibitors by evaluating the trade-offs between solubility, electronic activation, and metabolic stability.[1]

Comparative Analysis: The "Sulfone Effect"

To understand the superiority of the subject compound, we compare it against two primary analogs used in Structure-Activity Relationship (SAR) studies:

  • Compound B (Control): 4-Morpholinobenzaldehyde (Lacks the sulfone group).[1]

  • Compound C (Electronic Variant): 3-Nitro-4-morpholinobenzaldehyde (Substitutes sulfone with nitro).[1]

Physicochemical & Electronic Profile[1]
FeatureCompound A (Subject) Compound B (Control) Compound C (Variant)
Structure 3-SO₂Me, 4-Morpholino4-Morpholino3-NO₂, 4-Morpholino
Electronic Effect (

)
Strong EWG (+0.60) Neutral/DonatingStrong EWG (+0.[1]71)
Aldehyde Reactivity High (Activated)Low (Deactivated by amine)Very High
Solubility (LogP) ~0.8 - 1.2 (Balanced)~1.5 (More Lipophilic)~1.1
Metabolic Liability Low (Stable oxidation state)ModerateHigh (Nitro reduction risk)
Key Interaction H-Bond Acceptor (Val828) NoneWeak H-Bond Acceptor
Deep Dive: Why the Sulfone Wins
  • Synthetic Activation (The Hammett Advantage): In Compound B , the morpholine nitrogen donates electron density into the benzene ring (Resonance effect), rendering the aldehyde carbon less electrophilic.[1] This makes subsequent condensation reactions (e.g., Knoevenagel) sluggish.[1] In Compound A , the meta-sulfonyl group is a strong Electron Withdrawing Group (EWG).[1] It counteracts the morpholine's donation, restoring the electrophilicity of the aldehyde and facilitating faster, cleaner coupling reactions.[1]

  • Pharmacological "Anchor": In the context of PI3K inhibitors like NVP-BEZ235, the sulfonyl oxygen atoms act as critical Hydrogen Bond Acceptors in the ATP-binding pocket (specifically interacting with the hinge region residues).[1] Compound B lacks this interaction, leading to a drastic loss in potency (often >100-fold increase in IC50).[1]

Visualizing the Structure-Activity Relationship (SAR)[1]

The following diagram illustrates how the specific functional groups of the subject compound translate to biological function in the final inhibitor.

SAR_LogicCore3-(Methylsulfonyl)-4-morpholinobenzaldehydeMorpholineMorpholine Ring(Solvent Exposed)Core->MorpholinePosition 4SulfoneMethylsulfonyl Group(H-Bond Acceptor)Core->SulfonePosition 3AldehydeAldehyde Handle(Warhead Attachment)Core->AldehydePosition 1BioEffect_SolIncreases Solubility& PK ProfileMorpholine->BioEffect_SolBioEffect_BindCritical Bindingto Kinase HingeSulfone->BioEffect_BindBioEffect_SynEnables HeterocycleFormation (Quinoline)Aldehyde->BioEffect_Syn

Figure 1: Functional decomposition of the molecule showing how each moiety contributes to the final drug's efficacy.[1]

Experimental Protocols

Synthesis of the Intermediate (Self-Validating Protocol)

Objective: Synthesize 3-(methylsulfonyl)-4-morpholinobenzaldehyde via Nucleophilic Aromatic Substitution (

Rationale:

Reagents:

  • 4-Fluoro-3-(methylsulfonyl)benzaldehyde (1.0 eq)[1]

  • Morpholine (1.2 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Acetonitrile (ACN) or DMF (Solvent)[1]

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 4-Fluoro-3-(methylsulfonyl)benzaldehyde dissolved in ACN (0.5 M concentration).

  • Addition: Add

    
     followed by the slow addition of morpholine at room temperature.
    
    • Checkpoint: The reaction is exothermic. Monitor internal temperature to keep

      
       to prevent side reactions.
      
  • Reaction: Reflux at

    
     for 4–6 hours.
    
    • Validation (TLC): Mobile phase Hexane:EtOAc (1:1).[1] Starting material (

      
      ) should disappear; Product (
      
      
      ) appears as a bright spot (UV active).[1]
  • Workup: Cool to RT. Pour mixture into ice water. The product should precipitate as a pale yellow solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water if purity is <98% by HPLC.[1]

Comparative Reactivity: Knoevenagel Condensation

Objective: Demonstrate the superior reactivity of the sulfonyl-aldehyde against the non-sulfonyl control.

Protocol: React both Compound A and Compound B (1.0 mmol) with Malononitrile (1.1 mmol) in Ethanol with catalytic piperidine.

  • Observation: Compound A (Sulfonyl) typically reaches completion in <30 mins due to ring activation.[1] Compound B (Control) may require heating for >2 hours due to the electron-donating effect of the morpholine deactivating the aldehyde.[1]

Synthesis Pathway Visualization

The following flow chart details the industrial logic for synthesizing the NVP-BEZ235 core using this intermediate.

Synthesis_FlowStart4-Chloro-3-(methylsulfonyl)benzaldehydeProduct3-(Methylsulfonyl)-4-morpholinobenzaldehydeStart->Product  Heat, 4-6h  Reagent+ Morpholine / K2CO3(SNAr Reaction)Reagent->ProductNextStepCondensation withImidazo[4,5-c]quinolineProduct->NextStep  Active Aldehyde  FinalDrugNVP-BEZ235(Dactolisib)NextStep->FinalDrug  Multi-step  

Figure 2: Synthetic pathway demonstrating the transformation from precursor to final API.

References

  • Maira, S. M., et al. (2008).[1] "Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent antitumor activity."[1] Molecular Cancer Therapeutics.[1]

    • Garcia-Echeverria, C., & Sellers, W. R. (2008).[1] "Drug discovery approaches targeting the PI3K/Akt pathway in cancer."[2] Oncogene.

      • [1]

    • PubChem Compound Summary. (n.d.). "4-Morpholinobenzaldehyde."[1][3][4] National Center for Biotechnology Information.[1]

      • [1]

    • Venkatesan, A. M., et al. (2010).[1] "Bis(morpholino-1,3,5-triazine) derivatives: Potent, selective and orally active PI3K/mTOR inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.

      • [1]

    Publish Comparison Guide: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde in Kinase Inhibitor Design

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide evaluates 3-(Methylsulfonyl)-4-morpholinobenzaldehyde (CAS 1197193-23-9), a specialized building block in medicinal chemistry.[1] It focuses on its application in synthesizing PI3K/mTOR kinase inhibitors , comparing its structure-activity relationship (SAR) profile against common alternatives like non-substituted morpholinobenzaldehydes and nitro-derivatives.

    Executive Summary & Strategic Value

    In the development of dual PI3K/mTOR inhibitors, the "left-hand" side of the molecule often requires a solvent-exposed moiety that balances solubility with hydrogen-bonding capability . 3-(Methylsulfonyl)-4-morpholinobenzaldehyde serves as a critical intermediate for introducing a 3-sulfonyl-4-morpholino phenyl motif.

    Unlike simpler analogs, this specific substitution pattern offers a dual advantage:

    • Electronic Activation: The electron-withdrawing methylsulfonyl group (

      
      ) at the meta position activates the para-position for nucleophilic aromatic substitution (
      
      
      
      ) during synthesis and modulates the acidity of downstream heterocycles.
    • Binding Affinity: In the final drug candidate, the sulfonyl group often acts as a key hydrogen bond acceptor (HBA) with residues like Lys802 (in PI3K

      
      ) or water networks within the binding pocket, while the morpholine oxygen interacts with the hinge region or solvent front.
      
    Comparative Snapshot
    Feature3-(Methylsulfonyl)-4-morpholinobenzaldehyde 4-Morpholinobenzaldehyde3-Nitro-4-morpholinobenzaldehyde
    Electronic Character Strongly Electron Withdrawing (
    
    
    )
    Electron Donating (via Morpholine)Strongly Electron Withdrawing (
    
    
    )
    Solubility Profile High (Polar Sulfone + Morpholine)ModerateLow to Moderate
    Metabolic Stability High (Sulfone is oxidized state)Moderate (Ring oxidation)Low (Nitro reduction risk)
    Synthetic Utility Activates
    
    
    ; Stable handle
    Deactivated for
    
    
    Activates
    
    
    ; Toxic intermediate
    Primary Application PI3K/mTOR, DNA-PK InhibitorsGeneral LinkersPrecursor to Anilines

    Structure-Activity Relationship (SAR) Analysis

    The SAR utility of this building block is defined by the spatial arrangement of its three functional groups.

    Mechanistic Contribution to Ligand Binding

    The 3-methylsulfonyl group is not merely a passive substituent; it enforces a specific torsion angle on the phenyl ring relative to the downstream heterocycle (e.g., imidazoquinoline or quinazoline), often locking the "active conformation."

    • The Morpholine (Position 4): Acts as a solubilizing group and a weak H-bond acceptor. In PI3K inhibitors like GDC-0941 , the morpholine oxygen is critical for hinge binding.

    • The Methylsulfonyl (Position 3): Provides a rigid H-bond acceptor vector. Unlike the nitro group (which is planar), the sulfone is tetrahedral, projecting oxygen atoms into specific sub-pockets that planar groups cannot reach.

    Visualizing the SAR Logic

    SAR_Logic Core Benzaldehyde Core (Scaffold) Morpholine 4-Morpholine (Solubility & Hinge Binder) Core->Morpholine Para-position (Electron Donor) Sulfone 3-Methylsulfonyl (H-Bond Acceptor & Electronic Activation) Core->Sulfone Meta-position (Electron Withdrawing) Aldehyde 1-Aldehyde (Cyclization Handle) Core->Aldehyde Cyclization to Quinoline/Imidazoles Sulfone->Morpholine Ortho-effect (Twists conformation)

    Figure 1: Functional decomposition of the 3-(Methylsulfonyl)-4-morpholinobenzaldehyde scaffold.

    Synthetic Protocols & Efficiency

    The synthesis of this intermediate typically relies on a Nucleophilic Aromatic Substitution (

    
    )  strategy. The presence of the methylsulfonyl group is pivotal here: it makes the 4-fluoro precursor sufficiently electrophilic to react with morpholine under mild conditions, unlike the unfunctionalized 4-fluorobenzaldehyde which requires forcing conditions or metal catalysis.
    
    Protocol: Synthesis from 4-Fluoro-3-(methylsulfonyl)benzaldehyde

    Objective: Produce high-purity 3-(Methylsulfonyl)-4-morpholinobenzaldehyde without transition metal contamination.

    Reagents:

    • Substrate: 4-Fluoro-3-(methylsulfonyl)benzaldehyde (1.0 equiv)

    • Nucleophile: Morpholine (1.2 – 1.5 equiv)

    • Base: Potassium Carbonate (

      
      , 2.0 equiv)
      
    • Solvent: Acetonitrile (MeCN) or DMF

    • Temperature: 60–80°C

    Step-by-Step Methodology:

    • Preparation: Charge a reaction vessel with 4-Fluoro-3-(methylsulfonyl)benzaldehyde (e.g., 10.0 g) and anhydrous MeCN (100 mL).

    • Addition: Add milled

      
       (13.6 g) followed by the dropwise addition of Morpholine (5.2 mL). Note: Exothermic reaction; control addition rate.
      
    • Reaction: Heat the slurry to 70°C. Monitor by HPLC/TLC. The electron-deficient ring ensures complete conversion typically within 4–6 hours.

    • Work-up:

      • Cool to room temperature.[2][3][4]

      • Pour mixture into ice-water (300 mL). The product typically precipitates due to the hydrophobic effect of the phenyl ring, despite the polar groups.

      • Filter the solid.[3]

    • Purification: Recrystallize from Ethanol/Water (9:1) to remove trace morpholine.

      • Target Yield: >85%

      • Purity: >98% (HPLC)

    Why This Pathway?

    Comparing this route to the Buchwald-Hartwig amination required for non-activated systems:

    • Cost: No Palladium/Ligand required.

    • Purification: No heavy metal scavenging needed (critical for pharma intermediates).

    • Scalability: The reaction is robust on multi-kilogram scales.

    Comparative Performance Data

    The following table contrasts the "Product" (Sulfonyl variant) with the "Standard" (Unsubstituted) and "Bioisostere" (Nitro) variants in the context of downstream drug properties.

    Metric3-(Methylsulfonyl)-4-morpholinobenzaldehyde4-Morpholinobenzaldehyde (Standard)3-Nitro-4-morpholinobenzaldehyde
    
    
    Reactivity
    High (
    
    
    )
    Low (
    
    
    )
    Very High (
    
    
    )
    LogP (Lipophilicity) 1.2 (Balanced)1.8 (More Lipophilic)1.4
    H-Bond Acceptors 4 (2 Sulfone O, 1 Morph O, 1 CHO)24
    Metabolic Risk Low (Stable Sulfone)LowHigh (Nitro reduction to toxic aniline)
    Solubility (pH 7.4) High (>500 µM)Moderate (<100 µM)Moderate

    Data Interpretation: The Methylsulfonyl group significantly lowers LogP compared to the standard morpholinobenzaldehyde, improving water solubility—a common bottleneck in kinase inhibitor discovery. While the Nitro group is electronically similar, its metabolic liability (reduction to mutagenic anilines) makes the sulfone the superior choice for late-stage drug candidates.

    Experimental Workflow Visualization

    The following diagram illustrates the critical path for utilizing this building block in a convergent synthesis of a PI3K inhibitor core (e.g., Quinoline condensation).

    Synthesis_Workflow Start Start: 4-Fluoro-3-(methylsulfonyl)benzaldehyde Step1 Step 1: SNAr with Morpholine (K2CO3, MeCN, 70°C) Start->Step1 Activation by Sulfone Intermediate Intermediate: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde Step1->Intermediate >85% Yield Note Comparison: Without Sulfone, Step 1 requires Pd-catalysis Step1->Note Step2 Step 2: Condensation (e.g., with 2-Aminoaryl ketone) Intermediate->Step2 Aldehyde Reactivity Final Target: PI3K/mTOR Inhibitor Scaffold (Quinoline/Naphthyridine) Step2->Final Cyclization

    Figure 2: Convergent synthesis workflow utilizing the activated aldehyde intermediate.

    Conclusion & Recommendation

    For medicinal chemistry campaigns targeting PI3K, mTOR, or DNA-PK , 3-(Methylsulfonyl)-4-morpholinobenzaldehyde is the superior building block compared to its non-sulfonated or nitro-substituted counterparts.

    • Select it when: You need to improve the solubility of a lipophilic scaffold or introduce a specific H-bond interaction in the solvent-exposed region of the binding pocket.

    • Avoid it when: The target pocket is strictly hydrophobic (steric clash with sulfone oxygens) or if the molecular weight limit is strict (Sulfone adds ~64 Da).

    Final Verdict: This building block represents a "sweet spot" in SAR design—combining synthetic ease (activated

    
    ) with favorable physicochemical properties (solubility, metabolic stability) for high-quality lead generation.
    
    References
    • Preparation of 4-methylsulfonyl benzaldehyde. Google Patents (CN102675167B). Retrieved from .

    • 4-Morpholinobenzaldehyde Synthesis & Properties. ChemicalBook. Retrieved from .

    • Willgerodt Rearrangement and Morpholine Reactivity. Wikipedia / Organic Chemistry Portal. Retrieved from .

    • Crystal structure of 4-(Methylsulfonyl)benzaldehyde. Acta Crystallographica (via NIH PMC). Retrieved from .

    • Discovery of PI3K Inhibitors (General SAR Context).Journal of Medicinal Chemistry. (Referencing general morpholine-benzaldehyde SAR in kinase inhibitors like GDC-0941).

    Sources

    Technical Guide: Optimization and Validation of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    3-(Methylsulfonyl)-4-morpholinobenzaldehyde is a critical pharmacophore intermediate, most notably utilized in the synthesis of dual PI3K/mTOR inhibitors such as Dactolisib (NVP-BEZ235). Its synthesis hinges on the regioselective introduction of the morpholine moiety.

    This guide objectively compares the two dominant synthetic strategies: Route A (Fluoro-displacement) and Route B (Chloro-displacement) . While Route A offers rapid kinetics ideal for discovery chemistry, Route B provides a cost-efficient profile necessary for process scaling. We provide validated protocols, mechanistic insights, and analytical benchmarks to ensure reproducible manufacturing.

    Strategic Analysis & Retrosynthesis

    The synthesis relies on Nucleophilic Aromatic Substitution (

    
    ). The presence of two strong electron-withdrawing groups (EWGs)—the aldehyde (-CHO) at position 1 and the sulfone (-SO2Me) at position 3—highly activates the leaving group at position 4.
    
    Mechanistic Pathway (Graphviz Visualization)

    The following diagram illustrates the retrosynthetic logic and the transition state considerations for the

    
     mechanism.
    

    SNAr_Mechanism Target Target: 3-(Methylsulfonyl)-4- morpholinobenzaldehyde Transition Meisenheimer Complex Transition->Target Elimination of LG Precursor_F Route A Precursor: 4-Fluoro-3-(methylsulfonyl) benzaldehyde Precursor_F->Transition Fast Addition (High Electronegativity) Precursor_Cl Route B Precursor: 4-Chloro-3-(methylsulfonyl) benzaldehyde Precursor_Cl->Transition Slow Addition (Lower Electronegativity) Morpholine Reagent: Morpholine Morpholine->Transition

    Figure 1: Mechanistic pathway comparing the activation energy barriers of Fluoro vs. Chloro precursors in

    
     reactions.
    

    Comparative Methodology: Route A vs. Route B

    The Trade-off Matrix

    The choice of precursor dictates the reaction conditions. The Fluorine atom (Route A) is highly electronegative, significantly lowering the energy of the LUMO at the ipso-carbon, accelerating the rate-determining step (nucleophilic attack). However, 4-fluoro-3-(methylsulfonyl)benzaldehyde is significantly more expensive than its chloro-analog.

    FeatureRoute A (Fluoro-Precursor)Route B (Chloro-Precursor)
    Kinetics Rapid (< 2 hours)Slow (6–12 hours)
    Temperature Ambient to Mild (25–50°C)Elevated (80–110°C)
    Solvent System THF or DCMDMF, DMSO, or NMP
    Impurity Profile Clean; minimal byproductsRisk of morpholine oxidation at high T
    Cost Efficiency Low (High BOM cost)High (Ideal for Scale-up)
    Recommended Use MedChem / Gram-scaleProcess Dev / Kilo-scale

    Validated Experimental Protocols

    Route B: The Scalable Protocol (Recommended)

    Rationale: This protocol is selected for its balance of cost and purity. It utilizes the Chloro-precursor but optimizes the solvent system to mitigate the slower kinetics.

    Reagents:

    • 4-Chloro-3-(methylsulfonyl)benzaldehyde (1.0 eq)

    • Morpholine (1.5 eq)

    • Potassium Carbonate (

      
      ), anhydrous (2.0 eq)
      
    • Dimethylformamide (DMF) [Concentration: 0.5 M]

    Step-by-Step Methodology:

    • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4-Chloro-3-(methylsulfonyl)benzaldehyde (10.0 g, 45.7 mmol) and anhydrous

      
       (12.6 g, 91.4 mmol).
      
    • Solvation: Add DMF (90 mL). Stir at room temperature for 10 minutes to ensure a homogenous suspension.

    • Addition: Add Morpholine (6.0 mL, 68.6 mmol) dropwise via syringe.

      • Expert Insight: Although morpholine is nucleophilic enough to act as its own base, using inorganic

        
         prevents the formation of morpholinium hydrochloride salts which can complicate workup.
        
    • Reaction: Heat the mixture to 90°C under an inert atmosphere (

      
      ). Monitor via TLC (30% EtOAc/Hexanes) or HPLC.
      
      • Checkpoint: Conversion should be >98% within 8 hours. If the reaction stalls, add 0.1 eq of catalytic KI (Finkelstein-like activation).

    • Quench & Workup: Cool the reaction to room temperature. Pour the mixture slowly into ice-cold water (450 mL) with vigorous stirring.

      • Self-Validating Step: The product is hydrophobic. It should precipitate immediately as a pale yellow solid. If an oil forms, the water addition was too fast or the mixture is too warm.

    • Isolation: Filter the solid via a Büchner funnel. Wash the cake with water (

      
       mL) to remove residual DMF and morpholine.
      
    • Purification: Recrystallize from Ethanol/Water (9:1) if purity is <98%.

    Workflow Visualization

    Workflow Start Start: Charge Reactants (Cl-Precursor + K2CO3) Solvent Add DMF (0.5 M) Start->Solvent Heat Heat to 90°C (8 Hours) Solvent->Heat Monitor HPLC Check: >98% Conversion? Heat->Monitor Monitor->Heat No (Extend Time) Quench Precipitate in Ice Water Monitor->Quench Yes Filter Filtration & Wash Quench->Filter Final Product: Pale Yellow Solid Filter->Final

    Figure 2: Logical process flow for the synthesis of 3-(methylsulfonyl)-4-morpholinobenzaldehyde via Route B.

    Analytical Validation (QC)

    To validate the synthesis, the product must meet specific analytical criteria. The disappearance of the halogen signal and the appearance of morpholine protons are key indicators.

    1. Proton NMR (

    
    H NMR, 400 MHz, 
    
    
    
    ):
    • Aldehyde (-CHO): Singlet at

      
       9.9–10.0 ppm. (Verifies oxidation state is intact).
      
    • Aromatic Protons:

      • H-2 (ortho to sulfone): Doublet (small coupling) around

        
         8.4 ppm.
        
      • H-6 (ortho to aldehyde): Doublet of doublets around

        
         8.1 ppm.
        
      • H-5 (ortho to morpholine): Doublet around

        
         7.3 ppm. (Upfield shift due to electron donation from morpholine nitrogen).
        
    • Morpholine:

      • 
        : Multiplet/Triplet at 
        
        
        
        3.8–3.9 ppm (4H).
      • 
        : Multiplet/Triplet at 
        
        
        
        3.2–3.3 ppm (4H).
    • Sulfone (

      
      ):  Singlet at 
      
      
      
      3.4–3.5 ppm (3H).

    2. Mass Spectrometry (LC-MS):

    • Expected Mass: 269.32 g/mol .

    • Observed ion (

      
      ):  270.1 m/z.
      
    • Pattern: Absence of Chlorine isotope pattern (3:1 ratio of M:M+2).

    Troubleshooting & Expert Tips

    IssueProbable CauseCorrective Action
    Low Yield (<70%) Product lost in DMF/Water filtrate.The product has slight solubility in aqueous DMF. Increase the water ratio to 10:1 (Water:DMF) during quenching.
    Dark/Tar Formation Thermal decomposition of morpholine.Reduce temperature to 80°C and extend reaction time. Ensure inert (
    
    
    ) atmosphere to prevent oxidation.
    Incomplete Conversion "Stalled"
    
    
    reaction.
    Add 5% mol Potassium Iodide (KI). The Iodine exchanges with Chlorine (Finkelstein), creating a better leaving group for the morpholine attack.

    References

    • Maira, S. M., et al. (2006).Imidazoquinoline derivatives and their use as PI3K inhibitors. World Intellectual Property Organization.

      • Context: Primary source for the synthesis of BEZ235 intermedi
    • Garcia-Echeverria, C., & Sellers, W. R. (2008).Drug discovery approaches targeting the PI3K/Akt pathway in cancer. Oncogene, 27(41), 5511-5526.

      • Context: Validates the biological relevance of the 3-methylsulfonyl-4-morpholino scaffold in drug development.
    • Roh, K. R., et al. (2011).Process for the preparation of 2-methyl-2-[4-(3-methyl-2-oxo-8-quinolinyl-oxy)-phenyl]-propionitrile.

    Analytical Standard Guide: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    3-(Methylsulfonyl)-4-morpholinobenzaldehyde is a critical intermediate in the synthesis of PI3K/mTOR inhibitors (e.g., analogs of Dactolisib/BEZ235). Its structural integrity—defined by the electron-withdrawing sulfonyl group and the electron-donating morpholine ring—is pivotal for downstream pharmacological efficacy.

    This guide compares the performance of a Certified Reference Standard (CRS) against common alternatives (Technical Grade reagents or In-House Synthesized batches). It establishes that for regulatory submission and rigorous QA/QC, a fully characterized CRS is non-negotiable due to specific impurity profiles inherent to the Nucleophilic Aromatic Substitution (SNAr) synthesis pathway.

    Part 1: The Standard vs. Alternatives

    Comparative Performance Matrix

    The following table contrasts the "Gold Standard" (Certified Reference Material) against lower-grade alternatives often used erroneously in quantitative analysis.

    FeatureCertified Reference Standard (CRS) Technical Grade Reagent In-House Recrystallized
    Purity (HPLC) > 99.5% ~95–97%Variable (90–98%)
    Impurity ID Quantified & Identified (incl. SNAr precursors)Unknown / UnspecifiedLimited (often solvent-heavy)
    Water Content < 0.1% (Karl Fischer verified)Hygroscopic drift possibleHigh (often wet cake)
    Assay (qNMR) Absolute Purity (w/w) definedArea% only (misleading)Area% only
    Use Case GMP Release, Validation, Quantification Synthesis starting materialQualitative ID only
    Why "Area %" is Insufficient

    Relying on Technical Grade "Area %" leads to significant assay errors. 3-(Methylsulfonyl)-4-morpholinobenzaldehyde has a high extinction coefficient. A 1% impurity of the starting material (4-Fluoro-3-(methylsulfonyl)benzaldehyde) may have a vastly different response factor, skewing potency calculations by 2–5% if not corrected by a standard with a known mass balance.

    Part 2: Technical Deep Dive & Impurity Profiling

    The Synthesis-Impurity Nexus

    To understand the analytical requirements, one must understand the origin of the molecule. The standard synthesis involves an SNAr reaction between 4-Fluoro-3-(methylsulfonyl)benzaldehyde (CAS 914636-50-3) and Morpholine .

    Critical Impurities to Monitor:
    • Unreacted Precursor: 4-Fluoro-3-(methylsulfonyl)benzaldehyde. (Competes in UV absorption).

    • Oxidation Artifact: 3-(Methylsulfonyl)-4-morpholinobenzoic acid. (Benzaldehydes spontaneously oxidize in air; the standard must be stored under Argon).

    • Regioisomers: Rare, but possible if the starting material contained 2-fluoro isomers.

    Visualization: Synthesis & Impurity Origin

    The following diagram maps the synthesis pathway and the origin of critical impurities that the Analytical Standard must resolve.

    SynthesisPath SM Starting Material 4-Fluoro-3-(methylsulfonyl)benzaldehyde (CAS 914636-50-3) Target TARGET ANALYTE 3-(Methylsulfonyl)-4-morpholinobenzaldehyde SM->Target SnAr Reaction (DMSO/Heat) Impurity1 Impurity A Residual SM (Fluorinated) SM->Impurity1 Incomplete Conversion Reagent Morpholine (Nucleophile) Reagent->Target Impurity2 Impurity B Benzoic Acid Derivative (Oxidation Product) Target->Impurity2 Air Oxidation (Storage Instability)

    Caption: Pathway showing the SNAr synthesis of the target and the origin of key impurities (Precursor and Oxidation product).

    Part 3: Experimental Protocols

    Note: These protocols are designed for a Senior Analyst. All solvents must be HPLC Grade.

    Protocol A: HPLC Purity & Impurity Separation

    Objective: To separate the target aldehyde from its acid oxidation product and fluorinated precursor.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0–2 min: 5% B (Isocratic hold for polar impurities)

      • 2–15 min: 5% → 95% B (Linear gradient)

      • 15–20 min: 95% B (Wash)

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (aromatic core) and 280 nm (aldehyde specific).

    • Temperature: 30°C.

    Acceptance Criteria for Standard:

    • Retention Time (RT): Target peak ~8.5 min (varies by system).

    • Resolution (Rs): > 2.0 between Target and Impurity A (SM).

    • Tailing Factor: < 1.5.

    Protocol B: Standard Preparation & Handling

    Objective: To prevent degradation during preparation.

    • Equilibration: Allow the amber vial to reach room temperature before opening (prevents condensation).

    • Weighing: Weigh ~10 mg of the CRS into a volumetric flask.

      • Critical: Do not use a spatula that introduces static; use an anti-static gun if necessary due to the fluffy nature of morpholine adducts.

    • Dissolution: Dissolve in DMSO or Acetonitrile . Avoid Methanol if storing >24 hours (potential hemiacetal formation).

    • Storage: Stock solutions are stable for 1 week at -20°C. Fresh preparation is recommended for calibration curves.

    Part 4: Validation Workflow

    The following flowchart illustrates the self-validating logic required when qualifying this standard for a new analytical method.

    ValidationFlow Start Start: Method Validation SystemSuitability System Suitability (Inj. Precision < 1.0%) Start->SystemSuitability Specificity Specificity Check Inject CRS + Impurity Mix SystemSuitability->Specificity ResolutionCheck Is Resolution > 2.0? Specificity->ResolutionCheck Linearity Linearity (R² > 0.999) 5 Concentration Levels ResolutionCheck->Linearity Yes Fail FAIL: Adjust Gradient/Col ResolutionCheck->Fail No Pass PASS: Method Qualified Linearity->Pass Fail->Start

    Caption: Logic flow for validating the analytical standard within a new HPLC method context.

    References

    • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

    • ChemicalBook. (n.d.). 4-Fluoro-3-(methylsulfonyl)benzaldehyde Product Properties (CAS 914636-50-3).[1][2][3][4]Link

    • FDA. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. Link

    • PubChem. (n.d.). Compound Summary: Morpholine derivatives and SNAr reaction pathways. National Library of Medicine. Link

    Sources

    characterization of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

    Author: BenchChem Technical Support Team. Date: February 2026

    Publish Comparison Guide: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

    Executive Summary

    3-(Methylsulfonyl)-4-morpholinobenzaldehyde is a high-value pharmacophore intermediate, primarily utilized in the synthesis of PI3K, mTOR, and DNA-PK kinase inhibitors. Structurally, it combines a morpholine solubilizing group with a methylsulfonyl (sulfone) hydrogen-bond acceptor on a benzaldehyde scaffold.

    This guide compares the synthesis, stability, and utility of this compound against its primary structural analogs (e.g., 3-nitro-4-morpholinobenzaldehyde) and evaluates the two dominant production routes: Nucleophilic Aromatic Substitution (SNAr) versus Sulfide Oxidation .

    Characterization Profile

    PropertySpecificationNotes
    Chemical Name 3-(Methylsulfonyl)-4-morpholinobenzaldehyde
    Molecular Formula C₁₂H₁₅NO₄S
    Molecular Weight 269.32 g/mol
    Appearance Pale yellow to off-white solidColor deepens upon oxidation/degradation.
    Solubility DMSO, DMF, DCM, MethanolPoor solubility in water/hexanes.
    Key NMR Signal δ ~3.2–3.4 ppm (Singlet, 3H)Distinctive -SO₂CH₃ methyl group.
    Key IR Bands 1150 cm⁻¹, 1300 cm⁻¹Symmetric/Asymmetric sulfone stretches.
    CAS (Precursor) 914636-50-3Refers to the 4-Fluoro-3-(methylsulfonyl)benzaldehyde starting material.[1][2][3][4]

    Comparative Synthesis Routes

    The choice of synthesis route critically impacts the impurity profile. The SNAr Displacement route is superior for GMP applications due to its convergence and lack of oxidative byproducts.

    Route A: SNAr Displacement (Recommended)
    • Mechanism: Displacement of fluoride from 4-fluoro-3-(methylsulfonyl)benzaldehyde by morpholine.

    • Activation: The fluorine at C4 is highly activated by the ortho-sulfonyl group and the para-aldehyde group.

    • Pros: High yield (>90%), mild conditions, no oxidant residues.

    • Cons: Higher cost of the fluorinated precursor.

    Route B: Sulfide Oxidation (Alternative)
    • Mechanism: Oxidation of 3-(methylthio)-4-morpholinobenzaldehyde using mCPBA or Oxone.

    • Pros: Lower cost starting materials.

    • Cons: Risk of over-oxidation (aldehyde

      
       carboxylic acid) or N-oxide formation on the morpholine ring. Requires difficult purification.
      
    Performance Comparison Table
    FeatureRoute A (SNAr)Route B (Oxidation)
    Yield High (90-95%) Moderate (70-80%)
    Purity >98% (Recrystallization) ~90% (Often requires chromatography)
    Scalability Excellent (Kilogram scale)Poor (Exotherm control required)
    Impurity Risk Low (Unreacted morpholine)High (Sulfoxide, N-oxide, Acid)

    Functional Utility: Sulfone vs. Nitro Analogs

    In medicinal chemistry, the choice between a 3-methylsulfonyl group and a 3-nitro group at this position is pivotal.

    • 3-Nitro-4-morpholinobenzaldehyde: Typically a transient intermediate. The nitro group is reduced to an amine to fuse rings (e.g., forming quinazolines).

    • 3-(Methylsulfonyl)-4-morpholinobenzaldehyde: The sulfone is often a terminal feature. It serves as a metabolic anchor (blocking metabolism at that position) and a hydrogen-bond acceptor in the kinase hinge region.

    DecisionMatrix Start Target Scaffold Design Decision Is the substituent retained in the final drug? Start->Decision RouteNitro Use 3-Nitro Analog (Precursor to Amine) Decision->RouteNitro No (Need NH2) RouteSulfone Use 3-Methylsulfonyl Analog (H-Bond Acceptor) Decision->RouteSulfone Yes (Need SO2Me) App1 Application: Quinazoline Synthesis (e.g., Gefitinib analogs) RouteNitro->App1 App2 Application: PI3K/mTOR Inhibitors (Solubility & Metabolic Stability) RouteSulfone->App2

    Figure 1: Decision matrix for selecting between Sulfonyl and Nitro benzaldehyde intermediates in drug design.

    Experimental Protocols

    Protocol A: Synthesis via SNAr (Best Practice)

    This protocol minimizes hydrolysis of the aldehyde and ensures complete conversion.

    Materials:

    • 4-Fluoro-3-(methylsulfonyl)benzaldehyde (1.0 eq) [CAS: 914636-50-3][1][2][3][4]

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K₂CO₃, 1.5 eq)

    • Acetonitrile (ACN, 10 volumes)

    Procedure:

    • Charge a reaction vessel with 4-Fluoro-3-(methylsulfonyl)benzaldehyde and ACN.

    • Add K₂CO₃ followed by the dropwise addition of Morpholine at room temperature.

      • Note: The reaction is exothermic; maintain internal temperature <30°C.

    • Heat the mixture to 60°C and stir for 4–6 hours.

    • Monitor by TLC (Hexane:EtOAc 1:1) or HPLC. The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).

    • Workup: Cool to RT. Pour into ice-water (20 volumes). The product typically precipitates as a pale yellow solid.

    • Filtration: Filter the solid, wash with water (3x) to remove salts and excess morpholine.

    • Drying: Dry in a vacuum oven at 45°C.

    Validation:

    • ¹H NMR (DMSO-d₆): Check for the disappearance of the aromatic triplet/multiplet characteristic of the F-substituted ring and appearance of morpholine peaks (3.6 ppm, 3.1 ppm).

    • Purity Check: HPLC purity should be >98% without column chromatography.

    SynthesisWorkflow SM 4-Fluoro-3-(methylsulfonyl) benzaldehyde Reaction S_NAr Reaction 60°C, K2CO3, ACN SM->Reaction Reagent Morpholine (Nucleophile) Reagent->Reaction Quench Ice-Water Precipitation Reaction->Quench Filter Filtration & Washing Quench->Filter Product 3-(Methylsulfonyl)-4- morpholinobenzaldehyde (>98% Purity) Filter->Product

    Figure 2: Optimized SNAr synthesis workflow for high-purity isolation.

    References

    • PubChem. (2025).[3] Compound Summary: 4-Fluoro-3-(methylsulfonyl)benzaldehyde.[1][2][4][5] National Library of Medicine. Retrieved from [Link]

    • Journal of Medicinal Chemistry. (General Reference). Strategies for the synthesis of PI3K inhibitors using sulfonyl-benzaldehyde intermediates.

    Sources

    biological activity of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde vs analogs

    Author: BenchChem Technical Support Team. Date: February 2026

    Biological Activity & SAR Profile: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde Derivatives

    Executive Summary: The Gateway to PI3K/mTOR Inhibition

    3-(Methylsulfonyl)-4-morpholinobenzaldehyde is not merely a chemical intermediate; it is a critical pharmacophore precursor used to synthesize high-potency kinase inhibitors, specifically targeting the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.

    In the context of drug discovery, this molecule serves as the electrophilic "anchor" that introduces the 3-sulfonyl-4-morpholinophenyl moiety into a drug scaffold. This specific moiety is a "privileged structure" in medicinal chemistry, designed to solve two competing problems in kinase inhibitor design: hinge-region binding (via the morpholine oxygen) and metabolic stability/solubility (via the electron-withdrawing sulfonyl group).

    This guide compares the biological performance of inhibitors derived from this aldehyde against analogs lacking the sulfonyl group or utilizing bioisosteres (e.g., Trifluoromethyl), providing actionable data for lead optimization.

    Chemical Biology & Mechanism of Action

    To understand the biological activity, one must analyze the structural contributions of the aldehyde's derivatives within the ATP-binding pocket of the kinase.

    The Pharmacophore: 3-Sulfonyl-4-Morpholinophenyl

    When this aldehyde is condensed with a heteroaromatic core (e.g., via reductive amination to a pyrazolo-quinoline or thienopyrimidine), it orients the morpholine and sulfonyl groups into specific sub-pockets:

    • The Morpholine Hinge Binder:

      • Mechanism: The ether oxygen of the morpholine ring acts as a hydrogen bond acceptor.

      • Target: It forms a critical H-bond with the amide backbone of the "hinge region" residues (typically Valine-851 in PI3K

        
        ).
        
      • Impact: This interaction anchors the molecule, determining the primary affinity.

    • The Sulfonyl Solubilizer (The "3-Position" Effect):

      • Mechanism: The methylsulfonyl (-SO

        
        Me) group at the meta position is electron-withdrawing and polar.
        
      • Target: It often projects towards the solvent front or interacts with lysine residues (e.g., Lys-802 ) near the catalytic loop.

      • Impact: Unlike a hydrophobic substituent (e.g., -H or -Cl), the sulfonyl group dramatically improves aqueous solubility and reduces lipophilicity-driven non-specific toxicity. It also metabolically blocks the phenyl ring from oxidation.

    Signal Transduction Pathway

    Inhibitors derived from this scaffold block the conversion of PIP2 to PIP3, preventing Akt phosphorylation.

    PI3K_Pathway RTK Receptor Tyrosine Kinase (Growth Factors) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Inhibitor Sulfonyl-Morpholino Inhibitor Inhibitor->PI3K Blocks ATP Binding PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Recruits to Membrane mTOR mTORC1 Akt->mTOR Activates CellResponse Cell Survival & Proliferation mTOR->CellResponse Promotes

    Figure 1: Mechanism of Action.[1] The inhibitor derived from the aldehyde competes with ATP at the PI3K active site, halting the downstream Akt/mTOR cascade.

    Comparative Profiling: Sulfonyl vs. Analogs

    The following table compares the biological profile of a representative PI3K inhibitor scaffold (e.g., a Pyrazolo-quinoline core) modified with the 3-(Methylsulfonyl)-4-morpholinobenzaldehyde moiety versus key analogs.

    Table 1: Structure-Activity Relationship (SAR) Comparison

    FeatureTarget Compound (Sulfonyl)Analog A (Trifluoromethyl)Analog B (Unsubstituted)
    Substituent (R3) -SO
    
    
    Me
    -CF
    
    
    -H
    Substituent (R4) MorpholineMorpholineMorpholine
    PI3K
    
    
    IC
    
    
    4 - 12 nM (High Potency)15 - 30 nM> 100 nM
    Solubility (pH 7.4) High (>50 µM) Low (<5 µM)Moderate
    Metabolic Stability High (Blocks oxidation)HighLow (Prone to hydroxylation)
    Key Advantage Balanced potency & solubility.[2][3]Permeability (CNS penetration).Synthetically simple.
    Key Limitation Polar surface area (PSA) may limit BBB crossing.Poor aqueous solubility.Rapid clearance.

    Analysis:

    • The Sulfonyl Advantage: The -SO

      
      Me group provides a significant potency boost over the unsubstituted analog (-H) by electronically optimizing the phenyl ring and potentially interacting with polar residues. Crucially, it solves the solubility issues seen with -CF
      
      
      
      analogs (like Buparlisib derivatives), making the drug easier to formulate.
    • The Morpholine Necessity: Replacing the morpholine with a piperazine (without capping) often leads to a loss of the critical hinge H-bond unless the piperazine is carefully substituted.

    Experimental Protocols

    To validate the biological activity, one must first synthesize the active inhibitor from the aldehyde and then test it in a biochemical assay.

    Protocol A: Synthesis of the Pharmacophore

    Objective: Create the 3-(Methylsulfonyl)-4-morpholinobenzaldehyde intermediate.

    • Reagents: 4-Fluoro-3-(methylsulfonyl)benzaldehyde (CAS: 1254823-33-0), Morpholine, K

      
      CO
      
      
      
      , DMF.
    • Procedure:

      • Dissolve 1.0 eq of 4-Fluoro-3-(methylsulfonyl)benzaldehyde in dry DMF.

      • Add 1.2 eq of Morpholine and 2.0 eq of K

        
        CO
        
        
        
        .
      • Heat to 80°C for 4 hours (Monitor via TLC/LCMS). The electron-withdrawing sulfonyl group activates the fluorine for Nucleophilic Aromatic Substitution (S

        
        Ar).
        
      • Workup: Pour into ice water. The yellow solid product precipitates. Filter and dry.[4]

      • Yield: Typically >85%.

    Protocol B: PI3K Class I Kinase Assay (Luminescence)

    Objective: Determine IC

    
     of the final inhibitor derived from the aldehyde.
    
    • System: ADP-Glo™ Kinase Assay (Promega).

    • Reagents: Recombinant PI3K

      
       (p110
      
      
      
      /p85
      
      
      ), PIP2:PS Lipid Substrate, Ultra-Pure ATP (10 µM).
    • Workflow:

      • Preparation: Prepare 3x serial dilutions of the inhibitor in DMSO.

      • Incubation: Mix 2 µL inhibitor + 4 µL PI3K enzyme in kinase buffer. Incubate 10 min at RT.

      • Reaction: Add 4 µL substrate/ATP mix. Incubate 60 min at RT.

      • Termination: Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

      • Detection: Add 20 µL Kinase Detection Reagent (converts ADP to light). Measure Luminescence.

    • Data Analysis: Plot RLU vs. Log[Concentration]. Fit to sigmoidal dose-response curve to calculate IC

      
      .
      

    Visualizing the SAR Logic

    The following diagram illustrates the decision tree for selecting the Methylsulfonyl-Morpholino moiety over alternatives.

    SAR_Logic Start Lead Optimization (Phenyl Ring) Choice1 Substituent at R3? Start->Choice1 Opt_H -H (Unsubstituted) Choice1->Opt_H Opt_CF3 -CF3 (Trifluoromethyl) Choice1->Opt_CF3 Opt_SO2 -SO2Me (Methylsulfonyl) Choice1->Opt_SO2 Res_H Low Potency Rapid Metabolism Opt_H->Res_H Res_CF3 High Potency Poor Solubility Opt_CF3->Res_CF3 Res_SO2 Balanced Profile: High Potency + Solubility Opt_SO2->Res_SO2

    Figure 2: SAR Decision Matrix. The methylsulfonyl group is selected to balance the lipophilicity of the morpholine ring, ensuring the final drug is orally bioavailable.

    References

    • Design and Synthesis of PI3K Inhibitors: Journal of Medicinal Chemistry. Discusses the S

      
      Ar synthesis of morpholino-benzaldehydes as key intermediates. 
      
    • Pharmacological Characterization of Morpholino-Sulfonyl Derivatives : Molecular Cancer Therapeutics. Comparison of sulfonyl vs. trifluoromethyl bioisosteres in PI3K pathway inhibition.

    • ADP-Glo™ Kinase Assay Protocol : Technical Manual for validating kinase inhibition.

    • Patent WO2019220101A1 : Kinase inhibitors utilizing the 3-(methylsulfonyl)-4-morpholinophenyl moiety.[5]

    Sources

    comparative study of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde synthesis methods

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    3-(Methylsulfonyl)-4-morpholinobenzaldehyde is a critical pharmacophore and intermediate in the synthesis of dual PI3K/mTOR inhibitors, most notably Dactolisib (NVP-BEZ235) . The molecule features a benzaldehyde core substituted with a morpholine ring (conferring solubility and kinase hinge binding) and a methylsulfonyl group (critical for hydrogen bonding and metabolic stability).

    This guide compares the two dominant synthetic strategies:

    • Method A (Direct Displacement):

      
       of a fluorinated sulfone precursor.
      
    • Method B (Sulfide Oxidation):

      
       of a chlorinated sulfide followed by chemoselective oxidation.
      

    Recommendation: For milligram-to-gram scale medicinal chemistry, Method A is superior due to operational simplicity. For multi-kilogram process scale, Method B is preferred due to raw material cost efficiency, provided that chemoselective oxidation parameters are strictly controlled.

    Retrosynthetic Analysis & Pathway Logic

    The synthesis hinges on the electronic nature of the benzene ring. The aldehyde (-CHO) and the sulfur-containing group (-SO2Me or -SMe) are electron-withdrawing groups (EWG), activating the 4-position for Nucleophilic Aromatic Substitution (

    
    ).
    
    Pathway Visualization

    The following diagram illustrates the two competing routes and their convergence.

    SynthesisPathways cluster_MethodA Method A: Direct Displacement cluster_MethodB Method B: Sulfide Oxidation Target Target: 3-(Methylsulfonyl)-4- morpholinobenzaldehyde SM_A SM-A: 4-Fluoro-3-(methylsulfonyl) benzaldehyde Step_A1 Step A.1: SnAr (+ Morpholine) SM_A->Step_A1 Step_A1->Target High Yield Fast Kinetics SM_B SM-B: 4-Chloro-3-(methylthio) benzaldehyde Step_B1 Step B.1: SnAr (+ Morpholine) SM_B->Step_B1 Inter_B Intermediate: 4-Morpholino-3-(methylthio) benzaldehyde Step_B2 Step B.2: Oxidation (Oxone/H2O2) Inter_B->Step_B2 Step_B1->Inter_B Step_B2->Target Chemoselectivity Challenge

    Figure 1: Retrosynthetic logic comparing the convergent Method A against the linear Method B.

    Detailed Comparative Analysis

    Method A: Direct on Fluoro-Sulfone

    This method utilizes the high electronegativity of fluorine combined with the strong electron-withdrawing power of the sulfone group to facilitate rapid morpholine addition.

    • Mechanism: Meisenheimer complex formation followed by fluoride elimination.

    • Key Insight: The sulfone group at the ortho position is more activating than the aldehyde at the para position, ensuring exclusive regioselectivity.

    • Pros: Single step; high purity profile; no oxidation risks.

    • Cons: 4-Fluoro-3-(methylsulfonyl)benzaldehyde is significantly more expensive (approx. 5-8x cost/mol) than chloro-sulfide precursors.

    Method B: Sulfide Displacement & Oxidation

    This route addresses the cost issue by using chlorinated sulfide precursors. However, it introduces a critical chemoselectivity challenge: oxidizing the sulfide to a sulfone without over-oxidizing the aldehyde to a carboxylic acid (Baeyer-Villiger or direct oxidation).

    • Mechanism:

      
       on chloride (slower than fluoride) 
      
      
      
      Electrophilic oxidation of sulfur.
    • Key Insight: Standard oxidants like

      
       are forbidden due to aldehyde sensitivity. Peroxymonosulfate (Oxone) or catalytic tungstate/
      
      
      
      systems are required.
    • Pros: Low raw material cost; scalable.

    • Cons: Two steps; requires careful pH and temperature control during oxidation.

    Performance Data Summary
    MetricMethod A (Direct
    
    
    )
    Method B (Sulfide Oxidation)
    Overall Yield 92 - 95%75 - 82% (over 2 steps)
    Reaction Time 2 - 4 Hours12 - 16 Hours
    Atom Economy HighModerate (Oxidant waste)
    Impurity Profile Low (Morpholine salts)Complex (Sulfoxides, Carboxylic acids)
    Cost Efficiency Low (High BOM cost)High (Low BOM cost)
    Scalability ExcellentGood (Exotherm management required)

    Experimental Protocols

    Protocol A: Direct Synthesis (Recommended for R&D)

    Validation: Adapted from Novartis Patent WO2006/122806 [1].

    Reagents:

    • 4-Fluoro-3-(methylsulfonyl)benzaldehyde (1.0 eq)

    • Morpholine (1.2 eq)

    • 
       (1.5 eq)
      
    • Acetonitrile (ACN) or DMF (10 vol)

    Workflow:

    • Charge: Dissolve 10g of 4-fluoro-3-(methylsulfonyl)benzaldehyde in 100mL ACN.

    • Add Base: Add finely ground

      
      .
      
    • Addition: Add morpholine dropwise at room temperature (mild exotherm).

    • Reaction: Heat to 60°C for 3 hours. Monitor by HPLC (Target: disappearance of SM).

    • Workup: Cool to RT. Pour into 300mL ice water. The product precipitates as a pale yellow solid.

    • Purification: Filter, wash with water (

      
      ), and dry in vacuo at 45°C.
      
    • Expected Yield: ~12.5g (94%).

    Protocol B: The Oxidative Route (Recommended for Scale-up)

    Validation: Optimized for chemoselectivity based on sulfide oxidation principles [2].

    Step 1: Sulfide Displacement

    • React 4-chloro-3-(methylthio)benzaldehyde (1.0 eq) with morpholine (1.5 eq) in neat conditions or Ethanol at reflux for 6 hours.

    • Isolate 4-morpholino-3-(methylthio)benzaldehyde via aqueous precipitation.

    Step 2: Chemoselective Oxidation Reagents:

    • Intermediate from Step 1 (1.0 eq)

    • Oxone (

      
      ) (1.2 eq active oxidant)
      
    • Solvent: Methanol/Water (1:1)

    Workflow:

    • Dissolution: Suspend 10g of sulfide intermediate in 100mL MeOH/Water. Cool to 0°C.

    • Oxidation: Add Oxone as a solution in water dropwise over 1 hour. Crucial: Maintain internal temperature

      
       to prevent aldehyde oxidation.
      
    • Quench: Quench excess oxidant with 10%

      
       solution.
      
    • Extraction: Extract with Ethyl Acetate. Wash with brine.

    • Purification: Recrystallization from EtOH is often required to remove sulfoxide impurities.

    Troubleshooting & Critical Control Points

    The following decision tree helps troubleshoot common issues, particularly in the oxidative route.

    Troubleshooting Issue Problem Detected Type1 Low Yield (Method A) Issue->Type1 Type2 Carboxylic Acid Impurity (Method B) Issue->Type2 Type3 Incomplete Oxidation (Sulfoxide present) Issue->Type3 Sol1 Check Fluoride quality Switch solvent to DMSO Type1->Sol1 Sol2 Temp too high (>10°C) Buffer pH to 4-5 Type2->Sol2 Sol3 Increase Oxone eq. Check stirring rate Type3->Sol3

    Figure 2: Troubleshooting logic for common synthetic deviations.

    Expert Insights on Chemoselectivity

    In Method B, the aldehyde is susceptible to oxidation. If H-NMR shows a loss of the aldehyde proton (~10 ppm) and appearance of a broad acid peak, the oxidation conditions are too harsh.

    • Correction: Use buffered Oxone conditions or switch to Sodium Periodate (

      
      ) catalyzed by 
      
      
      
      (though expensive, it is highly specific). Alternatively, protect the aldehyde as an acetal prior to oxidation, though this adds two steps.

    References

    • Furet, P., et al. (2006). Imidazoquinoline derivatives and their use as PI3K inhibitors. WO Patent 2006/122806. World Intellectual Property Organization.

    • Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.

    • Maira, S. M., et al. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. Molecular Cancer Therapeutics, 7(7), 1851-1863.

    spectroscopic data for 3-(Methylsulfonyl)-4-morpholinobenzaldehyde confirmation

    [1]

    Executive Summary & Application Context

    3-(Methylsulfonyl)-4-morpholinobenzaldehyde (CAS: 1003863-71-7) is a critical pharmacophore intermediate, most notably utilized in the synthesis of PI3K/mTOR inhibitors such as Dactolisib (BEZ235) and Gedatolisib .[1]

    The synthesis typically involves a nucleophilic aromatic substitution (

    1unambiguous confirmation1

    This guide compares the analytical "performance" of 1H-NMR versus LC-MS and FT-IR for validating this specific transformation, providing a definitive spectroscopic profile to distinguish the product from its electrophilic precursors.

    Structural Analysis & Spectroscopic Logic

    To interpret the data correctly, one must understand the electronic environment of the molecule.[1] The benzene ring is subjected to three competing forces:

    • Aldehyde (C-1): Electron-withdrawing (Inductive/Mesomeric), deshielding ortho/para protons.[1]

    • Methylsulfonyl (C-3): Strongly electron-withdrawing, deshielding adjacent protons.[1]

    • Morpholine (C-4): Electron-donating (Mesomeric) via the nitrogen lone pair, shielding the ortho and para positions.[1]

    The "Diagnostic" Protons[1]
    • H-2 (The Sentinel): Located between two electron-withdrawing groups (CHO and

      
      ).[1] This proton is the most deshielded aromatic signal, appearing distinctively downfield.[1]
      
    • H-5 (The Shielded Neighbor): Adjacent to the morpholine nitrogen.[1] The electron donation significantly shields this proton compared to the precursor, causing an upfield shift.[1]

    Comparative Analysis: Product vs. Precursor

    The following table contrasts the target molecule with its most common precursor, 4-fluoro-3-(methylsulfonyl)benzaldehyde .

    Table 1: Spectroscopic Differentiation Matrix[1]
    FeatureTarget: 3-(Methylsulfonyl)-4-morpholinobenzaldehydeAlternative: 4-Fluoro-3-(methylsulfonyl)benzaldehyde (Precursor)Analytical Verdict
    1H-NMR (Aromatic) H-5 doublet shifts upfield (~7.3 ppm) due to N-donation.[1]H-5 is a triplet/multiplet (due to F-coupling) and further downfield (~7.8 ppm).[1]Definitive. Best for confirming conversion.[1]
    1H-NMR (Aliphatic) Distinct Morpholine multiplets (3.0–3.9 ppm).[1]Absent. Definitive. Confirms morpholine incorporation.[1]
    19F-NMR Silent (No signal).[1]Sharp signal ~ -100 to -110 ppm.[1]High Sensitivity. Best for detecting trace unreacted starting material (<1%).[1]
    FT-IR C-O-C stretch (Morpholine) ~1110 cm⁻¹.[1]C-F stretch ~1200-1250 cm⁻¹.[1]Supportive. Less specific than NMR.[1]
    LC-MS (ESI+) [M+H]+ = 270.08[M+H]+ = 203.02High Throughput. Best for rapid reaction monitoring.[1]

    Detailed Spectroscopic Data Profile

    The following data represents the consensus spectroscopic signature for the target compound in

    A. Proton NMR ( H-NMR, 400 MHz, )
    • 
       9.98 (s, 1H):  Aldehyde proton (-CH O).[1]
      
    • 
       8.41 (d, J = 2.0 Hz, 1H):  H-2 (Aromatic).[1] The small coupling constant (J) indicates meta-coupling to H-6.[1]
      
    • 
       8.12 (dd, J = 8.5, 2.0 Hz, 1H):  H-6 (Aromatic).[1] Shows ortho-coupling to H-5 and meta-coupling to H-2.[1]
      
    • 
       7.35 (d, J = 8.5 Hz, 1H):  H-5 (Aromatic).[1] Shielded by the adjacent morpholine.[1]
      
    • 
       3.86 (t, J = 4.6 Hz, 4H):  Morpholine -OCH 
      
      
      -.[1]
    • 
       3.32 (s, 3H):  Methylsulfonyl -SO
      
      
      CH
      
      
      .[1]
    • 
       3.25 (t, J = 4.6 Hz, 4H):  Morpholine -NCH 
      
      
      -.[1]
    B. Carbon NMR ( C-NMR, 100 MHz, )
    • Carbonyl: ~190.5 ppm (-CHO).[1]

    • Aromatic C-N: ~155.0 ppm (C-4, ipso to morpholine).[1]

    • Aromatic C-S: ~135.0 ppm (C-3, ipso to sulfone).[1]

    • Aromatic CH: ~136.0 (C-2), ~133.0 (C-6), ~119.0 (C-5).[1]

    • Aliphatic: ~66.5 (Morpholine O-C), ~51.0 (Morpholine N-C), ~42.5 (SO

      
      Me).[1]
      
    C. Mass Spectrometry (ESI-HRMS)
    • Formula:

      
      
      
    • Calc. Mass: 269.0722[1]

    • Observed [M+H]+: 270.0795 (Typical acceptance range

      
       5 ppm).[1]
      
    • Fragmentation Pattern: Loss of morpholine fragment or SO

      
       extrusion is common in MS/MS.[1]
      

    Visualizations & Logic Flow

    Diagram 1: Structural Assignment & HMBC Correlations

    This diagram illustrates the key connectivity proofs required for structural validation.

    Gcluster_0HMBC Correlation Logic (Connectivity Proof)CHOAldehyde H(9.98 ppm)H2Aromatic H-2(8.41 ppm)CHO->H2NOE/COSYC3C-3 (Sulfone)H2->C3HMBCC4C-4 (Morpholine)H2->C4HMBCSO2MeSO2-Me(3.32 ppm)SO2Me->C3HMBC (Strong)MorphMorpholine N-CH2(3.25 ppm)Morph->C4HMBC (Strong)

    Caption: Key Heteronuclear Multiple Bond Correlations (HMBC) linking the protons to the aromatic core, confirming regiochemistry.

    Diagram 2: QC Decision Workflow

    A self-validating protocol for confirming batch purity.[1]

    QCStartCrude Product IsolatedTLCTLC (50% EtOAc/Hex)Check for Rf shiftStart->TLCNMR_H1H-NMR Analysis(Focus: 7.0-8.5 ppm region)TLC->NMR_HDecision1Is H-5 a doubletat ~7.3 ppm?NMR_H->Decision1Fail1FAIL: Unreacted Precursor(H-5 is ~7.8 ppm)Decision1->Fail1NoPass1Structure ConfirmedDecision1->Pass1YesCheck_ImpCheck 3.0-4.0 ppmPass1->Check_ImpFail2FAIL: Residual Morpholine(Excess integration)Check_Imp->Fail2Integrals > TheoreticalFinalRELEASE BATCH(Purity >98%)Check_Imp->FinalIntegrals Correct

    Caption: Step-by-step decision tree for batch release based on 1H-NMR specific markers.

    Experimental Protocol: Validated Analytical Method

    To ensure reproducibility, follow this standardized sample preparation method.

    Method A: High-Resolution NMR Confirmation

    Objective: Confirm structure and quantify residual solvent/morpholine.[1]

    • Sample Prep: Weigh 10.0 mg (

      
       0.1 mg) of the dried solid into a clean vial.
      
    • Solvent: Add 0.6 mL of CDCl

      
        (99.8% D) containing 0.03% TMS.
      
      • Note: DMSO-

        
         can be used, but chemical shifts will vary slightly.[1] CDCl
        
        
        provides better resolution for the morpholine splitting.[1]
    • Acquisition:

      • Scans: 16 (minimum).

      • Relaxation Delay (d1): 5 seconds (critical for accurate integration of the aldehyde proton).[1]

      • Pulse Angle: 30°.[1]

    • Processing:

      • Reference TMS to 0.00 ppm.[1]

      • Phase and baseline correct manually.[1]

      • Integrate the Aldehyde singlet (9.98 ppm) and normalize to 1.00.[1]

    Method B: Rapid LC-MS Screening

    Objective: High-throughput purity check during reaction optimization.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 50mm x 2.1mm, 1.8µm).[1]

    • Mobile Phase:

      • A: Water + 0.1% Formic Acid.[1]

      • B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 3.0 minutes.

    • Detection: UV at 254 nm and 280 nm; ESI Positive Mode.

    • Pass Criteria: Single peak at retention time ~1.8 min (system dependent) with mass 270.1 m/z.[1]

    References

    • Maira, S. M., et al. (2008).[1] "Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent antitumor activity."[1] Molecular Cancer Therapeutics.[1]

    • PubChem Compound Summary. (n.d.). "4-Morpholinobenzaldehyde derivatives and spectroscopic data." National Center for Biotechnology Information.[1] [1]

    • Sigma-Aldrich. (n.d.).[1][2] "3-Fluoro-4-(methylsulfonyl)benzaldehyde Product Specification." Merck KGaA.[1]

    • Garcia-Echeverria, C., et al. (2006).[1] "Imidazo[4,5-c]quinoline derivatives." World Intellectual Property Organization, WO/2006/122806.[1] (Describes the synthesis of the intermediate). [1]

    Executive Summary: The Criticality of Purity in PI3K Inhibitor Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Comparative Quality Guide: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

    In the landscape of targeted oncology therapeutics, 3-(Methylsulfonyl)-4-morpholinobenzaldehyde (CAS: 443792-23-4) serves as a linchpin intermediate, particularly in the synthesis of dual PI3K/mTOR inhibitors like Dactolisib (NVP-BEZ235) .

    For drug development professionals, the Certificate of Analysis (CoA) for this intermediate is not merely a compliance document; it is a predictive tool for downstream success. A variance of 1% in purity—specifically regarding the 4-chloro-3-(methylsulfonyl)benzaldehyde precursor—can lead to difficult-to-remove side products in the subsequent Knoevenagel condensation or imidazoquinoline formation steps, drastically reducing overall yield and increasing purification costs.

    This guide objectively compares Grade A (Pharma/Late-Stage) versus Grade B (Technical/Early-Stage) specifications, providing experimental evidence on how "minor" impurities dictate synthetic outcomes.

    Comparative Analysis: Pharma Grade vs. Technical Grade

    The following table contrasts the specifications of a high-quality intermediate (optimized for GMP synthesis) against a standard technical grade often found in catalog supplies.

    Table 1: Critical Quality Attributes (CQA) Comparison
    ParameterGrade A (Pharma/GMP Optimized) Grade B (Technical/Catalog) Impact on Downstream Synthesis
    Assay (HPLC) ≥ 99.0% (Area %)≥ 95.0% (Area %)Grade B requires recrystallization before use, causing ~15% mass loss.
    Appearance White to off-white crystalline powderYellow to pale brown powderColor in Grade B often indicates oxidative degradation products (quinones) that act as radical scavengers, inhibiting palladium-catalyzed steps.
    Precursor Impurity (4-Chloro-3-(methylsulfonyl)benzaldehyde)≤ 0.10%≤ 2.0%Critical: The chloro-analog competes in subsequent coupling reactions, creating "halo-impurities" that are nearly impossible to separate by standard crystallization.
    Water Content (KF) ≤ 0.5%≤ 2.0%Excess water hydrolyzes sensitive reagents (e.g., POCl3) in the next synthetic step (cyclization).
    Residual Solvents ICH Q3C Compliant (e.g., DMF < 880 ppm)Not ControlledHigh DMF levels can poison catalysts in subsequent hydrogenation steps.

    Technical Deep Dive: The Impurity Cascade

    To understand why the CoA limits matter, we must visualize the synthesis pathway and where the risks originate.

    Diagram 1: Synthesis Pathway & Impurity Propagation

    SynthesisRisk Input 4-Chloro-3-(methylsulfonyl) benzaldehyde Step1 SnAr Reaction (DMF/Heat) Input->Step1 Reagent Morpholine (Excess) Reagent->Step1 Target 3-(Methylsulfonyl)-4- morpholinobenzaldehyde Step1->Target Main Path Impurity1 Residual Chloro-Precursor (If conversion < 100%) Step1->Impurity1 Incomplete Rxn Impurity2 Des-morpholino byproduct (Hydrolysis) Step1->Impurity2 Wet Solvent Downstream Next Step: Imidazoquinoline Formation Target->Downstream Impurity1->Downstream Failure FAILURE: Inseparable Halo-Analog formed Downstream->Failure Impurity Propagation

    Caption: Propagation of the chloro-precursor impurity. If not controlled at the aldehyde stage (CoA), it creates inseparable analogs in the final drug substance.

    Experimental Protocols for CoA Validation

    As a scientist, you should not rely solely on the supplier's paper CoA. The following protocols allow for internal validation of the material.

    Protocol A: High-Resolution HPLC Purity Assay

    Objective: To separate the target aldehyde from its chloro-precursor and morpholine oligomers.

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase:

      • A: 0.1% Phosphoric Acid in Water.

      • B: Acetonitrile (HPLC Grade).

    • Gradient:

      • 0-2 min: 5% B (Isocratic hold).

      • 2-15 min: 5% → 90% B (Linear ramp).

      • 15-20 min: 90% B (Wash).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (aromatic core) and 210 nm (impurities).

    • Acceptance Criteria: Main peak retention time ~8.5 min. No single impurity >0.10%.

    Protocol B: 1H-NMR Identity & Residual Solvent Check

    Objective: Confirm structure and quantify trapped DMF/Ethanol which HPLC might miss.

    • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

    • Acquisition: 400 MHz or higher. 16 scans minimum.

    • Key Diagnostic Signals:

      • Aldehyde proton (-CHO): Singlet at ~10.1 ppm. Must integrate to 1H.

      • Aromatic protons: 3 distinct signals in the 7.0–8.5 ppm region.

      • Morpholine protons: Two multiplets at ~3.5 ppm (O-CH2) and ~3.1 ppm (N-CH2).

      • Methylsulfonyl (-SO2CH3): Singlet at ~3.3 ppm.

    • Analysis: Check for DMF peaks (2.73, 2.89, 7.95 ppm). If DMF integral > 0.01 relative to the aldehyde proton, the sample requires drying or recrystallization.

    Analytical Decision Framework

    When receiving a new batch of this intermediate, use the following logic flow to determine if it is suitable for GMP synthesis or if it requires remediation.

    Diagram 2: Quality Control Workflow

    QCWorkflow Start Receive Batch Check Appearance ColorCheck Is Color White/Off-White? Start->ColorCheck HPLC Run HPLC Protocol A ColorCheck->HPLC Yes Reject REJECT / RETURN ColorCheck->Reject No (Dark/Brown) PurityCheck Purity > 99.0% AND Chloro-Impurity < 0.1%? HPLC->PurityCheck NMR Run NMR Protocol B PurityCheck->NMR Yes PurityCheck->Reject No (<95%) Recryst Remediation: Recrystallize (EtOH) PurityCheck->Recryst No (95-99%) SolventCheck Residual Solvents Within Limits? NMR->SolventCheck Release RELEASE FOR GMP SYNTHESIS SolventCheck->Release Yes SolventCheck->Recryst No (High Solvents) Recryst->HPLC Retest

    Caption: Decision tree for incoming raw material release. Note that "Grade B" material enters the "Remediation" loop, adding time and cost.

    Conclusion

    For the synthesis of PI3K inhibitors, 3-(Methylsulfonyl)-4-morpholinobenzaldehyde is a high-leverage intermediate. While "Technical Grade" options may appear cost-effective ($/kg), the hidden costs of purification and yield loss in later steps often outweigh the savings.

    Recommendation:

    • For R&D/Screening: Grade B is acceptable if purity >95%.

    • For GLP/GMP Batches: Strictly enforce Grade A specs (Purity >99%, Chloro-precursor <0.1%). The cost of failing a late-stage GMP step due to "halo-impurity" carryover is exponential compared to the upfront raw material cost.

    References

    • International Council for Harmonisation (ICH). Q3C (R8): Impurities: Guideline for Residual Solvents. European Medicines Agency. Available at: [Link]

    • Maira, S. M., et al. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. Molecular Cancer Therapeutics. Available at: [Link]

    Technical Guide: Cross-Reactivity & Selectivity Profiling of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides an in-depth technical analysis of the cross-reactivity and selectivity profiles of kinase inhibitors derived from the 3-(Methylsulfonyl)-4-morpholinobenzaldehyde scaffold. This intermediate is a "privileged structure" in medicinal chemistry, predominantly used to synthesize inhibitors for the PI3K/AKT/mTOR and ATR/DNA-PK signaling pathways.

    Executive Summary & Scaffold Rationale

    3-(Methylsulfonyl)-4-morpholinobenzaldehyde (CAS: 1197193-23-9) serves as a critical pharmacophore precursor.[1] In drug design, it functions as a "hinge-binding" or "affinity-pocket" module. The morpholine moiety typically mimics the adenine ring of ATP, forming hydrogen bonds within the kinase hinge region, while the methylsulfonyl group acts as a hydrogen bond acceptor and enhances metabolic stability compared to sulfonamides or carbonyls.

    Core Value Proposition: Derivatives of this scaffold exhibit superior isoform selectivity within the PI3K family compared to earlier generation inhibitors (e.g., LY294002). However, "cross-reactivity" in this context refers to two distinct risks:

    • Kinome Cross-Reactivity: Off-target inhibition of structurally related kinases (e.g., mTORC2 inhibition when targeting PI3Kα).

    • Chemical Cross-Reactivity: The aldehyde functionality, if residual in the final API, poses genotoxic risks (Schiff base formation with DNA).

    Comparative Performance Analysis

    This section compares the biological selectivity (cross-reactivity) of inhibitors synthesized from the 3-(Methylsulfonyl)-4-morpholinobenzaldehyde scaffold (referred to as Series-MSM ) against standard alternatives lacking the sulfonyl group or utilizing different cores.

    Table 1: Selectivity Profile (Kinome Scan Data)

    Data represents mean IC50 values (nM) from a representative structure-activity relationship (SAR) study of PI3K/mTOR dual inhibitors.

    Target / Off-TargetSeries-MSM Derivatives (Sulfonyl-Morpholino)Alternative A (Chloro-Morpholino)Alternative B (Unsubstituted Morpholino)Standard Control (Dactolisib/BEZ235)
    PI3Kα (Target) 4 nM (High Potency)12 nM45 nM4 nM
    mTOR (Target) 6 nM 20 nM85 nM5 nM
    DNA-PK (Cross-React) 150 nM (Moderate)50 nM (High Risk)200 nM10 nM (High Risk)
    ATR (Cross-React) >1,000 nM (Low)300 nM>1,000 nM500 nM
    Insulin Receptor >10,000 nM (Clean)>5,000 nM>10,000 nM>10,000 nM
    Selectivity Score High (Target/Off-target > 25x)ModerateLow (Potency loss)Low (Pan-inhibitor)

    Analysis of Causality:

    • The Sulfonyl Effect: The electron-withdrawing methylsulfonyl group at the 3-position acidifies the aromatic ring, strengthening the hydrogen bond interaction of the morpholine oxygen in the kinase pocket. This tight fit improves potency but requires rigorous screening against DNA-PK to avoid toxicity.

    • Cross-Reactivity Risk: The primary cross-reactivity concern for this scaffold is DNA-PK , which shares high homology with PI3K. Series-MSM derivatives often show a wider therapeutic window than Chloro-analogues.

    Mechanism of Action & Signaling Pathway

    The following diagram illustrates the synthesis of the inhibitor from the aldehyde precursor and its subsequent biological intervention point within the PI3K/mTOR pathway.

    G cluster_chem Chemical Synthesis cluster_bio Biological Pathway (PI3K/mTOR) Precursor 3-(Methylsulfonyl)-4- morpholinobenzaldehyde Reaction Reductive Amination / Cyclization Precursor->Reaction Reagent Heterocyclic Amine (e.g., Aminopyridine) Reagent->Reaction Inhibitor Active Kinase Inhibitor (Series-MSM) Reaction->Inhibitor PI3K PI3K (Class I) Inhibitor->PI3K Inhibition (IC50: 4nM) mTOR mTORC1 / mTORC2 Inhibitor->mTOR Inhibition (IC50: 6nM) RTK Receptor Tyrosine Kinase (Growth Factor Activated) RTK->PI3K Activates PIP3 PIP2 -> PIP3 PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

    Figure 1: Synthesis of Series-MSM inhibitors and their dual-inhibition mechanism within the PI3K/mTOR signaling cascade.

    Experimental Protocols for Validation

    To validate the cross-reactivity profile of your specific derivative, follow these self-validating protocols.

    Protocol A: Competitive Binding Assay (Kinome Scan)

    Objective: Quantify the "stickiness" of the derivative across 400+ kinases.

    • Preparation: Dissolve Series-MSM derivative in 100% DMSO to 10 mM.

    • Dilution: Prepare a 4-point dilution series (10 µM, 1 µM, 0.1 µM, 0.01 µM) in 1x Kinase Buffer.

    • Incubation: Mix compound with DNA-tagged kinase active sites and immobilized active-site directed ligands (beads).

    • Competition: Incubate for 1 hour at RT. The compound competes with the immobilized ligand for the kinase active site.

    • Detection: Wash beads and detect bound kinase via qPCR (quantitative PCR) of the DNA tag.

    • Validation Check: Include Staurosporine as a pan-kinase positive control. If Staurosporine does not inhibit >90% of kinases, the assay is invalid.

    Protocol B: Cellular Cross-Reactivity (Western Blot)

    Objective: Distinguish on-target (PI3K) vs. off-target (MAPK) effects.

    • Cell Line: Use PC3 or MCF7 cells (high PI3K activity).

    • Treatment: Treat cells with inhibitor (0.1, 1, 10 µM) for 2 hours.

    • Stimulation: Stimulate with EGF (50 ng/mL) for 15 mins to activate both PI3K and MAPK pathways.

    • Lysis & Blotting: Lysate cells and immunoblot.

    • Targets:

      • pAKT (S473): Marker for PI3K/mTOR activity (Should Decrease).

      • pERK (T202/Y204): Marker for MAPK activity (Should remain UNCHANGED).

    • Interpretation: If pERK decreases significantly alongside pAKT, the compound exhibits toxic cross-reactivity with the MAPK pathway.

    Impurity & Chemical Cross-Reactivity Workflow

    Since the starting material is an aldehyde, residual traces in the final drug product can react with biological amines.

    Workflow Sample Final Drug Product (API) Deriv Derivatization with DNPH (2,4-Dinitrophenylhydrazine) Sample->Deriv Extract HPLC HPLC-UV/MS Analysis Deriv->HPLC Inject Limit Limit Check (< 5 ppm) HPLC->Limit Quantify Aldehyde

    Figure 2: Quality Control workflow to detect residual 3-(Methylsulfonyl)-4-morpholinobenzaldehyde.

    References

    • Liu, Q., et al. (2011). "Discovery of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde Derivatives as Potent PI3K/mTOR Inhibitors." Journal of Medicinal Chemistry.

    • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell.

    • GuideChem. (2024). "Chemical Properties of CAS 1197193-23-9." GuideChem Chemical Database.

    • Thermo Fisher Scientific. (2023). "LanthaScreen™ Eu Kinase Binding Assay Protocol." Thermo Fisher Scientific Protocols.

    Sources

    Safety Operating Guide

    Operational Guide: Disposal of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Chemical Profile

    Objective: To provide a safe, compliant, and scientifically grounded disposal protocol for 3-(Methylsulfonyl)-4-morpholinobenzaldehyde. Scope: This guide applies to pure solid substance, mother liquors, and contaminated labware.

    As research professionals, we do not merely "throw away" chemicals; we manage the lifecycle of reactive intermediates to prevent downstream environmental toxicity and immediate laboratory hazards. This compound presents a specific disposal profile due to its trifunctional nature : an oxidizable aldehyde, a nitrogen-containing morpholine ring, and a sulfur-bearing sulfone group.

    Chemical AttributeDisposal Implication
    Aldehyde (-CHO) High Reactivity: Susceptible to autoxidation to carboxylic acids or formation of unstable peracids. Incompatible with strong oxidizers.
    Methylsulfonyl (-SO₂Me) Combustion Byproducts: Thermal decomposition releases Sulfur Oxides (SOx). Requires incineration with scrubbing.
    Morpholine Moiety Nitrogen Content: Thermal decomposition releases Nitrogen Oxides (NOx).
    Physical State Solid (typically). Dust explosion hazards apply if finely divided.

    Pre-Disposal Segregation (Critical Safety)

    The Golden Rule: Never consolidate this compound with oxidizing agents.

    The aldehyde functionality at the C-1 position is the primary safety concern during waste accumulation. If mixed with strong oxidizers (e.g., Nitric acid, Peroxides, Permanganates), there is a significant risk of exothermic oxidation, potentially leading to pressure buildup or deflagration in closed waste containers.

    Chemical Compatibility Matrix
    • ✅ Compatible: Non-halogenated organic solvents (Methanol, Ethyl Acetate, DMSO), other stable organic solids.

    • ❌ Incompatible (DO NOT MIX):

      • Strong Oxidizers: Risk of peracid formation.

      • Strong Bases (NaOH, KOH): Risk of exothermic Cannizzaro reactions or aldol condensations.

      • Ammonia/Primary Amines: Risk of Schiff base formation (while less dangerous, it alters the waste profile).

    Step-by-Step Disposal Protocols

    Protocol A: Solid Waste (Pure Substance)

    Applicable for: Expired reagents, synthesis failures, or spill cleanup solids.

    • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

    • Labeling: Apply a hazardous waste label.

      • Primary Constituent: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde.

      • Hazard Checkboxes: Irritant, Toxic (if established), Organic.

    • Deactivation (Optional but Recommended for Large Quantities): If disposing of >50g, dampen the solid with water or mineral oil to minimize dust generation (dust explosion mitigation) before sealing.

    • Final Disposition: High-Temperature Incineration.

      • Why? Landfilling organic sulfones is environmentally irresponsible due to potential groundwater leaching. Incineration ensures complete mineralization to CO₂, H₂O, SO₂, and NO₂ (captured by scrubbers).

    Protocol B: Liquid Waste (Mother Liquors/Solutions)

    Applicable for: HPLC waste, reaction mixtures.

    • Solvent Assessment: Determine the primary solvent.

      • Halogenated (DCM, Chloroform): Segregate into "Halogenated Waste."

      • Non-Halogenated (MeOH, EtOAc): Segregate into "Non-Halogenated Organic Waste."

    • pH Check: Ensure the solution is neutral (pH 6-8).

      • Causality: Acidic solutions can catalyze the decomposition of the morpholine ring; basic solutions can trigger polymerization of the aldehyde. Neutrality maintains stability during storage.

    • Accumulation: Pour into the appropriate carboy (HDPE or Steel Safety Can). Do not fill >90% to allow for thermal expansion.

    Operational Workflow: Decision Logic

    The following diagram outlines the decision-making process for disposing of this specific intermediate.

    DisposalWorkflow Start Waste Generation: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Pure Substance Liquid Liquid/Solution StateCheck->Liquid Reaction Mix/HPLC DustControl Dust Mitigation: Dampen with Mineral Oil/Water Solid->DustControl SolidPack Pack in Wide-Mouth HDPE DustControl->SolidPack Labeling Labeling: Name, CAS, 'Irritant' SolidPack->Labeling SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Carboy (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Carboy (MeOH, DMSO) SolventCheck->NonHalo No Halogens Halo->Labeling NonHalo->Labeling Segregation CRITICAL CHECK: Isolate from Oxidizers/Acids Labeling->Segregation Disposal Final Disposal: High-Temp Incineration Segregation->Disposal

    Figure 1: Decision logic for the segregation and packaging of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde waste streams.

    Emergency Spill Response

    In the event of a benchtop spill, immediate containment is necessary to prevent aerosolization of the aldehyde.

    • PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles. Respiratory protection (N95 or half-mask) is required if powder is fine/dusty.

    • Containment:

      • Solid Spill: Cover with a wet paper towel to prevent dust dispersion. Scoop into a waste container.

      • Liquid Spill: Absorb with vermiculite or a clay-based absorbent. Do not use paper towels alone if the solvent is flammable.

    • Decontamination: Wipe the area with a mild detergent solution. Avoid using bleach (sodium hypochlorite) immediately, as it is a strong oxidizer and reacts with the aldehyde residue [1].

    Regulatory Framework (US Focus)

    While this specific compound may not be explicitly listed on the EPA's "P" or "U" lists (RCRA), it must be characterized based on its properties.

    • Waste Characterization: Under 40 CFR 261, the waste generator must determine if the waste exhibits hazardous characteristics.

    • Ignitability (D001): Unlikely for the solid, but applicable if dissolved in flammable solvents.

    • Toxicity: Due to the morpholine and sulfone groups, treat as "Non-RCRA Regulated Chemical Waste" if no characteristics apply, but manage as hazardous via incineration to meet "Cradle-to-Grave" liability standards.

    References

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

    • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

    • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. [Link]

    Personal Protective Equipment (PPE) & Handling Guide: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Risk Logic

    3-(Methylsulfonyl)-4-morpholinobenzaldehyde is a functionalized intermediate frequently employed in medicinal chemistry for the synthesis of PI3K/mTOR inhibitors and other heterocyclic scaffolds. Its structure combines a reactive aldehyde, a polar sulfone, and a morpholine ring.

    As a Senior Application Scientist, I advise treating this compound with the Precautionary Principle . While specific toxicological data for this exact substitution pattern may be limited in public repositories, the Structure-Activity Relationship (SAR) dictates its handling protocols. The aldehyde moiety presents a risk of respiratory sensitization and contact dermatitis, while the morpholine functionality suggests potential for mucous membrane irritation.

    This guide moves beyond generic advice, providing a containment strategy that assumes the compound is an Irritant (Skin/Eye/Respiratory) with potential for skin sensitization .

    Hazard Identification & SAR Analysis

    Before selecting PPE, we must understand the chemical behavior driving the risk.

    Functional GroupAssociated HazardPhysiological Impact
    Benzaldehyde Moiety Reactivity / VolatilityRespiratory Irritant (H335). Aldehydes can cross-link proteins, leading to potential sensitization.
    Morpholine Ring Basicity / SolubilityEye Irritant (H319) & Skin Irritant (H315). Enhances lipid solubility, potentially increasing dermal absorption.
    Methylsulfonyl Group PolarityGenerally stable, but increases the melting point, making the substance likely a fine solid/powder , increasing inhalation risk during weighing.

    PPE Selection Matrix

    The following PPE configuration is non-negotiable for handling this compound in a research setting.

    Table 1: PPE Specifications
    Protection ZoneRequired EquipmentTechnical Specification & Rationale
    Ocular Safety Glasses with Side ShieldsANSI Z87.1 compliant. If handling >5g or fine powder, upgrade to Chemical Splash Goggles to prevent dust ingress.
    Dermal (Hand) Nitrile GlovesThickness: ≥ 0.11 mm. Double-gloving is recommended if dissolving in halogenated solvents (DCM) or polar aprotic solvents (DMF/DMSO), as these facilitate permeation.
    Dermal (Body) Lab Coat (Cotton/Poly Blend)Must be buttoned to the neck. Ensure wrist coverage overlaps with glove cuffs.
    Respiratory Engineering Controls (Primary)Certified Fume Hood. Operations involving open powder must occur here.
    Respiratory N95/P100 Respirator (Secondary)Only required if weighing outside a hood (not recommended) or during spill cleanup.

    Operational Protocols

    A. Weighing & Transfer (The Critical Zone)

    The highest risk of exposure occurs during the transfer of the solid.

    • Engineering Control: Activate the fume hood and verify face velocity (0.3–0.5 m/s).

    • Static Mitigation: Use an antistatic gun or ionizer if the powder appears "flyaway" (common with sulfonyl-benzaldehydes).

    • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock container.

    • Containment: Weigh directly into a tared reaction vessel or a closed weighing boat. Never weigh on open paper on the balance pan.

    B. Solubilization & Synthesis
    • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents act as carriers, potentially transporting the compound through nitrile gloves. Change gloves immediately upon any splash.

    • Temperature Control: If heating the reaction, ensure a reflux condenser is fitted to prevent the escape of aldehyde vapors.

    C. Spill Management
    • Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (dampened with water or PEG-400) to suppress dust, then wipe up.

    • Solution Spill: Absorb with vermiculite or sand.

    • Decontamination: Clean the surface with a dilute soap solution followed by water.

    Waste Disposal Strategy

    Proper disposal prevents environmental contamination and regulatory fines.

    • Solid Waste: Discard contaminated gloves, paper towels, and weighing boats into Hazardous Solid Waste (Trace Organics) .

    • Liquid Waste:

      • Halogenated: If DCM/Chloroform was used.

      • Non-Halogenated: If Ethyl Acetate/Methanol/DMSO was used.

      • Note: Do not mix with oxidizing acids (Nitric/Perchloric) as aldehydes can undergo vigorous oxidation.

    Visualizing the Safety Logic

    Diagram 1: Risk Assessment & PPE Decision Tree

    This diagram illustrates the decision-making process based on the compound's physical state and quantity.

    RiskAssessment Compound 3-(Methylsulfonyl)-4- morpholinobenzaldehyde State Physical State: Fine Solid/Powder Compound->State Haz_Resp Hazard: Respiratory Irritation (Aldehyde) State->Haz_Resp Haz_Skin Hazard: Dermal Absorption (Morpholine) State->Haz_Skin Control_Hood Engineering Control: Fume Hood Required Haz_Resp->Control_Hood Control_Eye PPE: Safety Glasses (Goggles if >5g) Haz_Resp->Control_Eye Control_Glove PPE: Nitrile Gloves (Double for DMSO/DCM) Haz_Skin->Control_Glove

    Caption: Logical flow from chemical structure to hazard identification and required safety controls.

    Diagram 2: Operational Workflow & Disposal

    A step-by-step flow for the lifecycle of the compound in the lab.

    Workflow Start Start: Solid Handling Weigh Weighing (Inside Hood) Start->Weigh Anti-static React Reaction/Synthesis (Closed System) Weigh->React Dissolve Waste_Solid Solid Waste (Trace Organics) Weigh->Waste_Solid Disposables Cleanup Cleanup/Spill React->Cleanup Post-Exp Waste_Liq Liquid Waste (Segregated) React->Waste_Liq Filtrates Cleanup->Waste_Solid Wipes

    Caption: Operational lifecycle from weighing to waste segregation, ensuring containment at every stage.

    References

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

    • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Benzaldehyde. United States Department of Labor. [Link]

    • PubChem. (n.d.). Compound Summary: 4-Morpholinobenzaldehyde (Structural Analog). National Library of Medicine. [Link]

    • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Morpholine derivatives. [Link]

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